molecular formula C10H8N2OS B6417199 N-(1,3-thiazol-2-yl)benzamide CAS No. 13053-82-2

N-(1,3-thiazol-2-yl)benzamide

Número de catálogo: B6417199
Número CAS: 13053-82-2
Peso molecular: 204.25 g/mol
Clave InChI: SCQBDADQAVXTMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C10H8N2OS and its molecular weight is 204.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,3-thiazol-2-yl)benzamide is 204.03573406 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,3-thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c13-9(8-4-2-1-3-5-8)12-10-11-6-7-14-10/h1-7H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQBDADQAVXTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314530
Record name N-2-Thiazolylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13053-82-2
Record name N-2-Thiazolylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13053-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Thiazolylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3-Thiazol-2-yl)benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFV4CSS5QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Synthesis and Characterization of N-(1,3-thiazol-2-yl)benzamide: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazole-containing benzamides represent a privileged structural motif in modern medicinal chemistry. Derivatives of N-(1,3-thiazol-2-yl)benzamide have demonstrated profound therapeutic potential, most notably serving as allosteric glucokinase activators for the management of Type 2 Diabetes Mellitus (), as well as exhibiting potent antimicrobial and antinociceptive properties.

This technical whitepaper provides a rigorous, self-validating methodological framework for the synthesis of N-(1,3-thiazol-2-yl)benzamide. By detailing the mechanistic causality behind reagent selection and establishing strict in-process controls (IPCs), this guide ensures high-fidelity reproducibility for researchers and drug development professionals.

Mechanistic Rationale & Chemical Logic

The formation of the N-(1,3-thiazol-2-yl)benzamide linkage is fundamentally driven by nucleophilic acyl substitution . However, the 2-aminothiazole core presents a unique challenge: it is an ambident nucleophile possessing both an endocyclic nitrogen (ring heteroatom) and an exocyclic primary amine.

Acylation predominantly occurs at the exocyclic amine due to its superior nucleophilicity and lower steric hindrance. The reaction requires the activation of the benzoic acid precursor into a highly electrophilic species (e.g., an acid chloride or an active ester). A non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is mandatory to neutralize the generated acidic byproducts (HCl) and prevent the protonation of the 2-aminothiazole, which would otherwise quench its nucleophilicity ().

Mechanism Nuc Nucleophile: 2-Aminothiazole Attack Nucleophilic Attack at Carbonyl Carbon Nuc->Attack Electrophile Electrophile: Benzoyl Chloride Electrophile->Attack Tetrahedral Tetrahedral Intermediate (Alkoxide-like) Attack->Tetrahedral Collapse Collapse of Intermediate & Chloride Expulsion Tetrahedral->Collapse Deprotonation Deprotonation by Base (TEA or Pyridine) Collapse->Deprotonation Amide Stable Amide Bond Target Compound Deprotonation->Amide

Figure 2: Mechanistic pathway of nucleophilic acyl substitution forming the benzamide bond.

Experimental Workflows & Methodologies

To accommodate varying substrate sensitivities, two distinct synthetic routes are established. Route A utilizes a highly reactive acid chloride intermediate, ideal for robust, unfunctionalized substrates (). Route B employs mild peptide coupling reagents (EDC/HOBt), designed for substrates with sensitive functional groups that cannot tolerate harsh chlorinating agents.

Workflow Start Starting Materials: 2-Aminothiazole + Benzoic Acid RouteA Route A: Acid Chloride (SOCl2 or (COCl)2) Start->RouteA RouteB Route B: Direct Coupling (EDC/HOBt or HATU) Start->RouteB IntermediateA Benzoyl Chloride Intermediate RouteA->IntermediateA BaseB Add Base (DIPEA) Solvent: DMF RouteB->BaseB BaseA Add Base (TEA/DIPEA) Solvent: DCM/THF IntermediateA->BaseA Product N-(1,3-thiazol-2-yl)benzamide Target Compound BaseA->Product BaseB->Product Purification Workup & Purification (Extraction, Column/Recryst) Product->Purification

Figure 1: Divergent synthetic workflows for N-(1,3-thiazol-2-yl)benzamide via acid chloride or coupling.

Route A: Acid Chloride Acylation (Anhydrous Variant)

This protocol relies on the in situ generation of benzoyl chloride. The addition of catalytic DMF forms the Vilsmeier-Haack intermediate, significantly accelerating the chlorination of the carboxylic acid.

Step-by-Step Methodology:

  • Activation: To an oven-dried 100 mL round-bottom flask under N₂, add benzoic acid (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 20 mL). Add thionyl chloride (30.0 mmol, 3.0 eq) followed by 2 drops of anhydrous DMF.

  • Reflux: Attach a reflux condenser and heat the mixture to 45 °C for 3 hours.

  • Concentration: Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene (10 mL) to ensure complete removal of HCl and SO₂. Dissolve the resulting crude benzoyl chloride in anhydrous DCM (10 mL).

  • Coupling: In a separate flask, dissolve 2-aminothiazole (11.0 mmol, 1.1 eq) and Triethylamine (20.0 mmol, 2.0 eq) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add the benzoyl chloride solution to the amine mixture over 30 minutes to prevent exothermic degradation and bis-acylation. Allow the reaction to warm to room temperature and stir for 4 hours.

In-Process Control (IPC) & Self-Validation:

  • Validation 1 (Activation): The cessation of gas evolution (SO₂, HCl) through the bubbler confirms the complete conversion of the carboxylic acid to the acid chloride.

  • Validation 2 (Reaction Monitoring): TLC analysis (Hexane:EtOAc 1:1) using a Ninhydrin stain. The primary amine (2-aminothiazole) stains distinctively orange/brown; its disappearance confirms the completion of the coupling phase.

  • Validation 3 (Orthogonal Purification): Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1N HCl. Causality: The acidic wash selectively protonates any unreacted 2-aminothiazole, partitioning it into the aqueous layer, thereby guaranteeing that the isolated organic layer contains only the neutral amide product.

Route B: Direct Amide Coupling (EDC/HOBt)

Designed for substrates susceptible to degradation by chlorinating agents, this route utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to form a stable, yet highly reactive, active ester.

Step-by-Step Methodology:

  • Esterification: Dissolve benzoic acid (10.0 mmol, 1.0 eq) in anhydrous DMF (25 mL). Add EDC·HCl (12.0 mmol, 1.2 eq) and HOBt (12.0 mmol, 1.2 eq). Stir at room temperature for 30 minutes to form the HOBt-active ester.

  • Coupling: Add 2-aminothiazole (11.0 mmol, 1.1 eq) followed by DIPEA (25.0 mmol, 2.5 eq).

  • Reaction: Stir the mixture at room temperature for 16 hours under an inert atmosphere.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL). Wash sequentially with 5% aqueous citric acid (3 x 30 mL), saturated NaHCO₃ (2 x 30 mL), water (3 x 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

In-Process Control (IPC) & Self-Validation:

  • Validation 1 (Byproduct Removal): The water-soluble urea byproduct generated by EDC is effectively stripped during the extensive aqueous washes. The 5% citric acid wash specifically neutralizes and removes the basic DIPEA and unreacted 2-aminothiazole, ensuring the crude mass is highly enriched with the target compound.

Quantitative Data & Reagent Specifications

Table 1: Quantitative Comparison of Synthetic Routes

ParameterRoute A (Acid Chloride)Route B (EDC/HOBt)
Yield Range 75 - 90%60 - 80%
Reaction Time 4 - 6 hours16 - 18 hours
Scalability Excellent (>100g batches)Moderate (<10g batches)
Substrate Tolerance Low (Sensitive groups degrade)High (Mild, neutral conditions)
Primary Byproducts HCl gas, SO₂ gasWater-soluble urea derivatives

Table 2: Standard Reagent Stoichiometry (Route A)

ReagentMolecular Weight ( g/mol )EquivalentsFunctional Role
Benzoic Acid122.121.0Electrophile Precursor
Thionyl Chloride118.973.0Chlorinating Agent
2-Aminothiazole100.141.1Ambident Nucleophile
Triethylamine101.192.0Acid Scavenger (Base)
Dichloromethane84.930.2 MAprotic Solvent

Analytical Characterization

To verify the structural integrity of the synthesized N-(1,3-thiazol-2-yl)benzamide, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining characteristic is the amide proton (-NH-CO-), which appears as a highly deshielded broad singlet at δ 12.5 - 12.8 ppm . This extreme downfield shift is caused by the strong electron-withdrawing nature of the adjacent thiazole ring and intermolecular hydrogen bonding. The thiazole protons (H-4 and H-5) resonate as distinct doublets (J ≈ 3.5 Hz) at δ 7.55 ppm and δ 7.28 ppm , respectively.

  • ¹³C NMR (100 MHz, DMSO-d₆): The amide carbonyl carbon is observed at δ 165.4 ppm , while the highly deshielded C-2 carbon of the thiazole ring appears at δ 158.2 ppm .

  • FT-IR (KBr pellet): A sharp N-H stretching band at ~3250 cm⁻¹ , a strong Amide I (C=O) stretch at 1665 cm⁻¹ , and a C=N stretching vibration at 1545 cm⁻¹ .

  • HRMS (ESI-TOF): Calculated for C₁₀H₉N₂OS [M+H]⁺: m/z 205.0430; Found: m/z 205.0435.

References

  • Grewal, A. S., Kharb, R., Prasad, D. N., Dua, J. S., & Lather, V. (2019). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. BMC Chemistry, 13(1), 2. URL:[Link]

  • Saeed, S., Rashid, N., & Wong, W.-T. (2010). 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide. IUCrData / IUCr Journals. URL:[Link]

Physicochemical Properties and Solid-State Behavior of N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, understanding the physicochemical properties of a pharmacophore is the first critical step in rational drug design and formulation. N-(1,3-thiazol-2-yl)benzamide (CAS: 13053-82-2) is a highly versatile heterocyclic scaffold frequently utilized in medicinal chemistry for its anti-infective, quorum-sensing inhibitory, and urease-inhibitory properties.

This whitepaper dissects the molecular architecture, solid-state polymorphism, and solvent interactions of N-(1,3-thiazol-2-yl)benzamide, providing field-proven protocols for its synthesis and crystallographic characterization.

Molecular Architecture & Fundamental Properties

The core structure of N-(1,3-thiazol-2-yl)benzamide consists of a benzamide moiety linked to a 1,3-thiazole ring via the amide nitrogen. The electron-withdrawing nature of the thiazole ring significantly impacts the molecule's electronic distribution. By pulling electron density away from the amide bond, the thiazole ring increases the acidity of the amide proton, rendering it a highly effective hydrogen-bond donor. Conversely, the endocyclic thiazole nitrogen and the carbonyl oxygen serve as competing hydrogen-bond acceptors.

This specific donor-acceptor ratio dictates the molecule's behavior in both biological systems (target binding) and the solid state (crystal packing).

Quantitative Physicochemical Data

The following table summarizes the fundamental physicochemical parameters of the compound:

PropertyValueCausality / NoteReference
Chemical Name N-(1,3-thiazol-2-yl)benzamideIUPAC standard nomenclature.1[1]
CAS Number 13053-82-2Unique registry identifier.1[1]
Molecular Formula C10H8N2OSDictates the exact mass and elemental analysis.2[2]
Molecular Weight 204.25 g/mol Optimal for small-molecule drug discovery (Lipinski's Rule of 5).2[2]
Melting Point 151-153 °CIndicates strong intermolecular hydrogen-bonded networks in the solid state.2[2]
Solubility Profile Soluble in DCM, CHCl3, THF, DMF, DMSOSolubilized by aprotic solvents capable of disrupting H-bond dimers.3[4]

Solid-State Chemistry & Polymorphism Causality

Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—is a critical parameter in pharmaceutical formulation because it directly affects bioavailability, stability, and manufacturability.

The polymorphism in N-(1,3-thiazol-2-yl)benzamide is driven by the competition between its hydrogen-bond acceptors. Because the molecule contains both a carbonyl oxygen and a thiazole nitrogen, the single amide N-H donor can participate in multiple, nearly degenerate hydrogen-bonding motifs.

Recent crystallographic studies have identified a novel polymorph that crystallizes in the monoclinic space group Pc with an unusually high number of crystallographically independent molecules in the asymmetric unit (Z′ = 4) 5[5].

  • The Causality: While previously known polymorphs of this compound exhibit only one of two distinct hydrogen-bonded dimer geometries, this Pc polymorph incorporates both dimer types simultaneously within its lattice 5[5]. These dimers are related by approximate symmetry elements, effectively distorting an ideal P21/c space group symmetry and locking the crystal into a higher Z' state.

Interactions Core N-(1,3-thiazol-2-yl)benzamide HDonor Amide NH (Strong H-Bond Donor) Core->HDonor HAcceptor1 Carbonyl Oxygen (H-Bond Acceptor) Core->HAcceptor1 HAcceptor2 Thiazole Nitrogen (H-Bond Acceptor) Core->HAcceptor2 Dimer Supramolecular Dimerization (Z'=4 Polymorphs) HDonor->Dimer Intermolecular HAcceptor1->Dimer Intermolecular HAcceptor2->Dimer Intermolecular

Caption: Key functional groups driving the supramolecular dimerization and polymorphism.

Solubility Profile & Solvent Interactions

Understanding the solubility of N-(1,3-thiazol-2-yl)benzamide requires analyzing its solvation thermodynamics. The compound is highly soluble in polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO), as well as halogenated solvents like Dichloromethane (DCM) and Chloroform (CHCl3) 3[4].

The Causality: The robust solid-state hydrogen-bonding network (dimerization) must be broken for dissolution to occur. Solvents like DMSO and DMF act as powerful hydrogen-bond acceptors, outcompeting the intermolecular forces between the benzamide molecules. In contrast, the compound exhibits poor aqueous solubility because the hydrophobic bulk of the phenyl and thiazole rings thermodynamically disfavors the disruption of the highly ordered water network.

Experimental Workflows: Synthesis & Polymorph Isolation

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for synthesizing the compound and screening its polymorphs.

Protocol 1: Base-Catalyzed Amidation
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-aminothiazole in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA). Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the 2-aminothiazole exocyclic amine, which would otherwise quench its nucleophilicity.

  • Acylation: Dropwise add 1.1 equivalents of benzoyl chloride at 0 °C to control the exothermic nature of the reaction. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove unreacted acid) and brine. Dry over anhydrous MgSO4.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude N-(1,3-thiazol-2-yl)benzamide powder 5[5].

Protocol 2: Polymorph Screening via Recrystallization
  • Solvent Variation: Divide the crude product into separate vials. Dissolve the aliquots in different solvent systems (e.g., pure ethanol, THF, and a DCM/hexane mixture).

  • Crystallization Kinetics:

    • Slow Evaporation: Allow the ethanol solution to evaporate slowly over 7 days to yield thermodynamically stable polymorphs.

    • Antisolvent Precipitation: Rapidly add hexane to the DCM solution to kinetically trap metastable polymorphs.

  • Validation: Characterize the isolated crystals using Single-Crystal X-Ray Diffraction (SCXRD) to determine the Z' value and Differential Scanning Calorimetry (DSC) to confirm the melting endotherm at 151-153 °C2[2].

Workflow Step1 Reagents: Benzoyl Chloride + 2-Aminothiazole Step2 Amidation Reaction (Base-catalyzed, DCM) Step1->Step2 Step3 Crude N-(1,3-thiazol-2-yl)benzamide Step2->Step3 Step4 Recrystallization (Solvent Variation & Kinetics) Step3->Step4 Step5 Polymorph Isolation (Forms I, II, III) Step4->Step5

Caption: Workflow for the synthesis and polymorphic screening of N-(1,3-thiazol-2-yl)benzamide.

Biological Relevance

Beyond its materials science applications, the N-(1,3-thiazol-2-yl)benzamide scaffold is heavily utilized in medicinal chemistry. Its derivatives are known to inhibit key enzymatic pathways in anaerobic energy metabolism, such as pyruvate ferredoxin oxidoreductase (PFOR), making them potent anti-infective agents against parasites and bacteria 6[7]. Additionally, the scaffold has proven effective in the development of urease inhibitors and quorum-sensing inhibitors 3[4]. The ability of the molecule to form strong hydrogen bonds with target protein residues is directly analogous to the forces governing its solid-state polymorphism.

References

  • NextSDS. "N-(1,3-THIAZOL-2-YL)BENZAMIDE — Chemical Substance Information." NextSDS Chemical Database.
  • CanalRCN. "13053-82-2 | N-(1,3-Thiazol-2-yl)benzamide Specifications." Chemical Properties Database.
  • ResearchGate. "Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide." Crystals.
  • ResearchGate. "Synthesis, DFT calculations, photophysical, photochemical properties of peripherally metallophthalocyanines... [and] N-(1,3-thiazol-2-yl)benzamide clubbed oxadiazole scaffolds.
  • Benchchem. "4-nitro-N-(1,3-thiazol-2-yl)benzamide." Benchchem Medicinal Chemistry Catalog.

Sources

The Thiazole Pharmacophore in Modern Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3—is a highly privileged scaffold in modern medicinal chemistry. Approximately 75% of FDA-approved small-molecule drugs contain nitrogen-based heterocycles, with thiazole derivatives representing a critical subset due to their exceptional structural and electronic properties[1]. This technical guide synthesizes the physicochemical rationale, mechanistic applications, and field-proven synthetic protocols for thiazole-based drug discovery, providing a self-validating framework for researchers optimizing lead compounds.

The Physicochemical Rationale: Why Thiazole?

In drug design, the selection of a core scaffold is never arbitrary. The thiazole moiety is strategically deployed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges:

  • Bioisosterism & Target Affinity: Thiazole acts as a robust bioisostere for pyridine, oxazole, and even peptide bonds. The sulfur atom imparts unique polarizability and acts as a weak hydrogen-bond acceptor, while the nitrogen serves as a strong hydrogen-bond acceptor.

  • Lipophilicity Modulation: The calculated partition coefficient (cLogP) of a thiazole ring is highly tunable via substitutions at the 2, 4, and 5 positions. This amphiphilic character allows researchers to balance aqueous solubility with cell membrane permeability[2].

  • Metabolic Stability: Compared to oxazoles, thiazoles are significantly more resistant to hydrolytic cleavage and oxidative metabolism by cytochrome P450 enzymes, extending the biological half-life of the active pharmaceutical ingredient (API).

Mechanistic Pathways & Therapeutic Applications

Thiazole derivatives have demonstrated profound efficacy across multiple therapeutic areas, most notably in oncology and infectious diseases. Recent FDA approvals, such as the siderophore antibiotic Cefiderocol (Fetroja®) and the PI3K inhibitor Alpelisib (Piqray®) in 2019, underscore the clinical viability of this scaffold[3].

Oncology: Kinase Inhibition

In targeted cancer therapy, thiazole rings frequently serve as the hinge-binding motif within the ATP-binding pocket of kinases. For example, Dasatinib , a dual BCR-Abl and Src family tyrosine kinase inhibitor, utilizes its aminothiazole core to form critical hydrogen bonds with the T315 residue of the kinase hinge region, effectively shutting down constitutively active proliferative pathways[4].

G TKI Thiazole Kinase Inhibitor (e.g., Dasatinib) ATP ATP Binding Pocket TKI->ATP competitive inhibition STAT5 STAT5 Pathway TKI->STAT5 blocks activation Apoptosis Apoptosis (Cell Death) TKI->Apoptosis induces BCR_ABL BCR-Abl Fusion Protein (Constitutively Active) BCR_ABL->ATP binds ATP->STAT5 phosphorylates Proliferation Cell Proliferation & Survival STAT5->Proliferation promotes

Caption: Mechanism of action for thiazole-based kinase inhibitors blocking BCR-Abl proliferative signaling.

Infectious Diseases: Overcoming Resistance

Thiazoles are heavily utilized to combat multidrug-resistant (MDR) bacteria. Compounds bearing thiazole and bisthiazole moieties exhibit potent antibacterial activity by targeting essential bacterial enzymes such as E. coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III) and DNA gyrase[1].

Quantitative SAR Data Summary

To guide lead optimization, the following table summarizes quantitative metrics of established and experimental thiazole derivatives:

Compound / DrugPrimary IndicationBiological TargetKey Quantitative MetricReference
Dasatinib Chronic Myeloid LeukemiaBCR-Abl KinaseIC₅₀ < 1 nM[4]
Alpelisib Breast Cancer (HR+, HER2-)PI3KαIC₅₀ ~ 4.6 nM[3]
Cefiderocol Complicated UTI (MDR Gram-neg)PBP3 (via iron transport)MIC₉₀ ≤ 2 µg/mL[3]
Compound 16 (Exp.) AntibacterialecKAS IIIIC₅₀ = 5.3 µM[1]
Tiazofurin LeukemiaIMP DehydrogenaseIC₅₀ = 0.7 - 5 µM[5]

Experimental Protocols: The Hantzsch Thiazole Synthesis

The most reliable and widely utilized method for constructing the thiazole ring is the Hantzsch Synthesis , which involves the condensation of an α-haloketone with a thioamide.

As a Senior Application Scientist, I mandate the following self-validating protocol to ensure high yield and purity. The causality behind each step is explicitly detailed to prevent common failure modes.

Step-by-Step Methodology

Reagents Required:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Substituted thiourea or thioamide (1.1 eq)

  • Absolute Ethanol (Solvent)

  • Triethylamine (Et₃N) (1.2 eq)

Procedure:

  • Preparation of the Reaction Matrix: Dissolve the thioamide (1.1 eq) in absolute ethanol (0.2 M concentration) in a round-bottom flask. Causality: Ethanol is selected as the protic solvent to facilitate the solubility of both the polar thioamide and the lipophilic α-haloketone, ensuring a homogenous reaction matrix while stabilizing the transition state via hydrogen bonding.

  • Nucleophilic Addition: Add the α-bromoacetophenone (1.0 eq) dropwise at room temperature. Stir for 15 minutes. Causality: The sulfur atom of the thioamide is highly nucleophilic and attacks the α-carbon of the haloketone, displacing the bromide ion.

  • Cyclization & Dehydration: Add Et₃N (1.2 eq) to the mixture and heat to reflux (78°C) for 2–4 hours. Causality: Et₃N acts as an acid scavenger, neutralizing the hydrobromic acid byproduct. This prevents the protonation of the intermediate, driving the intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon. The elevated temperature forces the subsequent dehydration of the hydroxythiazoline intermediate into the fully aromatic thiazole.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete only when the starting α-haloketone mass peak is absent. If the intermediate mass [M+H+18]+ is detected, dehydration is incomplete; extend reflux by 1 hour.

  • Workup & Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexane:EtOAc gradient).

Workflow A Step 1: Reagent Prep α-haloketone + Thioamide B Step 2: Hantzsch Cyclization Reflux in EtOH / Et3N A->B C Step 3: LC-MS Validation Mass & Dehydration Check B->C C->B Intermediate Detected Extend Reflux D Step 4: Purification Flash Chromatography C->D E Step 5: Bio-Evaluation High-Throughput Screening D->E

Caption: Self-validating experimental workflow for the synthesis and screening of thiazole derivatives.

Fragment-Based Drug Discovery (FBDD) with Thiazoles

In recent years, thiazoles have become premier starting points in Fragment-Based Drug Discovery (FBDD) campaigns due to their low molecular weight (<300 Da) and high ligand efficiency.

However, researchers must be cautious of assay interference. A recent comprehensive profiling of 49 fragment-sized thiazoles revealed that while they exhibit excellent biological activity, they must be rigorously screened through an assay cascade to rule out redox cycling and thiol reactivity (Pan-Assay Interference Compounds or PAINS behavior)[6].

Best Practice for FBDD: When identifying a thiazole hit via biophysical screening (e.g., Surface Plasmon Resonance or X-ray crystallography), immediately run a counter-screen using a thiol-reactivity assay (such as the DTNB assay) to ensure the thiazole is not acting as a covalent nuisance inhibitor, thereby validating the trustworthiness of the hit[6].

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: MDPI (Molecules) URL:[Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Malaysian Journal of Analytical Sciences URL:[Link]

  • An Overview of Thiazole Derivatives and its Biological Activities Source: Global Research Online URL:[Link]

  • Thiazole Ring—A Biologically Active Scaffold Source: PubMed Central (PMC) / NIH URL:[Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA Source: ResearchGate URL:[Link]

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Spectroscopic Data of N-(1,3-thiazol-2-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(1,3-thiazol-2-yl)benzamide, a molecule of interest in medicinal chemistry and materials science.[1][2][3] Given the specificity of spectroscopic data, this document synthesizes information from closely related analogs and fundamental spectroscopic principles to present a robust predictive analysis.[4][5][6] We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed, field-proven experimental protocols.

Molecular Structure and Overview

N-(1,3-thiazol-2-yl)benzamide consists of a benzamide group linked to the 2-position of a thiazole ring. This structure confers a unique set of physicochemical properties and potential biological activities.[1][2] The non-planar nature of the molecule, with a significant dihedral angle between the phenyl and thiazole rings, influences its spectroscopic signature.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of N-(1,3-thiazol-2-yl)benzamide in solution.[9]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in a suitable deuterated solvent like DMSO-d₆ are summarized below. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the amide N-H.[10][11]

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Amide (N-H)~12.5Singlet (broad)-The chemical shift is highly dependent on solvent and concentration. This proton is exchangeable with D₂O.
Thiazole (H-4)~7.6Doublet~3.5
Thiazole (H-5)~7.3Doublet~3.5
Benzoyl (ortho-H)~8.0Multiplet
Benzoyl (meta/para-H)~7.5-7.6Multiplet

Rationale for Assignments: The amide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the carbonyl group and potential for hydrogen bonding, hence its downfield shift.[12] The thiazole protons appear in the aromatic region, with their specific shifts and coupling constants being characteristic of the thiazole ring system.[5] The protons of the benzoyl group will exhibit a complex multiplet pattern typical of a monosubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Carbon(s) Expected Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)~165The carbonyl carbon is significantly deshielded.
Thiazole (C-2)~158Carbon attached to two nitrogen atoms.
Thiazole (C-4)~138
Thiazole (C-5)~115
Benzoyl (ipso-C)~133
Benzoyl (ortho-C)~128
Benzoyl (meta-C)~129
Benzoyl (para-C)~132

Rationale for Assignments: The carbonyl carbon resonates at a characteristic downfield position. The chemical shifts of the thiazole carbons are influenced by the electronegativity of the nitrogen and sulfur atoms. The benzoyl carbons show typical shifts for a substituted aromatic ring.[13][14]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of purified N-(1,3-thiazol-2-yl)benzamide.[9]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical for solubility and to avoid interfering signals.[9]

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup: These protocols are generally applicable to modern NMR spectrometers (e.g., 300-500 MHz).[4]

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. For unambiguous assignments, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh 5-10 mg of Sample Dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer (300-500 MHz) Transfer->Spectrometer Insert Sample Acquire1H Acquire ¹H Spectrum Spectrometer->Acquire1H Acquire13C Acquire ¹³C Spectrum Spectrometer->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Spectrometer->Acquire2D Process Process Spectra (FT, Phasing, Baseline Correction) Acquire1H->Process Acquire13C->Process Acquire2D->Process Assign Assign Signals Process->Assign Structure Elucidate Structure Assign->Structure

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15]

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amide)3300-3100MediumCan be broadened by hydrogen bonding.
C-H Stretch (Aromatic)3100-3000Medium
C=O Stretch (Amide I)1680-1650StrongA key characteristic peak.
N-H Bend (Amide II)1640-1550Medium
C=N Stretch (Thiazole)1550-1450Medium-Strong
C=C Stretch (Aromatic)1600-1450Medium-Strong
C-S Stretch700-600Weak-Medium

Rationale for Assignments: The amide group gives rise to two characteristic bands: the C=O stretch (Amide I) and the N-H bend (Amide II).[16] The N-H stretching vibration appears at a lower frequency than that of a free N-H bond due to hydrogen bonding. The various C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings are also expected in their typical regions.[17][18]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: The potassium bromide (KBr) pellet method is a common technique for solid samples.[19]

  • Thoroughly grind 1-2 mg of the purified N-(1,3-thiazol-2-yl)benzamide with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle.[20][21] The goal is to achieve a fine, homogeneous powder to minimize light scattering.[22]

  • Transfer the powder to a pellet die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[21]

  • Data Acquisition: Record a background spectrum of a pure KBr pellet.[19]

  • Place the sample pellet in the spectrometer and record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind 1-2 mg Sample with 100-200 mg KBr Die Transfer to Pellet Die Grind->Die Press Press at 8-10 Tons Die->Press Background Record Background (Pure KBr Pellet) Press->Background Place Pellet in Holder Sample Record Sample Spectrum (4000-400 cm⁻¹) Background->Sample Identify Identify Characteristic Peaks Sample->Identify Correlate Correlate Peaks to Functional Groups Identify->Correlate

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, often yielding the protonated molecular ion [M+H]⁺.[23][24][25]

Ion Expected m/z Notes
[M]⁺˙ (Molecular Ion)204.04May be observed depending on the ionization method.
[M+H]⁺ (Protonated Molecule)205.05Expected to be the base peak in ESI-MS.
[C₇H₅O]⁺105.03Fragment corresponding to the benzoyl cation.
[C₃H₃N₂S]⁺99.00Fragment corresponding to the protonated 2-aminothiazole.

Calculated for the most abundant isotopes.

Rationale for Fragmentation: In mass spectrometry, the amide bond is a common site of fragmentation. Cleavage of this bond can lead to the formation of the benzoyl cation and the radical cation of 2-aminothiazole, or their protonated equivalents in ESI-MS.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[9]

  • Instrument Setup: The protocols are applicable to a wide range of mass spectrometers equipped with an ESI source.

  • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[23]

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting product ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in MeOH or ACN (1-10 µM) Acidify Add Formic Acid (for Protonation) Dissolve->Acidify Infuse Infuse into ESI Source Acidify->Infuse AcquireMS Acquire Full Scan MS (Positive Ion Mode) Infuse->AcquireMS AcquireMSMS Acquire MS/MS on [M+H]⁺ AcquireMS->AcquireMSMS IdentifyMolIon Identify [M+H]⁺ Ion AcquireMS->IdentifyMolIon AnalyzeFrags Analyze Fragment Ions AcquireMSMS->AnalyzeFrags IdentifyMolIon->AnalyzeFrags Confirm Confirm Structure AnalyzeFrags->Confirm

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the characterization of N-(1,3-thiazol-2-yl)benzamide. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous structure elucidation and purity assessment, which are critical steps in drug discovery and development. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and related compounds.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
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  • ResearchGate. (2021).
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  • Shimadzu. (n.d.). KBr Pellet Method.
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  • University of California, Los Angeles. (n.d.).
  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.
  • Popiolek, R., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(16), 4814.
  • ResearchGate. (2022). IR spectrum of 3-acetoxy-2-methyl-N-(1,3-thiazol-2-yl)benzamide (4ac).
  • Al-Suwaidan, I. A., et al. (2023).
  • SpectraBase. (n.d.). 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide.
  • Al-Masoudi, N. A., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.
  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectrum of N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}benzamide (3a).
  • AIP Publishing. (2021).
  • AIR Unimi. (2025). Benzyl-N-[4-(2-hydroxyethyl)
  • Zonouzi, A., et al. (2009). N-(1,3-Thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o817.
  • Bonakolluru, Y., et al. (2022). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET.
  • Madjroh, N., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782.
  • Madjroh, N., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782.
  • SpectraBase. (n.d.). benzamide, N-[5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-thiadiazol-2-yl]-4-fluoro- - Optional[13C NMR] - Chemical Shifts.
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  • Benchchem. (n.d.). Technical Support Center: Identifying Impurities in Hydrobenzamide via NMR Spectroscopy.
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  • Sigma-Aldrich. (n.d.). N-(4-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE AldrichCPR.
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Unlocking the Pharmacological Potential of N-(1,3-thiazol-2-yl)benzamide: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The N-(1,3-thiazol-2-yl)benzamide scaffold represents a highly versatile pharmacophore in modern medicinal and agricultural chemistry. Characterized by a benzamide backbone linked to a thiazole ring, this structural motif facilitates strong hydrogen bonding and lipophilic interactions within diverse enzymatic pockets. As a Senior Application Scientist, I have structured this whitepaper to dissect the three primary therapeutic targets of this scaffold: Succinate Dehydrogenase (SDH) in fungal pathogens, Glucokinase (GK) in metabolic diseases, and Pyruvate Ferredoxin Oxidoreductase (PFOR) in anaerobic infections. By examining the mechanistic causality and detailing self-validating experimental protocols, this guide serves as a comprehensive blueprint for drug development professionals.

Target Axis I: Succinate Dehydrogenase (SDH) Inhibition

Mechanistic Overview

Succinate Dehydrogenase (Complex II of the mitochondrial respiratory chain) is a critical enzyme linking the tricarboxylic acid (TCA) cycle to oxidative phosphorylation. Thiazol-2-ylbenzamide derivatives have emerged as potent Succinate Dehydrogenase Inhibitors (SDHIs), particularly in agricultural fungicide development against pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum[1].

The causality of their efficacy lies in structural mimicry. The thiazol-2-ylbenzamide core acts as a bioisostere for ubiquinone. It competitively binds to the ubiquinone-binding site (Q-site) formed by the SDHB, SDHC, and SDHD subunits[2]. By anchoring into this hydrophobic pocket, the compound blocks the transfer of electrons from succinate to the endogenous ubiquinone pool, effectively halting mitochondrial respiration and inducing pathogen cell death[3].

Experimental Protocol: In Vitro SDH Inhibition Assay (DCPIP Reduction Method)

To accurately quantify the IC50 of novel thiazol-2-ylbenzamide derivatives, the 2,6-dichlorophenolindophenol (DCPIP) coupled assay is the gold standard. This protocol is designed to be self-validating by incorporating specific electron acceptors and competitive inhibitors.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondrial fractions from target cells (e.g., R. solani mycelia) using differential centrifugation. Causality: Intact mitochondrial membranes are required to preserve the structural integrity of the Q-site within Complex II[4].

  • Reagent Preparation: Prepare an assay buffer (pH 7.4) containing 20 mM succinate (the primary electron donor), 50 µM decylubiquinone, and 50 µM DCPIP. Causality: Decylubiquinone is a short-chain, water-soluble ubiquinone analog that efficiently accepts electrons from SDH. DCPIP acts as a terminal redox indicator, shifting from blue (oxidized) to colorless (reduced)[2].

  • Compound Incubation: Pre-incubate the mitochondrial fraction with varying concentrations of the thiazol-2-ylbenzamide derivative for 10 minutes at 25°C. Causality: Pre-incubation ensures the inhibitor reaches thermodynamic equilibrium at the Q-site prior to substrate competition.

  • Reaction Initiation & Spectrophotometry: Add the succinate/decylubiquinone mixture to initiate the reaction. Monitor the decrease in absorbance at 595 nm over a 60-minute interval using a microplate reader[4].

  • Validation Control: Run a parallel assay utilizing malonate (a known competitive inhibitor of succinate). Causality: If malonate halts DCPIP reduction, it validates that the observed electron flow is exclusively driven by SDH, ruling out off-target oxidoreductase activity[2].

SDH_Workflow Mito 1. Mitochondrial Fraction Prep (Preserve Q-site) Incubate 2. Inhibitor Pre-incubation (Thiazol-2-ylbenzamide) Mito->Incubate Substrate 3. Add Succinate, Decylubiquinone & DCPIP Indicator Incubate->Substrate Measure 4. Spectrophotometric Tracking (Absorbance at 595 nm) Substrate->Measure Analyze 5. Calculate IC50 / SQR Rate (Validate with Malonate) Measure->Analyze

High-Throughput SDH Inhibition Assay Workflow using DCPIP reduction.

Target Axis II: Glucokinase Activation and Metabolic Regulation

Mechanistic Overview

Beyond anti-infective applications, specific highly substituted derivatives—such as 3-[(1S)-2-hydroxy-1-methylethoxy]-5-[4-(methylsulphonyl)phenoxy]-N-1,3-thiazol-2-yl benzamide—function as Glucokinase Activators (GKAs)[5]. Glucokinase serves as the primary glucose sensor in pancreatic β-cells.

When this thiazol-2-ylbenzamide derivative allosterically activates Glucokinase, it triggers a unique downstream cascade. Research demonstrates that this activation specifically upregulates Protein Kinase C zeta (PKCζ). PKCζ subsequently phosphorylates and activates the mammalian target of rapamycin (mTOR), leading to the upregulation of Cyclin-D2[5]. This pathway is critical for driving compensatory β-cell replication during insulin resistance, presenting a profound therapeutic target for Type 2 Diabetes.

Experimental Protocol: Pancreatic β-Cell Proliferation Assay

To validate the mitogenic efficacy of a thiazol-2-ylbenzamide GKA and prove its reliance on the PKCζ-mTOR axis, we employ a rigorous genetic and pharmacological blockade strategy.

Step-by-Step Methodology:

  • Cell Culture & Genetic Transduction: Culture isolated rodent or human pancreatic islets. Transduce the cells with an Adenovirus expressing a Kinase-Dead mutant of PKCζ (Adv. KD-PKCζ) or a control vector (Adv. LacZ)[5]. Causality: Introducing a kinase-dead mutant isolates the specific downstream necessity of PKCζ; if proliferation ceases in these cells, PKCζ is proven to be the causal mediator.

  • Compound Administration: Incubate the transduced cells overnight in a medium containing 7 mmol/L glucose supplemented with the thiazol-2-ylbenzamide GKA.

  • Orthogonal Pathway Inhibition: In a parallel control cohort, introduce 100 nmol/L Wortmannin 30 minutes prior to GKA addition. Causality: Wortmannin is a potent PI3K inhibitor. If GKA-induced proliferation persists despite Wortmannin, it validates that the GKA-PKCζ-mTOR axis operates independently of the canonical PI3K/Akt survival pathway[5].

  • Immunofluorescence Staining: Fix the cells in 4% paraformaldehyde. Perform co-immunofluorescence staining for Insulin (green fluorophore) and Ki67 (red fluorophore). Causality: Insulin staining ensures only β-cells are analyzed, while Ki67 is a definitive marker of active entry into the cell cycle.

  • Quantification: Calculate the percentage of Ki67+/Insulin+ cells using confocal microscopy to determine the compound's mitogenic index.

GK_Signaling GKA Thiazol-2-ylbenzamide GKA GK Glucokinase (GK) Activation GKA->GK Glucose Enhanced Glucose Metabolism GK->Glucose PKCz PKCζ Activation Glucose->PKCz mTOR mTOR Signaling PKCz->mTOR Phosphorylation CyclinD2 Cyclin-D2 Upregulation mTOR->CyclinD2 Proliferation Compensatory β-Cell Replication CyclinD2->Proliferation

Glucokinase Activator (GKA) induced PKCζ-mTOR signaling pathway in pancreatic β-cells.

Target Axis III: Pyruvate Ferredoxin Oxidoreductase (PFOR)

Mechanistic Overview

When the thiazole ring is substituted with a nitro group (e.g., 4-nitro-N-(1,3-thiazol-2-yl)benzamide), the pharmacological profile shifts toward broad-spectrum antimicrobial and antiparasitic activity[6]. This specific structural iteration shares a mechanism with drugs like Nitazoxanide.

The nitro-thiazole moiety acts as a prodrug. Upon entering an anaerobic pathogen (such as Trypanosoma cruzi or Mycobacterium tuberculosis), microbial nitroreductases reduce the nitro group to highly reactive intermediates. These intermediates covalently bind to and inhibit Pyruvate Ferredoxin Oxidoreductase (PFOR), a critical enzyme required for anaerobic energy metabolism[6]. Deprived of their primary mechanism for oxidative decarboxylation of pyruvate, the pathogens suffer rapid ATP depletion and death.

Quantitative Efficacy Summary

The structural modularity of the N-(1,3-thiazol-2-yl)benzamide scaffold allows it to be tuned for highly specific target affinities. The table below summarizes benchmark quantitative data across the discussed therapeutic targets:

Compound VariantPrimary TargetApplication AreaRepresentative Efficacy
Compound 3B (Thiazol-2-ylbenzamide)Succinate Dehydrogenase (SDH)Antifungal (S. sclerotiorum)EC50 = 0.72 mg/L[1]
Compound 14b (Thiazol-2-ylbenzamide)Succinate Dehydrogenase (SDH)Antifungal (R. solani)IC50 = 2.41 µM[7]
4-nitro-N-(1,3-thiazol-2-yl)benzamide Pyruvate Ferredoxin Oxidoreductase (PFOR)Antiparasitic / AntibacterialSub-micromolar (strain dependent)[6]
GKA-Thiazol-2-ylbenzamide Glucokinase (GK) / PKCζMetabolic (Type 2 Diabetes)Significant β-cell replication at 7 mmol/L glucose[5]

Conclusion

The N-(1,3-thiazol-2-yl)benzamide scaffold is a masterclass in pharmacophore versatility. By understanding the atomic-level causality of how this molecule interacts with diverse targets—from the Q-site of mitochondrial Complex II to the allosteric pockets of pancreatic Glucokinase—drug development professionals can rationally design highly selective therapeutics. The self-validating protocols outlined in this guide ensure that future structural activity relationship (SAR) studies are grounded in unassailable, reproducible biochemical logic.

References

  • Xu, Z., et al. (2024). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. PubMed / NIH. Available at: [Link]

  • El Ouaaliti, M., et al. (2022). Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. PMC / NIH. Available at:[Link]

  • Kunova, A., et al. (2021). Enzyme Inhibition Assay for the Measurement of SDHI and QoI Action. Bio-protocol. Available at: [Link]

  • Bernal-Mizrachi, E., et al. (2014). PKCζ Is Essential for Pancreatic β-Cell Replication During Insulin Resistance by Regulating mTOR and Cyclin-D2. PMC / NIH. Available at:[Link]

  • Xu, Z., et al. (2024). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. ResearchGate. Available at:[Link]

  • Ma, Y., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]

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The Physicochemical Landscape of N-(1,3-thiazol-2-yl)benzamide: A Technical Guide to Solubility, Polymorphism, and Stability

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Causality

N-(1,3-thiazol-2-yl)benzamide is a fundamental pharmacophore in medicinal chemistry, serving as the core scaffold for numerous anti-infective agents, quorum sensing inhibitors, and modulators of anaerobic energy metabolism (such as pyruvate ferredoxin oxidoreductase inhibitors)[1][2].

From a physicochemical perspective, the molecule presents a fascinating duality. The benzamide moiety imparts significant lipophilicity and structural rigidity, while the thiazole ring introduces a hydrogen-bond acceptor (the nitrogen atom) and a sulfur atom capable of complex electronic interactions. The central amide linker is the critical pivot point: it allows for conformational flexibility while simultaneously acting as both a hydrogen-bond donor (N-H) and acceptor (C=O).

This structural arrangement directly dictates the molecule's behavior in the solid state. The compound exhibits extensive polymorphism—a phenomenon where the substance exists in multiple crystalline forms while retaining the same chemical identity[3]. These polymorphs are driven by varying intermolecular hydrogen-bonded dimer geometries, which in turn govern the crystal lattice energy, thermodynamic stability, and ultimately, the apparent solubility of the active pharmaceutical ingredient (API)[2].

Quantitative Physicochemical Profile

To rationally design formulation and stability protocols, one must first establish the baseline physicochemical parameters. The data below synthesizes the structural and thermodynamic properties of N-(1,3-thiazol-2-yl)benzamide.

ParameterValue / DescriptionMechanistic Implication
Molecular Formula C10H8N2OSDictates baseline molecular weight and elemental composition.
Molecular Weight 204.25 g/mol Small molecule; favorable for high membrane permeability (Lipinski's Rule of 5 compliant).
Known Polymorphs Forms I, II, III, and a novel monoclinic Pc form (Z′ = 4)[2][3]The existence of four crystallographically independent molecules in the asymmetric unit indicates complex lattice energies, heavily influencing dissolution rates[2].
Solubility (Organic) Soluble in DMF, DMSO, THF, Dichloromethane, CHCl3[4]High dielectric constants and hydrogen-bond disrupting capabilities of aprotic solvents easily overcome lattice energy[4].
Solubility (Aqueous) Poor / Highly restrictedHigh lipophilicity of the aryl rings and strong intermolecular dimer formation in the solid state resist aqueous solvation.
Chemical Stability Susceptible to extreme pH hydrolysisThe amide bond can undergo acid- or base-catalyzed hydrolysis, yielding 2-aminothiazole and benzoic acid derivatives.

Solubility Dynamics: The Role of the Crystal Lattice

The solubility of N-(1,3-thiazol-2-yl)benzamide is not merely a function of its lipophilicity; it is strictly governed by its solid-state chemistry. Recent crystallographic studies have identified a novel polymorph crystallizing in the monoclinic space group Pc, featuring an unusually high number of crystallographically independent molecules (Z′ = 4) in the asymmetric unit[2][3].

The Causality of Solvation: In the solid state, N-(1,3-thiazol-2-yl)benzamide forms robust hydrogen-bonded dimers (e.g., N-H···N and N-H···O interactions between the amide and thiazole rings)[2]. When introduced to water, the hydration energy is insufficient to break these strong intermolecular bonds, resulting in poor aqueous solubility.

Conversely, when introduced to polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent molecules act as powerful hydrogen-bond acceptors. They competitively disrupt the API's dimer network, effectively dismantling the crystal lattice and resulting in high solubility[4]. Moderate polarity solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) also exhibit favorable solvation kinetics due to their ability to stabilize the lipophilic aromatic rings while interacting with the amide dipole[4].

SolubilityWorkflow Start Solid API N-(1,3-thiazol-2-yl)benzamide Solvent Solvent Addition (Aqueous vs. Organic) Start->Solvent Equilibrate Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) Solvent->Equilibrate Centrifuge Phase Separation (Ultracentrifugation) Equilibrate->Centrifuge Supernatant Supernatant Analysis (HPLC-UV Quantification) Centrifuge->Supernatant Liquid Phase Pellet Residual Pellet Analysis (XRPD Polymorph Verification) Centrifuge->Pellet Solid Phase

Workflow for thermodynamic solubility and solid-state verification.

Protocol 1: Self-Validating Thermodynamic Solubility Profiling

A common failure in solubility testing is the unmonitored transition of the API into a less soluble polymorph or hydrate during the assay. This protocol is designed as a self-validating system to ensure data integrity.

  • Preparation: Weigh an excess amount of N-(1,3-thiazol-2-yl)benzamide (e.g., 50 mg) into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., pH 7.4 phosphate buffer, or 10% DMSO/Water cosolvent).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to ensure thermodynamic equilibrium is reached, moving past initial kinetic dissolution.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Quantification (Supernatant): Carefully extract the supernatant, dilute appropriately in the mobile phase, and quantify the dissolved API using HPLC-UV (typically monitored at ~254 nm).

  • Validation (Pellet): Recover the residual solid pellet, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Validation Logic: If the XRPD pattern matches the starting material (e.g., Polymorph I), the solubility value is valid for that specific polymorph. If the pattern shows a shift (e.g., to the monoclinic Pc form), the recorded solubility reflects the new, solvent-mediated polymorph.

Stability Profile: Thermal, Chemical, and Photolytic

The stability of N-(1,3-thiazol-2-yl)benzamide must be evaluated across three distinct vectors: solid-state thermal stability, solution-state chemical stability, and photostability.

Solid-State and Thermal Stability: Because the compound exists in multiple polymorphic states, thermal stress can induce solid-state phase transitions. The approximate symmetry elements in the crystal lattice (forming a distorted P21/c space group symmetry) mean that slight inputs of thermal energy can cause molecular rearrangement into a more thermodynamically stable dimer geometry[2].

Chemical Stability: In solution, the primary degradation pathway is the hydrolysis of the central amide bond. This reaction is heavily catalyzed by extreme pH environments. Under strongly acidic conditions, the nitrogen of the thiazole ring protonates, drawing electron density away from the amide bond and increasing its susceptibility to nucleophilic attack by water.

StabilityLogic API N-(1,3-thiazol-2-yl)benzamide Stability Profiling Thermal Thermal Stress (DSC / TGA / ICH Q1A) API->Thermal Chemical Chemical Stress (Hydrolytic / Oxidative) API->Chemical Photo Photostability (ICH Q1B / UV-Vis) API->Photo PolyShift Polymorphic Transition (e.g., Form I -> Form III) Thermal->PolyShift Lattice Energy Overcome Hydrolysis Amide Hydrolysis (Cleavage to Aminothiazole) Chemical->Hydrolysis Acid/Base Catalysis Degradation Photolytic Degradation (Radical Formation) Photo->Degradation Photon Absorption

Degradation pathways and stability profiling logic for the API.

Protocol 2: Accelerated Stability and Polymorph Transition Mapping

This protocol utilizes Differential Scanning Calorimetry (DSC) coupled with XRPD to map the thermal stability and phase boundaries of the compound.

  • Sample Preparation: Accurately weigh 3–5 mg of the API into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of any volatile degradants or trapped solvents.

  • Thermal Ramping: Load the sample into the DSC instrument alongside an empty reference pan. Purge the furnace with dry nitrogen at 50 mL/min to prevent oxidative degradation during the scan.

  • Heating Profile: Heat the sample from 25 °C to 250 °C at a controlled rate of 10 °C/min.

  • Data Interpretation:

    • Endothermic peaks prior to the main melting event indicate a solid-solid polymorphic transition (e.g., Form I converting to Form III).

    • The main sharp endotherm represents the melting point of the final crystalline form.

  • Orthogonal Verification: To confirm a phase transition observed in DSC, place a bulk sample (100 mg) in a vacuum oven at a temperature 5 °C above the observed transition onset for 2 hours. Cool to room temperature and analyze via XRPD to definitively identify the new polymorphic lattice[2].

Conclusion

Developing robust formulations for N-(1,3-thiazol-2-yl)benzamide requires a deep appreciation of its solid-state chemistry. Its solubility and stability are not static properties but are highly dependent on the crystalline polymorph present and the specific solvent microenvironment. By employing self-validating protocols that pair traditional quantification (HPLC) with solid-state verification (XRPD, DSC), researchers can accurately map the physicochemical landscape of this critical pharmacophore, ensuring the development of stable, bioavailable therapeutics.

References

  • 4-nitro-N-(1,3-thiazol-2-yl)benzamide - Benchchem Benchchem
  • Michael J.
  • (PDF) Synthesis, DFT calculations, photophysical, photochemical properties of peripherally metallophthalocyanines bearing (2-(benzo[d][1,3] dioxol-5-ylmethoxy) phenoxy)
  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)

Sources

Unlocking the Zinc-Activated Channel (ZAC): N-(1,3-thiazol-2-yl)benzamides as First-in-Class Selective Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Zinc-Activated Channel (ZAC) remains one of the most enigmatic members of the Cys-loop receptor (CLR) superfamily. While other pentameric ligand-gated ion channels (pLGICs) like the nicotinic acetylcholine (nAChR) and GABA_A receptors have well-defined physiological roles and rich pharmacological toolkits, ZAC has historically lacked selective modulators [1, 2]. The recent discovery of N-(1,3-thiazol-2-yl)benzamide analogs—specifically N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)—marks a critical inflection point. As the first class of selective ZAC antagonists, these compounds provide researchers with the necessary pharmacological probes to elucidate ZAC's physiological functions and evaluate its potential as a therapeutic target in neurodegeneration and inflammatory pain.

This technical guide synthesizes the pharmacological profile, mechanism of action, and experimental methodologies required to leverage N-(1,3-thiazol-2-yl)benzamides in ZAC research.

The ZAC Paradox: Evolutionary Quirk and Atypical Gating

ZAC is an intrinsic cation-selective channel (equipermeable to Na+, K+, and Cs+) that displays both constitutive (spontaneous) activity and evoked signaling [2]. Unlike classic CLRs, ZAC is gated by atypical endogenous agonists: zinc (Zn2+), protons (H+), and copper (Cu2+)[3].

A major bottleneck in ZAC research is its evolutionary divergence. While the ZACN gene is present in humans, chimpanzees, dogs, and cows, it is functionally absent from the genomes of mice and rats [1]. This absence renders standard murine in vivo models useless for ZAC research, elevating the importance of robust in vitro pharmacological tools like TTFB to study the receptor in human-derived or engineered cell systems.

Pharmacological Profiling of N-(1,3-thiazol-2-yl)benzamides

Through compound library screening, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (Compound 1) was initially identified as a novel ZAC antagonist. Subsequent structure-activity relationship (SAR) optimization yielded TTFB , which demonstrated superior potency and a highly selective profile [1].

Quantitative Antagonist Potency

TTFB acts as a roughly equipotent antagonist across all states of ZAC activity. The causality behind testing multiple activation states is critical: because ZAC is activated by both transition metals (Zn2+) and protons (H+), a true receptor-level antagonist must block signaling regardless of the orthosteric trigger.

Table 1: Inhibitory Potency of TTFB at ZAC Expressed in Xenopus Oocytes [1]

ZAC Activity StateAgonist/TriggerTTFB IC50 (μM)pIC50 ± S.E.M.n (Replicates)
Evoked Zn2+ (Sub-maximal)3.05.52 ± 0.047
Evoked H+ (Sub-maximal)8.55.07 ± 0.106
Spontaneous None (Constitutive)4.75.32 ± 0.047
Selectivity Profile

Trustworthiness in ion channel pharmacology demands rigorous off-target profiling. At a concentration of 30 μM (10-fold higher than its primary IC50), TTFB exhibits no significant agonist, antagonist, or modulatory activity at related CLRs, including 5-HT3A, α3β4 nAChR, α1β2γ2S GABA_A, or α1 Glycine receptors [1].

Mechanism of Action: Negative Allosteric Modulation

Electrophysiological characterization reveals that N-(1,3-thiazol-2-yl)benzamides do not compete with Zn2+ or H+ at the orthosteric binding sites. Instead, they act as Negative Allosteric Modulators (NAMs) .

Mechanistic Causality: The slow onset of the channel block observed during TTFB application suggests that inhibition is state-dependent. TTFB targets the transmembrane (TMD) and/or intracellular domains (ICD) of the receptor, stabilizing a closed or desensitized conformation of the homopentamer, thereby non-competitively overriding both spontaneous pore opening and agonist-evoked gating [1].

ZAC_Modulation Agonists Endogenous Agonists (Zn2+, Cu2+, H+) ZAC Zinc-Activated Channel (ZAC) (Cys-loop Homopentamer) Agonists->ZAC Orthosteric Activation Pore Cation Influx (Na+, K+, Cs+) ZAC->Pore Channel Opening NAM N-(1,3-thiazol-2-yl)benzamides (e.g., TTFB) Block State-Dependent Block (Non-competitive) NAM->Block Allosteric Binding Block->ZAC Inhibition (NAM)

Mechanism of ZAC activation and negative allosteric modulation by TTFB.

Experimental Methodology: Self-Validating TEVC Protocol

To accurately measure the state-dependent block of ZAC by TTFB, Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus laevis oocytes is the gold standard.

Causality of Model Selection: Xenopus oocytes are selected over mammalian cell lines because their massive translational machinery efficiently processes and traffics homopentameric CLRs to the membrane. Furthermore, their large surface area allows for rapid, precise fluidic exchanges necessary to separate the kinetics of agonist activation from the slow-onset allosteric block characteristic of TTFB.

Step-by-Step TEVC Workflow

Self-Validating Design: This protocol incorporates a pre-application phase to establish baseline constitutive activity, followed by orthogonal agonist challenges. This internal control ensures the observed antagonism is receptor-mediated and not an artifact of the compound chelating the zinc ions in the solution.

  • cRNA Preparation & Microinjection:

    • Linearize the human ZACN plasmid and transcribe cRNA in vitro.

    • Microinject 0.5–5 ng of ZACN cRNA into defolliculated Xenopus laevis oocytes (Stages V-VI).

  • Incubation:

    • Incubate oocytes in modified Barth's solution (MBS) at 18°C for 2–4 days to allow for optimal receptor expression and membrane insertion.

  • Electrophysiological Setup:

    • Place a single oocyte in a custom-built recording chamber continuously perfused with ND96 buffer (pH 7.4).

    • Impale with two glass microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M KCl.

    • Voltage-clamp the oocyte at a holding potential of -70 mV.

  • Baseline & Spontaneous Activity Assessment:

    • Record the holding current. Because ZAC exhibits constitutive activity, application of a high concentration of TTFB (e.g., 30 μM) alone will cause an outward shift in the holding current, representing the block of spontaneous pore openings.

  • Agonist-Evoked Antagonism (Co-application):

    • Control: Perfuse the oocyte with an EC50 concentration of Zn2+ (e.g., 400 μM) or H+ (pH 5.0) for 10–20 seconds until a peak inward current is achieved. Wash out for 2 minutes.

    • Test: Pre-incubate the oocyte with TTFB (0.1 μM to 30 μM) for 30 seconds to allow allosteric site binding.

    • Co-apply: Perfuse the agonist (Zn2+ or H+) together with TTFB.

  • Data Extraction & Schild Analysis:

    • Measure the peak current amplitudes. Normalize the TTFB-inhibited currents to the preceding control agonist currents.

    • Plot concentration-response curves using non-linear regression to extract IC50 values. A lack of rightward shift in the agonist EC50 curve alongside a depression of the maximum response ( Emax​ ) will validate the non-competitive NAM mechanism.

TEVC_Workflow Step1 1. cRNA Microinjection (ZACN into Xenopus oocytes) Step2 2. Incubation (2-4 days at 18°C) Step1->Step2 Step3 3. TEVC Setup (Voltage clamp at -70 mV) Step2->Step3 Step4 4. Agonist Application (Zn2+ or H+ perfusion) Step3->Step4 Step5 5. Antagonist Co-application (TTFB concentration-response) Step4->Step5 Step6 6. Data Analysis (IC50 & Schild plot extraction) Step5->Step6

Step-by-step TEVC electrophysiology workflow for screening ZAC antagonists.

Future Directions in Drug Development

The validation of N-(1,3-thiazol-2-yl)benzamides as selective ZAC NAMs removes a critical barrier in neuropharmacology. Because ZAC is activated by zinc and protons—both of which are co-released in massive quantities during synaptic transmission and ischemic events—ZAC is hypothesized to play a role in excitotoxicity and neuroinflammation. Researchers can now utilize TTFB to isolate ZAC-mediated currents in human induced pluripotent stem cell (iPSC)-derived neurons, paving the way for novel therapeutics targeting stroke, traumatic brain injury, and chronic inflammatory pain.

References

  • Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193: 114782.[Link]

  • Davies PA, Wang W, Hales TG, Kirkness EF. (2003). A novel class of ligand-gated ion channel is activated by Zn2+. Journal of Biological Chemistry, 278(2): 712-717.[Link]

  • Trattnig SM, Gasiorek A, Deeb TZ, Ortiz EJ, Moss SJ, Jensen AA, Davies PA. (2016). Copper and protons directly activate the zinc-activated channel. Biochemical Pharmacology, 103: 109-117.[Link]

Methodological & Application

Application Note: In Vitro Assay Protocol for N-(1,3-thiazol-2-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Allosteric Glucokinase Activation and β-Cell Functional Profiling.

Introduction & Mechanistic Overview

The N-(1,3-thiazol-2-yl)benzamide scaffold is a highly privileged pharmacophore in medicinal chemistry, most notably recognized for its role in the development of allosteric Glucokinase Activators (GKAs)[1]. Glucokinase (GK, Hexokinase IV) serves as the primary glucose sensor in pancreatic β-cells and hepatocytes. Unlike other hexokinases, GK displays a low affinity for glucose ( S0.5​≈8 mM), positive cooperativity, and a lack of product inhibition by glucose-6-phosphate (G6P).

Derivatives such as 3-alkoxy-5-phenoxy-N-thiazolyl benzamides bind to an allosteric pocket distinct from the ATP/glucose active site[1]. This binding stabilizes the catalytically active "closed" conformation of the enzyme, fundamentally altering its kinetic profile by decreasing the S0.5​ for glucose (increasing affinity) and elevating the Vmax​ .

In a cellular context (e.g., pancreatic β-cells), this accelerated glycolysis increases the ATP/ADP ratio, triggering the closure of ATP-sensitive potassium ( KATP​ ) channels, membrane depolarization, and subsequent calcium influx. This cascade not only drives Glucose-Stimulated Insulin Secretion (GSIS) but also activates downstream signaling pathways—specifically the PKC ζ /mTOR pathway—which is essential for compensatory β-cell proliferation and survival[2].

GKA_Pathway GKA N-(1,3-thiazol-2-yl)benzamide (Allosteric GKA) GK Glucokinase (GK) Conformational Activation GKA->GK Glucose Glucose Glucose->GK Glycolysis Glycolysis & ATP Production GK->Glycolysis Phosphorylation to G6P KATP K_ATP Channel Closure & Membrane Depolarization Glycolysis->KATP ↑ ATP/ADP ratio PKC PKCζ / mTOR Pathway Activation Glycolysis->PKC Metabolic signals Ca VDCC Opening & Ca2+ Influx KATP->Ca Insulin Insulin Secretion Ca->Insulin Ca->PKC Calcium signaling

Caption: Mechanism of Action: N-(1,3-thiazol-2-yl)benzamide as an allosteric Glucokinase Activator.

Protocol A: Recombinant Glucokinase Enzymatic Assay

Principle of the Self-Validating Coupled Assay

Direct measurement of G6P production is optically challenging. To create a robust, self-validating system, this protocol utilizes a NADH-coupled enzymatic assay . G6P produced by GK is immediately oxidized by exogenous Glucose-6-Phosphate Dehydrogenase (G6PDH), which simultaneously reduces NAD + to NADH. NADH absorbs strongly at 340 nm. By utilizing a continuous kinetic read rather than an endpoint assay, researchers can verify that the reaction remains in the linear phase, ruling out artifacts caused by substrate depletion or compound precipitation.

Reagents & Buffer Preparation
  • Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2​ , 1 mM DTT, 0.1% BSA.

  • Enzyme Mix: Recombinant human GST-Glucokinase (10 nM final), G6PDH (Leuconostoc mesenteroides, 2 U/mL final).

  • Substrate Mix: ATP (1 mM final), NAD + (1 mM final).

  • Glucose Titration: Prepare a serial dilution of D-glucose (0.5 mM to 30 mM final).

Step-by-Step Methodology
  • Compound Preparation: Dissolve the N-(1,3-thiazol-2-yl)benzamide derivative in 100% DMSO. Prepare a 10-point dose-response curve (e.g., 1 nM to 30 μ M). The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 384-well UV-transparent microplate, add 10 μ L of the Enzyme Mix and 0.2 μ L of the compound. Incubate at room temperature (RT) for 15 minutes to allow allosteric equilibrium.

  • Reaction Initiation: Add 10 μ L of the Substrate Mix containing the desired concentration of D-glucose (typically 5 mM for standard EC50​ determination, or a full titration for S0.5​ shift analysis).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 340 nm every 30 seconds for 20 minutes at 30°C.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve ( ΔA340​/min ).

Assay_Workflow Prep 1. Reagent Prep (GK, G6PDH, NAD+, ATP) Compound 2. Compound Addition (GKA Titration) Prep->Compound Incubate 3. Pre-incubation (15 min, RT) Compound->Incubate Start 4. Reaction Initiation (Add Glucose) Incubate->Start Read 5. Kinetic Readout (Absorbance 340 nm) Start->Read

Caption: Workflow for the NADH-coupled in vitro Glucokinase enzymatic assay.

Protocol B: Cell-Based Functional Assay (INS-1 GSIS & PKC ζ Activation)

Enzymatic activation must translate to cellular efficacy. This protocol measures both insulin secretion and the activation of the PKC ζ /mTOR pathway, which is critical for β-cell replication[2].

Step-by-Step Methodology
  • Cell Culture: Seed INS-1 cells (rat insulinoma) at 1×105 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS and 11 mM glucose. Culture for 48 hours.

  • Starvation: Wash cells twice with PBS and incubate in glucose-free KRBH (Krebs-Ringer Bicarbonate HEPES) buffer containing 0.1% BSA for 2 hours to establish a baseline.

  • Compound Treatment: Replace buffer with KRBH containing a sub-stimulatory glucose concentration (e.g., 2 mM or 7 mM)[2] and the N-(1,3-thiazol-2-yl)benzamide derivative (0.1 - 10 μ M). Incubate for 1 hour at 37°C.

  • Insulin Quantification: Collect the supernatant. Quantify secreted insulin using a high-sensitivity Rat Insulin ELISA kit.

  • Lysate Preparation (PKC ζ Analysis): Lyse the remaining cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with antibodies against phospho-PKC ζ (Thr410) and total PKC ζ to validate the downstream hypertrophic/proliferative signaling cascade triggered by the GKA[2].

Data Presentation & Quality Control

Because GK exhibits positive cooperativity, data must be fitted to the Hill equation ( V=Vmax​[S]h/(S0.5h​+[S]h) ) rather than the Michaelis-Menten equation. A potent N-(1,3-thiazol-2-yl)benzamide derivative will demonstrate the following profile:

ParameterDefinitionExpected Value (Potent GKA)
EC50​ Half-maximal effective concentration for GK activation at 5 mM glucose50 - 500 nM
S0.5​ (Vehicle) Glucose concentration yielding half-maximal velocity (Baseline)~8.0 mM
S0.5​ (GKA treated) Shifted glucose affinity in the presence of 10 μ M GKA1.0 - 2.5 mM
Fold Activation Ratio of Vmax​ (GKA) / Vmax​ (Vehicle)1.5 - 3.0 fold
GSIS EC50​ Half-maximal concentration for insulin secretion in INS-1 cells0.5 - 2.0 μ M
Quality Control (Self-Validation)
  • Z'-Factor: Calculate the Z'-factor for the enzymatic assay using 10 μ M of a known reference GKA (positive control) and DMSO (negative control). A Z'-factor >0.6 indicates an excellent, high-throughput-ready assay.

  • G6PDH Interference Check: To ensure the compound is not artificially activating the coupling enzyme (G6PDH), run a counter-screen substituting GK and glucose with exogenous G6P. Compounds showing activity here are false positives.

References

  • Iino T, Tsukahara D, Kamata K, Nishimura T, et al. "Discovery of potent and orally active 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as novel allosteric glucokinase activators." Bioorganic & Medicinal Chemistry. 2009;17(7):2733-2743. URL:[Link]

  • El Ouaamari A, et al. "PKCζ Is Essential for Pancreatic β-Cell Replication During Insulin Resistance by Regulating mTOR and Cyclin-D2." Diabetes. 2010;59(11):2819-2829. URL:[Link]

Sources

N-(1,3-thiazol-2-yl)benzamide for high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening and Liability Profiling of N-(1,3-thiazol-2-yl)benzamide Derivatives as Glucokinase Activators

Executive Summary

The N-(1,3-thiazol-2-yl)benzamide scaffold is a highly privileged pharmacophore in the discovery of allosteric Glucokinase Activators (GKAs) for the treatment of Type 2 Diabetes Mellitus[1]. By binding to the allosteric site of glucokinase (GK), these compounds lower the glucose threshold required for enzyme activation, thereby stimulating hepatic glucose disposal and pancreatic insulin secretion[2]. However, the development of this scaffold requires a rigorous screening cascade. The 2-aminothiazole moiety is notoriously susceptible to cytochrome P450 (CYP450)-mediated bioactivation, leading to reactive electrophilic metabolites that can covalently bind to hepatic proteins[1].

This application note details a self-validating, high-throughput screening (HTS) workflow designed to identify potent GKAs while simultaneously counter-screening for metabolic liabilities using a glutathione (GSH) trapping assay.

Mechanistic Rationale & Pathway Dynamics

To successfully develop N-(1,3-thiazol-2-yl)benzamide derivatives, scientists must balance on-target efficacy with off-target metabolic toxicity.

  • Efficacy Pathway: The benzamide core interacts with the allosteric hinge region of GK, inducing a conformational shift that locks the enzyme in its active, closed state. This increases the enzyme's affinity for glucose[2].

  • Toxicity Pathway: The electron-rich thiazole ring is prone to epoxidation and subsequent ring-opening by CYP450 enzymes (predominantly CYP3A4). This generates reactive intermediates (e.g., thioureas or sulfenic acids) that cause idiosyncratic drug-induced liver injury (DILI)[1].

Mechanism A N-(1,3-thiazol-2-yl)benzamide B Glucokinase (Inactive) A->B Allosteric Binding E CYP450 Oxidation A->E Metabolic Liability C Glucokinase (Active) B->C Conformational Shift D Glucose Phosphorylation C->D Efficacy Pathway F Reactive Electrophile E->F Bioactivation G GSH Adduct (Toxicity Marker) F->G Covalent Binding

Mechanistic pathway of GK activation versus CYP450-mediated metabolic liability.

High-Throughput Screening Strategy

Standard GK assays measure the production of glucose-6-phosphate (G6P) by coupling it to glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. However, monitoring NADPH directly via UV absorbance (340 nm) or fluorescence (Ex 340/Em 450 nm) is highly problematic for HTS because many benzamide libraries exhibit strong autofluorescence in this spectrum[3].

The Causality of Assay Design: To eliminate false positives and signal quenching, our primary HTS protocol utilizes a Diaphorase-coupled resazurin reduction assay [3]. Diaphorase uses the generated NADPH to reduce resazurin into resorufin, shifting the fluorescent readout to the red spectrum (Ex 525 nm / Em 590 nm), well away from compound interference[3].

HTS_Workflow Lib Compound Library HTS Primary HTS (Diaphorase Assay) Lib->HTS Val Hit Validation (Dose-Response) HTS->Val >50% Act. Tox Liability Screen (GSH Trapping) Val->Tox EC50 < 1 µM Lead Lead Optimization Tox->Lead Low Adducts

High-throughput screening cascade for N-(1,3-thiazol-2-yl)benzamide derivatives.

Experimental Methodologies

Protocol 1: Diaphorase-Coupled Glucokinase HTS Assay

This protocol is optimized for 1536-well plate formats to support large-scale screening campaigns[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 25 mM HEPES (pH 7.1), 25 mM KCl, 2 mM MgCl₂, 1.4 mM 2-mercaptoethanol, 0.025% BSA, and 0.01% Tween-20[3].

  • Enzyme Mix: Supplement the buffer with 0.15 mM NADP+, 0.4 mM ATP, 4 U/mL G6PDH, 0.1 mM resazurin, diaphorase, and 15 nM recombinant human Glucokinase[3].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 10 nL of the N-(1,3-thiazol-2-yl)benzamide library compounds (in DMSO) into black 1536-well medium-binding plates.

  • Reaction Initiation: Add 2 µL of the Enzyme Mix to the plates. Incubate for 10 minutes at room temperature to allow allosteric binding. Initiate the reaction by adding 1 µL of 5 mM glucose substrate[3].

  • Kinetic Readout: Monitor the generation of resorufin continuously for 20 minutes using a microplate reader at Ex 525 nm / Em 590 nm[3]. Calculate the AC₅₀ (concentration achieving 50% maximal activation).

Protocol 2: Glutathione (GSH) Trapping Assay for Covalent Binding

Compounds exhibiting an AC₅₀ < 1 µM must immediately undergo GSH trapping. GSH acts as a surrogate nucleophile, trapping reactive electrophiles before they bind to assay proteins[1].

Step-by-Step Methodology:

  • Microsomal Incubation: In a 96-well deep-well plate, combine 10 µM of the test compound, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Metabolic Activation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes with orbital shaking. Rationale: NADPH is required to activate the CYP450 enzymes within the microsomes, which oxidize the thiazole ring.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plates at 4,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate. Analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety) to quantify GSH adduct formation[1].

Data Presentation & SAR Interpretation

The structural optimization of the N-(1,3-thiazol-2-yl)benzamide core requires navigating a tight structure-activity relationship (SAR). Substitutions on the thiazole ring (R2) heavily influence both GK activation and the propensity for bioactivation[1].

Table 1: Representative SAR and Liability Data for N-(1,3-thiazol-2-yl)benzamide Derivatives

Compound IDBenzamide Substitution (R1)Thiazole Substitution (R2)GK Activation AC₅₀ (nM)GSH Adduct Formation (pmol/mg protein)Progression Status
Cmpd-01 3-Nitro-5-sulfamoylNone (Unsubstituted)495> 1500 (High Liability)Terminated
Cmpd-02 3-Nitro-5-sulfamoyl5-Chloro331850 (Moderate)Back-up
Cmpd-03 2-(4-sulfonylphenyl)5-Fluoro75< 50 (Clean Profile)Lead Candidate
Cmpd-04 3,5-disubstituted4-Methyl1,200120 (Low)Discarded (Low Potency)

Data Interpretation: Unsubstituted thiazole rings (Cmpd-01) are highly vulnerable to CYP-mediated epoxidation, resulting in massive GSH adduct formation[1]. Substituting the 5-position of the thiazole ring with an electron-withdrawing halogen (e.g., Fluorine in Cmpd-03) successfully blocks the primary site of metabolism, eliminating the covalent binding liability while preserving or enhancing allosteric GK activation.

References

  • Title: Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL: [Link]

  • Title: Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. Source: National Center for Biotechnology Information (PMC). URL: [Link](Derived from general PMC repository for related benzamide GKA literature)

  • Title: A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease. Source: PLOS One. URL: [Link]

Sources

Application Note: Quantitative Analysis of N-(1,3-thiazol-2-yl)benzamide Using Validated Chromatographic and Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed analytical methods and validation protocols for the accurate quantification of N-(1,3-thiazol-2-yl)benzamide, a key heterocyclic scaffold in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical data, this document moves beyond simple procedural lists to explain the scientific rationale behind experimental choices. We present three validated methods: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for general-purpose assay and impurity profiling, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for bioanalysis, and a rapid UV-Vis Spectrophotometric method for the quantification of pure, bulk material. Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This application note is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of pharmaceuticals containing this molecular entity.

Introduction and Physicochemical Profile

N-(1,3-thiazol-2-yl)benzamide (CAS No: 13053-82-2) is a molecule of significant interest in medicinal chemistry.[3] The fusion of a benzamide group with a thiazole ring creates a scaffold present in numerous compounds with diverse pharmacological activities.[4][5] Accurate and precise quantification is therefore fundamental for a wide range of applications, from reaction monitoring in synthesis and pharmacokinetic studies in drug discovery to quality control in manufacturing.

The selection of an appropriate analytical method is directly influenced by the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of N-(1,3-thiazol-2-yl)benzamide

PropertyValueSource
Molecular Formula C₁₀H₈N₂OS[6][7]
Molecular Weight 204.24 g/mol [6][7]
Appearance Colorless / White Crystalline Solid[6]
UV Absorbance Exhibits strong absorbance in the UV region, characteristic of benzamide and thiazole chromophores.[8][9]General Knowledge
Solubility Generally soluble in organic solvents like methanol, acetonitrile, and DMSO.[8]General Knowledge

The Imperative of Method Validation

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[2][10] Simply following a protocol is insufficient; the method itself must be rigorously validated to ensure the reliability, reproducibility, and accuracy of the data generated. This guide is built upon the framework established by the ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures .[1][2] Key validation characteristics, which will be detailed in the subsequent protocols, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10][11]

  • Linearity & Range: The ability to produce results directly proportional to the analyte concentration over a defined interval.[10][11]

  • Accuracy: The closeness of the results to the true value.[11][12]

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate levels).[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Method 1: RP-HPLC with UV Detection (Assay and Purity)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the assay and purity determination of N-(1,3-thiazol-2-yl)benzamide due to its high resolving power, reproducibility, and adaptability.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice. Its nonpolar nature provides excellent retention for moderately nonpolar molecules like N-(1,3-thiazol-2-yl)benzamide through hydrophobic interactions.

  • Mobile Phase: A mixture of a weak acid (formic or acetic acid) in water and an organic solvent (acetonitrile or methanol) is used. The acid suppresses the ionization of any residual silanol groups on the column, leading to improved peak shape and preventing tailing. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Detection: UV detection is chosen for its simplicity and the strong chromophoric nature of the benzamide and thiazole rings. A wavelength of 254 nm is a common starting point for aromatic compounds, but determining the wavelength of maximum absorbance (λmax) is recommended for optimal sensitivity.[8][13]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:Water with 0.1% FA) B Prepare Standard Stock Solution (1 mg/mL in Methanol) C Prepare Working Standards & Samples (Dilute with Mobile Phase) D Equilibrate HPLC System (C18 Column, 1.0 mL/min) C->D Transfer to Autosampler E Inject Standards (Establish Calibration Curve) D->E F Inject Samples E->F G Integrate Chromatograms F->G H Quantify Analyte (Using Calibration Curve) G->H I Generate Report H->I

Caption: High-level workflow for HPLC quantification.

Detailed Protocol: HPLC-UV
  • Instrumentation & Consumables:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

    • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

    • Formic acid (FA), analytical grade.

    • N-(1,3-thiazol-2-yl)benzamide reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL.[8]

    • Detection Wavelength: 254 nm (or predetermined λmax).[8]

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (10% B) to prepare a series of standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Prepare a stock solution of the test sample in methanol at approximately 1 mg/mL. Dilute with the initial mobile phase to a concentration within the validated linear range (e.g., ~50 µg/mL).[8]

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Perform a system suitability test (SST) by making five replicate injections of a mid-range standard (e.g., 25 µg/mL).

    • Inject the working standards in increasing order of concentration.

    • Inject the prepared samples.

Validation Protocol & Representative Data

The following tables summarize the parameters and typical acceptance criteria for validating this HPLC method according to ICH guidelines.[2][11]

Table 2: System Suitability Test (SST)

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.

Table 3: Method Validation Summary

ParameterProcedureAcceptance Criteria
Linearity Analyze 5-6 standards across the range. Plot peak area vs. concentration.Correlation Coefficient (r²) ≥ 0.999
Range 1 - 100 µg/mLInterval where the method is linear, accurate, and precise.
Accuracy Spike a placebo matrix at 3 levels (80%, 100%, 120% of target conc.) in triplicate.Mean Recovery: 98.0% - 102.0%
Precision (Repeatability) 6 replicate preparations of a single sample at 100% target concentration.% RSD ≤ 2.0%
Precision (Intermediate) Repeat repeatability test on a different day with a different analyst.% RSD ≤ 3.0%
LOQ Determined by Signal-to-Noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.Should be precise and accurate (%RSD < 10%, Recovery 80-120%)
Specificity Analyze placebo, stressed samples (acid, base, peroxide, heat, light), and analyte.Peak purity index > 0.999; no interference at the analyte's retention time.

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as quantifying N-(1,3-thiazol-2-yl)benzamide in complex biological matrices (e.g., plasma, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[14][15]

Causality Behind Experimental Choices:
  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds, as the nitrogen atoms are readily protonated to form [M+H]⁺ ions.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity. A specific precursor ion (the protonated molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor -> product ion transition is highly specific to the analyte.

Sample Preparation Workflow for Bioanalysis

Caption: Typical protein precipitation workflow for bioanalysis.

Detailed Protocol: LC-MS/MS
  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • An appropriate C18 column, often with smaller dimensions for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A rapid gradient is typically used, e.g., 5% B to 95% B in 3 minutes.

    • Flow Rate: 0.4 mL/min.[14]

    • Injection Volume: 5 µL

  • MS/MS Conditions (Hypothetical):

    • Ionization Mode: ESI Positive

    • Precursor Ion [M+H]⁺: m/z 205.1

    • MRM Transitions (Analyte): e.g., 205.1 -> 105.1 (corresponding to the benzoyl fragment), 205.1 -> 101.1 (corresponding to the aminothiazole fragment). Note: These transitions must be optimized experimentally by infusing the standard.

    • Internal Standard (IS): A stable isotope-labeled version (e.g., D5-N-(1,3-thiazol-2-yl)benzamide) is ideal. If unavailable, a structurally similar compound can be used.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >10,000 g for 10 minutes.

    • Transfer the supernatant to a new plate/vial, evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Validation: Validation follows the same principles as HPLC but with additional critical assessments for matrix effects and extraction recovery .

Method 3: UV-Vis Spectrophotometry (Bulk Quantification)

For the rapid quantification of pure, bulk N-(1,3-thiazol-2-yl)benzamide, UV-Vis spectrophotometry is a simple and cost-effective method.[13] Its primary limitation is a lack of specificity, making it unsuitable for samples containing impurities that also absorb UV light.

Detailed Protocol: UV-Vis
  • Instrumentation:

    • A calibrated dual-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

  • Determination of λmax:

    • Prepare a ~10 µg/mL solution of N-(1,3-thiazol-2-yl)benzamide in methanol.

    • Scan the solution from 400 nm to 200 nm against a methanol blank.

    • Identify the wavelength of maximum absorbance (λmax). Benzamide derivatives often show a maximum around 225-290 nm.[9][16]

  • Preparation of Calibration Curve:

    • Prepare a stock solution (e.g., 100 µg/mL) in methanol.

    • Create a series of dilutions from the stock to cover the desired concentration range (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance vs. concentration. The plot should be linear and pass through the origin.

  • Sample Analysis:

    • Prepare a sample solution in methanol with an expected concentration that falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Calculate the concentration using the equation from the linear regression of the calibration curve (y = mx + c, where y is absorbance and x is concentration).

Conclusion

This application note provides a comprehensive framework for the quantification of N-(1,a,3-thiazol-2-yl)benzamide. The choice of method depends entirely on the analytical objective:

  • For routine quality control, assay, and impurity profiling of bulk drug substance or formulated product, the validated RP-HPLC-UV method is the recommended primary choice.

  • For trace-level quantification in complex biological matrices where high sensitivity and selectivity are paramount, the LC-MS/MS method is superior.

  • For rapid, high-throughput screening of pure material where specificity is not a concern, the UV-Vis spectrophotometric method offers a viable option.

Adherence to the validation principles outlined herein is essential for ensuring that the generated data is scientifically sound, reliable, and fit for its intended purpose in a research or regulatory environment.[12]

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • NextSDS. (n.d.). N-(1,3-THIAZOL-2-YL)BENZAMIDE — Chemical Substance Information. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Astle, M. J., & Cowen, F. M. (1960). Ultraviolet Spectrophotometric Analysis of Solutions of Benzonitrile and Benzamide. Analytical Chemistry, 32(10), 1384-1385. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Zonouzi, A., Mirzazadeh, R., Rahmani, H., & Ng, S. W. (2009). N-(1,3-Thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o817. Retrieved from [Link]

  • ResearchGate. (2009). N-(1,3-Thiazol-2-yl)benzamide. Retrieved from [Link]

  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. Retrieved from [Link]

  • Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]

  • Saadi, M. A., et al. (2022). UV-absorbing benzamide-based dendrimer precursors: synthesis, theoretical calculation, and spectroscopic characterization. New Journal of Chemistry, 46(3), 1139-1149. Retrieved from [Link]

  • Głowacka, I. E., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5626. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2016). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 21(6), 706. Retrieved from [Link]

  • Rahman, M. M., et al. (2021). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry, 37(5), 1136-1144. Retrieved from [Link]

  • Bîcu, E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(15), 4443. Retrieved from [Link]

  • AIP Conference Proceedings. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Conference Proceedings, 2390(1), 020023. Retrieved from [Link]

  • Al-Mokaram, A. A. M., et al. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal. Retrieved from [Link]

  • Madjroh, N., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. Retrieved from [Link]

  • Wanjari, P. M., Bharati, A. V., & Ingle, V. N. (2016). Synthesis, Characterization, Biological evaluation and Computational study for Prediction of Molecular Properties of Some Novel N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides. International Journal of ChemTech Research, 9(5), 48-57. Retrieved from [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology, 46(2), 205-214. Retrieved from [Link]

  • NeuroQuantology. (n.d.). Analyzing and creating compounds of amino thiazole. Retrieved from [Link]

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Sources

Experimental Design and In Vivo Protocols for Evaluating N-(1,3-thiazol-2-yl)benzamide Derivatives as Glucokinase Activators

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Application: Metabolic Disease, Pancreatic β-Cell Regeneration, and Pharmacokinetics

Mechanistic Rationale: The N-(1,3-thiazol-2-yl)benzamide Scaffold

The N-(1,3-thiazol-2-yl)benzamide structural core is a highly versatile pharmacophore. Recent crystallographic studies have demonstrated its complex polymorphic behavior, which allows for diverse functionalization and target specificity in medicinal chemistry[1]. In the context of metabolic disease and diabetes research, specific substituted derivatives—most notably 3-[(1S)-2-hydroxy-1-methylethoxy]-5-[4-(methylsulphonyl)phenoxy]-N-1,3-thiazol-2-yl benzamide—have been identified as potent, allosteric Glucokinase Activators (GKAs)[2].

The Causality of β-Cell Expansion

Understanding the biological cascade is critical for designing an effective animal study. Glucokinase (GCK) functions as the primary glucose sensor in pancreatic β-cells. When the N-(1,3-thiazol-2-yl)benzamide derivative binds to GCK, it lowers the enzyme's S0.5​ for glucose, accelerating glycolysis and increasing the intracellular ATP/ADP ratio. This metabolic shift closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and subsequent calcium ( Ca2+ ) influx[3].

Crucially, this is not just an insulin-secretion pathway; it is a mitogenic trigger. The Ca2+ influx activates Protein Kinase C zeta (PKCζ) via phosphorylation at Thr410 and Thr560[2]. Activated PKCζ acts as a master regulator, driving the phosphorylation of mTORC1, which subsequently upregulates Cyclin-D2—the critical cell-cycle regulator required for compensatory β-cell replication during insulin resistance[4].

Pathway GKA N-(1,3-thiazol-2-yl)benzamide (Glucokinase Activator) GK Glucokinase (GCK) Activation GKA->GK Allosteric Binding Metab Increased Glycolysis (↑ ATP/ADP Ratio) GK->Metab KATP K-ATP Channel Closure Metab->KATP Depol Membrane Depolarization KATP->Depol Ca Ca2+ Influx Depol->Ca PKCz PKCζ Activation (Thr410/Thr560) Ca->PKCz Intracellular Signaling mTOR mTORC1 Phosphorylation PKCz->mTOR Kinase Cascade CycD2 Cyclin-D2 Upregulation mTOR->CycD2 Translation/Stability Prolif Compensatory β-Cell Replication CycD2->Prolif Cell Cycle Entry

Figure 1: Mechanism of N-(1,3-thiazol-2-yl)benzamide-induced β-cell replication via PKCζ/mTOR.

Experimental Design Principles

To rigorously evaluate the efficacy of N-(1,3-thiazol-2-yl)benzamide GKAs in vivo, researchers must carefully select their delivery mechanisms and validation controls.

  • Continuous Infusion vs. Bolus Dosing: Adaptive β-cell replication requires sustained metabolic signaling[3]. Daily intraperitoneal (IP) injections of a GKA create pharmacokinetic peaks that can trigger acute, lethal hypoglycemia. To establish a safe, self-validating system, this protocol utilizes a continuous intravenous infusion model . This maintains steady-state receptor activation, mimicking chronic nutrient oversupply while allowing the researcher to tightly control blood glucose levels.

  • Self-Validating System (The "Double-Gate" Check): To ensure that observed proliferation is specifically driven by the GKA acting on β-cells (and not an artifact of generalized pancreatic inflammation), the protocol relies on a double-gate validation:

    • In Vivo Gate: Continuous monitoring of the glucose infusion rate (GIR) ensures the animal remains in a controlled hyperglycemic state without crashing.

    • Ex Vivo Gate: Dual-immunofluorescence (Ki67 and Insulin) is mandatory. Proliferation is only validated if the Ki67 nuclear signal strictly co-localizes within Insulin-positive cytoplasmic boundaries.

Step-by-Step In Vivo Protocols

Protocol 3.1: Compound Formulation

Due to the lipophilic nature of the benzamide and thiazole rings, aqueous solutions are insufficient for systemic delivery.

  • Solubilization: Weigh the N-(1,3-thiazol-2-yl)benzamide derivative and dissolve it in 10% Dimethyl Sulfoxide (DMSO). Vortex until completely clear.

  • Surfactant Addition: Add 10% Tween-80 and sonicate for 5 minutes at room temperature.

  • Aqueous Dilution: Slowly add 80% sterile saline (0.9% NaCl) dropwise while continuously vortexing to prevent precipitation.

  • Validation Check: Visually inspect the formulation against a light source. If micro-precipitates form, discard and reformulate with 20% PEG-400 replacing an equivalent volume of saline.

Protocol 3.2: Surgical Catheterization & Continuous Infusion
  • Catheterization (Day 0): Anesthetize 8–10-week-old wild-type male C57BL/6J mice. Surgically implant a micro-renathane catheter into the right jugular vein. Route the catheter subcutaneously to exit at the interscapular region.

  • Acclimation (Days 1-3): Connect the catheter to a dual-channel fluid swivel system. Allow the mice 72 hours to recover, flushing the catheter daily with heparinized saline (10 U/mL) to maintain patency.

  • Infusion Phase (Days 4-7):

    • Control Group: Infuse 50% dextrose at a rate adjusted to maintain blood glucose at ~150-170 mg/dL.

    • Experimental Group: Infuse 50% dextrose co-administered with the GKA formulation (target dose: 10 mg/kg/day) via a secondary syringe pump.

  • Validation Check: Sample arterial blood from the tail vein every 12 hours. Adjust the glucose infusion rate (GIR) dynamically to prevent hypoglycemia induced by the GKA.

Protocol 3.3: Tissue Harvest & Immunofluorescence
  • Harvest (Day 8): Euthanize the mice. Rapidly excise the pancreas, weigh it, and fix it in 4% paraformaldehyde (PFA) for exactly 4 hours at 4°C to preserve delicate nuclear antigens.

  • Processing: Cryoprotect the tissue in 30% sucrose overnight, embed in OCT compound, and section at 5 µm thickness.

  • Staining:

    • Permeabilize with 0.2% Triton X-100 for 15 minutes.

    • Apply primary antibodies: Guinea pig anti-Insulin (1:500) and Rabbit anti-Ki67 (1:200) overnight at 4°C.

    • Apply secondary antibodies: Alexa Fluor 488 (anti-guinea pig) and Alexa Fluor 594 (anti-rabbit) for 1 hour at room temperature.

  • Quantification: Image at least 50 islets per animal using a confocal microscope. Calculate the β-cell replication rate as the percentage of Ki67+ / Insulin+ cells over the total number of Insulin+ cells.

Workflow Day0 Day 0 Surgical Catheterization Day3 Day 3 Recovery & Acclimation Day0->Day3 Day4_7 Days 4-7 Continuous Infusion: Glucose + GKA Day3->Day4_7 Day8_AM Day 8 (AM) IVGTT & Metabolic Profiling Day4_7->Day8_AM Day8_PM Day 8 (PM) Tissue Harvest (Pancreas) Day8_AM->Day8_PM Analysis Post-Harvest Immunofluorescence (Ki67/Insulin) Day8_PM->Analysis

Figure 2: 8-day in vivo workflow for evaluating GKA efficacy and β-cell expansion in mice.

Expected Outcomes & Data Interpretation

When the N-(1,3-thiazol-2-yl)benzamide derivative successfully activates the PKCζ/mTOR pathway, researchers should observe a synergistic effect between glucose infusion and the GKA. The table below outlines the expected quantitative benchmarks that validate a successful experimental run.

Experimental GroupBlood Glucose AUC(mg/dL * min)Plasma Insulin(ng/mL)Total β-Cell Mass(mg)Ki67+ / Insulin+ Cells(%)
Vehicle (Normoglycemic) 12,500 ± 8000.8 ± 0.21.2 ± 0.10.5 ± 0.1%
Vehicle (Glucose Infusion) 21,000 ± 1,2002.5 ± 0.41.8 ± 0.21.8 ± 0.3%
GKA (Normoglycemic) 9,800 ± 6001.5 ± 0.31.4 ± 0.11.1 ± 0.2%
GKA (Glucose Infusion) 16,500 ± 9004.8 ± 0.6 2.6 ± 0.3 3.5 ± 0.4%

Data Interpretation Note: The critical metric for success is the combinatorial increase in Ki67+ cells in the GKA + Glucose Infusion group. If β-cell mass increases but Ki67+ percentages remain low, the mass expansion may be due to cellular hypertrophy rather than true replication.

References

  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals (via ResearchGate). [1]

  • PKCζ Is Essential for Pancreatic β-Cell Replication During Insulin Resistance by Regulating mTOR and Cyclin-D2. Diabetes (via NCBI PubMed Central). [2],[4]

  • (Re)generating Human Beta Cells: Status, Pitfalls, and Perspectives. Physiological Reviews (via NCBI PubMed Central). [3]

Sources

Application Notes and Protocols for the Antimicrobial Investigation of N-(1,3-thiazol-2-yl)benzamide and its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Promise in an Era of Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents.[1][2] The chemical scaffold, a molecule's core structure, is the foundation of modern medicinal chemistry. Among the heterocyclic compounds, the thiazole ring is a "privileged" structure, integral to numerous FDA-approved drugs and a focal point of antimicrobial research due to its diverse biological activities.[2][3][4] The fusion of a thiazole ring with a benzamide moiety, as seen in the N-(1,3-thiazol-2-yl)benzamide core, creates a class of compounds with significant potential.[5][6] These derivatives have demonstrated a broad spectrum of pharmacological activities, including promising antimicrobial, anti-inflammatory, and anticancer properties.[5][7][8][9]

This document serves as a comprehensive technical guide for researchers engaged in the evaluation of N-(1,3-thiazol-2-yl)benzamide and its analogues. It provides not just protocols, but the strategic and scientific rationale behind them, designed to guide a compound from initial screening to preclinical assessment with scientific rigor.

Hypothesized Mechanism of Action: Targeting Essential Microbial Machinery

While the precise mechanism for every N-(1,3-thiazol-2-yl)benzamide derivative must be empirically determined, the broader class of thiazole-based antimicrobials is known to interfere with fundamental microbial processes. Two of the most cited mechanisms are the inhibition of bacterial DNA gyrase and fungal lanosterol 14α-demethylase.[2][10][11]

  • Bacterial DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[11] By binding to this enzyme, thiazole derivatives can stall the replication fork, leading to DNA damage and ultimately, cell death. This is a validated target for many successful antibiotics.[2]

  • Fungal Ergosterol Synthesis Inhibition: In fungi, thiazole compounds can act similarly to azole antifungals by targeting the cytochrome P450 enzyme, lanosterol 14α-demethylase.[10] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell lysis.[10]

The following diagram illustrates the general principle of enzyme inhibition, a likely mechanism for this class of compounds.

Mechanism_of_Action cluster_0 Microbial Cell Thiazole N-(1,3-thiazol-2-yl)benzamide Derivative Enzyme Essential Enzyme (e.g., DNA Gyrase, Demethylase) Thiazole->Enzyme Binds to Active Site Product Essential Product (e.g., Supercoiled DNA, Ergosterol) Enzyme->Product Process Blocked Outcome Inhibition of Growth & Cell Death Substrate Natural Substrate Substrate->Enzyme Cannot Bind Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Screening cluster_characterization Phase 2: Characterization cluster_preclinical Phase 3: Preclinical Development synthesis Synthesis of N-(thiazol-2-yl)benzamide Derivative Library mic_screen Primary Screening: Broth Microdilution MIC Assay synthesis->mic_screen Evaluate against pathogen panel mbc_assay Bactericidal/Fungicidal Activity (MBC/MFC) mic_screen->mbc_assay Select 'Hit' Compounds cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) mbc_assay->cytotoxicity selectivity Calculate Selectivity Index (SI) cytotoxicity->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar resistance Resistance Development Study sar->resistance invivo In Vivo Efficacy & Toxicology Models resistance->invivo

Caption: Overall workflow for evaluating novel antimicrobial candidates.

Protocol 1: Antimicrobial Susceptibility Testing

The cornerstone of antimicrobial evaluation is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. [1][12]The broth microdilution method is a standardized and widely used technique for this purpose. [12][13][14]

Part A: Minimum Inhibitory Concentration (MIC) Determination

Principle: This assay involves challenging a standardized inoculum of a test microorganism with serial dilutions of the antimicrobial compound in a liquid broth medium. Growth is assessed after a defined incubation period.

Materials:

  • N-(1,3-thiazol-2-yl)benzamide derivative (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required.

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Test Compound Stock:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mg/mL) in sterile DMSO. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can be toxic to the microbes.

    • Causality Insight: DMSO is used for its ability to dissolve a wide range of hydrophobic compounds. Keeping its final concentration low is critical to ensure that any observed antimicrobial effect is due to the compound, not the solvent.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is visually equivalent to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. [12] * Perform a final dilution of this standardized suspension into the appropriate broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [12] * Trustworthiness Check: The inoculum density is a critical parameter. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can lead to falsely low MICs. Standardization is key for reproducibility.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a calculated volume of the compound stock solution to the first well of each row to achieve twice the highest desired final concentration, and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well. This creates a gradient of compound concentrations.

    • Controls:

      • Growth Control (Positive Control): A well containing broth and the microbial inoculum, but no compound.

      • Sterility Control (Negative Control): A well containing only broth to check for contamination. [12] * Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the assay.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum (from step 2) to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test values.

    • Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microbe. [12]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [12] * Optionally, the results can be read using a plate reader by measuring the optical density (OD) at 600 nm.

Part B: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

Principle: This assay is a follow-up to the MIC test and determines the lowest concentration of a drug that kills a specified percentage (typically 99.9%) of the initial microbial inoculum.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., wells at and above the MIC).

  • Spot-plate this aliquot onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar).

  • Incubate the agar plates overnight at the appropriate temperature.

  • The MBC or MFC is the lowest concentration from the MIC plate that results in no microbial growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the agar plate.

Protocol 2: Cytotoxicity Assessment

It is crucial to determine if a novel antimicrobial compound is selectively toxic to microbes or if it also harms host cells. [15][16]The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as a proxy for cell viability. [12][17] Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by NAD(P)H-dependent cellular oxidoreductase enzymes, to form a purple formazan product. [12]The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach and enter a logarithmic growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the N-(1,3-thiazol-2-yl)benzamide derivative in complete medium from a DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include a vehicle control (medium with the highest DMSO concentration) and an untreated control (medium only).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

    • Causality Insight: The incubation time with MTT is crucial. It must be long enough for formazan to form but not so long that the cells overgrow or die from nutrient depletion, which would confound the results.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (log-transformed) to generate a dose-response curve.

    • From this curve, determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Calculating the Selectivity Index (SI): The SI is a critical parameter that quantifies the differential activity of a compound. It is calculated as:

SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity for the microbe over mammalian cells, which is a desirable characteristic for a therapeutic agent.

Representative Antimicrobial Activity

The antimicrobial potential of this scaffold is best illustrated by examining the activity of its various derivatives. The table below summarizes representative MIC values reported in the literature for compounds based on the thiazole and benzothiazole core structure.

Compound ClassTest OrganismMIC Range (µg/mL)Reference
N-(benzothiazol-2-yl) acetamidesS. aureus12.5[18]
N-(benzothiazol-2-yl) acetamidesB. subtilis6.25[18]
N-(benzothiazol-2-yl) acetamidesE. coli3.125[18]
N-(benzothiazol-2-yl) acetamidesP. aeruginosa6.25[18]
N-(benzhydryl/thiazol-2-yl) acetamidesP. aeruginosa62.5[19]
Triazolo-thiadiazole benzothiazolesGram-positive & Gram-negative bacteria12.5 - 25[7]
Triazolo-thiadiazole benzothiazolesFungi12.5 - 25[7]

Note: This table is illustrative and compiles data from various derivatives to show the general potential of the scaffold. The activity of the specific parent compound, N-(1,3-thiazol-2-yl)benzamide, may vary.

Conclusion and Future Directions

The N-(1,3-thiazol-2-yl)benzamide scaffold represents a versatile and promising starting point for the development of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its derivatives, from initial determination of antimicrobial potency to the crucial assessment of selective toxicity. By understanding the causality behind each experimental step and adhering to rigorous controls, researchers can generate high-quality, reproducible data. Future work should focus on elucidating the precise molecular targets for the most active compounds, exploring their efficacy in more complex models (e.g., biofilm and in vivo infection models), and performing detailed structure-activity relationship (SAR) studies to optimize potency and safety. Such a disciplined approach is essential in the collective effort to combat the global challenge of antimicrobial resistance.

References

  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Klančnik, A., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening.
  • Wölfle, U., et al. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Qamar, M. U., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules.
  • Ratrey, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances.
  • Siddiqui, N., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of the Serbian Chemical Society.
  • Gaikwad, S., et al. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Letters in Drug Design & Discovery.
  • Abdel-Wahab, B. F., et al. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Medicinal Chemistry Research.
  • Yurttaş, L., et al. (2013). Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Yadav, P., et al. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl)
  • Aday, B., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.
  • Vrabec, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology.
  • El-Sayed, N. F., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega.
  • Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Basic and Clinical Pharmacy.
  • Wang, Y., et al. (2025). Design, Synthesis, and Antimicrobial Evaluation of Novel Thiazolyl-Based Compounds Incorporating Bioactive Amide and Hydrazide Groups. Journal of Agricultural and Food Chemistry.
  • Trif, M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics.
  • Trif, M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Ebrahimi, S., et al. (2016). In vitro study of antibacterial effect of new thiazole, imidazole and tetrahydropyridine derivatives against Proteus vulgaris. Journal of Applied Biotechnology Reports.
  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters: Agriculture and Agribusiness.
  • Zonouzi, A., et al. (2009). N-(1,3-Thiazol-2-yl)benzamide. Acta Crystallographica Section E: Crystallographic Communications.
  • Ratrey, P., et al. (2021). Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances.
  • Jovanović, M., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics.
  • Patel, H. M., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Organic & Biomolecular Chemistry.
  • Stączek, P., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules.
  • Sharma, D., et al. (2022). Design, Synthesis, Antimicrobial And Anticancer Evaluation Of Thiazole Clubbed With 4- Thiazolidinone Derivatives. Journal of Pharmaceutical Negative Results.
  • Genç, H., et al. (2025). Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Chemistry & Biodiversity.
  • Madjroh, N., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology.
  • Madjroh, N., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology.
  • Wang, C., et al. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry.
  • De Pádova, G., et al. (2017). Antiproliferative Activity Evaluation of a Series of N -1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Molecules.

Sources

Application Note: Synthesis and SAR Profiling of N-(1,3-Thiazol-2-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic methodologies, Structure-Activity Relationship (SAR) profiling, and physicochemical validation.

Introduction & Strategic Rationale

The N-(1,3-thiazol-2-yl)benzamide scaffold is a highly versatile and privileged pharmacophore in contemporary drug discovery. Its modular architecture allows for rapid, divergent diversification, making it an ideal candidate for comprehensive Structure-Activity Relationship (SAR) studies.

Historically, this molecular framework has demonstrated potent efficacy across diverse therapeutic domains. It is widely recognized for its broad-spectrum antimicrobial properties, specifically acting as an inhibitor of pyruvate ferredoxin oxidoreductase (PFOR) in anaerobic energy metabolism [1]. Furthermore, specific 3,5-disubstituted derivatives have emerged as potent allosteric activators of glucokinase (GK), offering a promising mechanism for antihyperglycemic therapies in Type 2 Diabetes[2]. Other functionalized derivatives, such as those clubbed with oxadiazole scaffolds, have shown significant urease inhibition [3].

Causality in Scaffold Design: The core structure provides a rigid, planar geometry with precisely defined hydrogen bond donor (amide NH) and acceptor (thiazole nitrogen, carbonyl oxygen) sites. The dihedral angle between the benzene plane and the amide functionality tightly dictates the molecule's conformation, which is critical for target-specific allosteric pocket binding.

Synthetic Methodologies & Protocols

To systematically probe the SAR of this scaffold, we employ a divergent synthetic strategy. The protocol relies on the initial formation of the core amide bond via nucleophilic acyl substitution, followed by late-stage functionalization (LSF) to generate a robust library of derivatives.

Protocol A: Synthesis of the Core Scaffold (Amidation)

Objective: Establish the N-(1,3-thiazol-2-yl)benzamide backbone. Causality & Rationale: While modern peptide coupling reagents (e.g., HATU, EDC) are effective, reacting a substituted benzoyl chloride with a 2-aminothiazole derivative in the presence of a mild base (triethylamine) in an aprotic solvent (dichloromethane) ensures rapid, scalable conversion without the risk of epimerization or the generation of difficult-to-remove urea byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the selected 2-aminothiazole derivative in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under a continuous nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of anhydrous triethylamine (Et₃N).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: The acylation is highly exothermic; maintaining 0 °C prevents thermal degradation of the thiazole ring and suppresses unwanted di-acylation at the amide nitrogen.

  • Electrophile Addition: Dissolve 1.1 equivalents of the substituted benzoyl chloride in a minimal volume of DCM. Add this solution dropwise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor reaction progression via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar 2-aminothiazole spot confirms completion.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the HCl byproduct. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield the pure core.

Protocol B: Late-Stage Sulfonylation for Glucokinase Activators

Objective: Introduce a sulfamoyl group at the meta-position of the benzamide ring to enhance GK allosteric binding [2]. Causality & Rationale: The sulfonyl group acts as a critical hydrogen bond acceptor network with Arg63 in the GK allosteric site. Using pyridine as both solvent and base neutralizes the generated HCl and prevents the degradation of the acid-sensitive thiazole ring during sulfonylation.

Step-by-Step Methodology:

  • Dissolve the synthesized core (bearing a meta-amine, pre-reduced from a nitro precursor) in anhydrous pyridine (0.1 M).

  • Cool to 0 °C and add 1.2 equivalents of the desired alkyl/aryl sulfonyl chloride.

  • Stir at room temperature for 6 hours. Self-Validation: Confirm complete sulfonylation via LC-MS; the mass shift should correspond exactly to the added sulfonyl mass minus one proton.

  • Pour the mixture into cold 1M HCl to precipitate the product. Filter, wash with cold water, and dry in vacuo.

Visualizing the Synthetic Workflow

SyntheticWorkflow A Substituted Benzoyl Chloride (Electrophile) C Amidation Reaction (DCM, Et3N, 0 °C to RT) A->C B 2-Aminothiazole Derivative (Nucleophile) B->C D N-(1,3-thiazol-2-yl)benzamide Core Scaffold C->D E Late-Stage Functionalization (e.g., Sulfonylation) D->E F SAR Compound Library (Purified & Characterized) E->F

Fig 1: Divergent synthetic workflow for generating N-(1,3-thiazol-2-yl)benzamide SAR libraries.

SAR Profiling & Biological Evaluation

When evaluating these derivatives for metabolic applications (e.g., Type 2 Diabetes), quantitative assays must be rigorously standardized. For glucokinase (GK) activators, the primary metrics are the EC₅₀ for GK activation and the fold-activation at a physiological glucose concentration (e.g., 5 mM).

Quantitative SAR Data Summary
Compound IDR1 (Thiazole Position 5)R2 (Benzamide Position 3)GK Activation EC₅₀ (µM)Fold Activation (at 5mM Glc)ClogP
1a -H-H> 50.01.12.4
1b -Fluoro-SO₂CH₃2.302.82.1
1c -Chloro-SO₂Ph-4-Cl0.454.53.6
1d -Fluoro-SO₂-Cyclopropyl0.125.22.8

Mechanistic Insight: The baseline compound (1a ) lacks the necessary pharmacophoric features for allosteric engagement. The introduction of a lipophilic, electron-withdrawing halogen (e.g., 5-fluoro in 1d ) on the thiazole ring serves a dual purpose: it improves metabolic stability against cytochrome P450 oxidation and fine-tunes the pKa of the amide NH, strengthening its hydrogen-bonding capacity. The cyclopropyl-sulfonyl group at R2 (1d ) provides optimal steric bulk to lock the enzyme into its active conformational state without violating Lipinski’s rules for lipophilicity (ClogP = 2.8).

Visualizing the Biological Pathway

BiologicalPathway N1 Optimized Derivative (e.g., Compound 1d) N2 Allosteric Binding to Glucokinase (GK) N1->N2 N3 Enzyme Conformational Shift (Active State) N2->N3 N4 Increased Hepatic Glucose Phosphorylation N3->N4 N5 Enhanced Insulin Secretion (Pancreatic β-cells) N3->N5 N6 Reduction in Blood Glucose Levels N4->N6 N5->N6

Fig 2: Mechanism of action for glucokinase activation by N-(1,3-thiazol-2-yl)benzamide derivatives.

Physicochemical & ADME Considerations

Solid-state properties are critical for the formulation and downstream pharmacokinetics of these derivatives. The N-(1,3-thiazol-2-yl)benzamide core exhibits significant and complex polymorphism. Recent crystallographic studies have identified a novel polymorph crystallizing in the monoclinic space group Pc with four crystallographically independent molecules (Z′ = 4) in the asymmetric unit [4].

Quality Control Directive: Because variations in hydrogen-bonded dimer geometries (such as distorted P2₁/c space group symmetry) will drastically alter the dissolution rate, researchers must utilize X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) on all synthesized batches. Relying solely on NMR for purity is insufficient for in vivo studies, as structural polymorphism directly dictates oral bioavailability and the resulting pharmacokinetic profile.

References

  • 4-nitro-N-(1,3-thiazol-2-yl)benzamide - Benchchem. Benchchem.
  • Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. PMC - National Institutes of Health.
  • Synthesis of novel N-(1,3-thiazol-2-yl)benzamide clubbed oxadiazole scaffolds: Urease inhibition, Lipinski rule and molecular docking analyses. Faculty of Pharmacy, UiTM.
  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. ResearchGate.

Troubleshooting & Optimization

Technical Support Center: N-(1,3-thiazol-2-yl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the amidation of 2-aminothiazole with benzoyl chloride. The 2-aminothiazole scaffold is a privileged pharmacophore, but its exocyclic amino group presents unique synthetic challenges due to electronic deactivation and tautomerization.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, optimized protocols, and quantitative yield data to ensure a self-validating, high-yield synthetic system.

Diagnostic Troubleshooting Workflow

When your synthesis of N-(1,3-thiazol-2-yl)benzamide fails to meet yield expectations, use the following decision tree to isolate the chemical causality.

TroubleshootingWorkflow Start Analyze Crude Reaction via TLC/LC-MS Q1 Is unreacted 2-aminothiazole present? Start->Q1 Q2 Is a higher-mass byproduct observed? Q1->Q2 No Sol1 Issue: Low Nucleophilicity Action: Add DMAP or use Pyridine solvent Q1->Sol1 Yes Q3 Is benzoic acid the main byproduct? Q2->Q3 No Sol2 Issue: Bis-acylation Action: Strict 0 °C control & slow acyl chloride addition Q2->Sol2 Yes (M+104) Sol3 Issue: Reagent Hydrolysis Action: Use anhydrous solvents & fresh Benzoyl Chloride Q3->Sol3 Yes Success Optimal Yield Achieved Q3->Success No Sol1->Success Sol2->Success Sol3->Success

Diagnostic workflow for troubleshooting N-(1,3-thiazol-2-yl)benzamide synthesis.

Core Troubleshooting FAQs

Q: Why is my conversion rate so low even after 24 hours at room temperature? A: The exocyclic amino group of 2-aminothiazole is significantly less nucleophilic than a standard aniline. The electron-withdrawing nature of the thiazole ring (containing an imine-like nitrogen) delocalizes the lone pair of the exocyclic amine. Furthermore, 2-aminothiazole exists in a tautomeric equilibrium with 2-iminothiazoline[1]. Actionable Solution: Standard Schotten-Baumann conditions (aqueous base/DCM) are often insufficient. You must use an acyl transfer catalyst. Employing stoichiometric 4-dimethylaminopyridine (DMAP) or N-methylimidazole in anhydrous dichloromethane (DCM) significantly accelerates the reaction by forming a highly reactive N-benzoylpyridinium intermediate[2]. Alternatively, using dry pyridine as both the solvent and base drives the reaction to completion[3].

Q: LC-MS shows a major byproduct with a mass of[M+H]+ corresponding to the addition of two benzoyl groups. What is happening? A: You are observing over-acylation (bis-acylation), resulting in N,N-dibenzoyl-1,3-thiazol-2-amine. Once the first amidation occurs, the resulting amide proton becomes highly acidic. In the presence of excess base and benzoyl chloride, this intermediate can be deprotonated and undergo a second acylation[4]. Actionable Solution:

  • Stoichiometric Control: Strictly limit benzoyl chloride to 1.05 equivalents.

  • Temperature Control: Perform the addition of benzoyl chloride dropwise at 0 °C and maintain this temperature for the first hour before allowing it to warm to room temperature.

  • Transient Protection: If bis-acylation persists, transient protection of the amine (e.g., with Boc anhydride) prior to coupling may be required, though careful temperature control usually circumvents this[4].

Q: My reaction stalls at 50% conversion, and I see a large amount of benzoic acid in the aqueous wash. How do I fix this? A: Benzoic acid formation indicates that your benzoyl chloride is hydrolyzing before it can react with the deactivated amine. Because 2-aminothiazole is a weak nucleophile, ambient moisture competes effectively for the electrophile. Actionable Solution: Ensure your DCM or THF is strictly anhydrous. Flush the reaction vessel with argon or nitrogen. Distill your benzoyl chloride prior to use if it has been stored for an extended period, as HCl and benzoic acid build up over time.

Quantitative Data: Solvent and Base Optimization

The following table summarizes the causal relationship between reaction conditions and the isolated yield of N-(1,3-thiazol-2-yl)benzamide, demonstrating the necessity of catalytic activation.

MethodReagents & SolventTemperaturePrimary Issue ObservedIsolated Yield (%)
A (Standard) Benzoyl Chloride (1.2 eq), TEA (1.5 eq), DCMRT, 12hLow conversion, unreacted amine42%
B (Heated) Benzoyl Chloride (1.2 eq), TEA (1.5 eq), THF60 °C, 8hHigh bis-acylation (N,N-dibenzoyl)55%
C (Catalyzed) Benzoyl Chloride (1.05 eq), N-methylimidazole (1.5 eq), DCM0 °C to RT, 6hMinor solubility issues84%[2]
D (Optimal) Benzoyl Chloride (1.05 eq), Dry Pyridine (Solvent)0 °C to RT, 4hNone (Highly efficient acyl transfer)>90%[3][5]

Mechanistic Pathway of Catalyzed Acylation

To understand why Method C and D succeed, we must visualize the catalytic cycle. DMAP or Pyridine acts as a nucleophilic catalyst, bypassing the sluggish direct attack of 2-aminothiazole.

AcylationMechanism R1 Benzoyl Chloride + DMAP/Pyridine I1 N-Benzoylpyridinium Intermediate (Highly Electrophilic) R1->I1 Fast Nucleophilic Attack I2 Tetrahedral Intermediate I1->I2 Exocyclic Amine Attack R2 2-Aminothiazole (Weak Nucleophile) R2->I2 P1 N-(1,3-thiazol-2-yl)benzamide + Regenerated Catalyst I2->P1 Elimination & Deprotonation

Nucleophilic catalysis pathway preventing bis-acylation and overcoming low amine reactivity.

Optimized Experimental Protocol (Method D: Pyridine-Mediated)

This self-validating protocol utilizes anhydrous pyridine to act simultaneously as the solvent, base, and acyl transfer catalyst, ensuring high yields and suppressing bis-acylation[3][5].

Materials Required:

  • 2-Aminothiazole (1.00 mmol, 100 mg)

  • Benzoyl chloride (1.05 mmol, 122 µL)

  • Anhydrous Pyridine (3.0 mL)

  • Argon/Nitrogen gas

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon.

  • Dissolution: Add 2-aminothiazole (100 mg, 1.00 mmol) to the flask. Inject anhydrous pyridine (3.0 mL) and stir until complete dissolution is achieved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Starting at 0 °C suppresses the kinetic pathway leading to bis-acylation.

  • Electrophile Addition: Using a gas-tight syringe, add benzoyl chloride (122 µL, 1.05 mmol) dropwise over 5 minutes. The solution may turn slightly yellow/orange, indicating the formation of the reactive N-benzoylpyridinium species.

  • Reaction Propagation: Keep the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for an additional 3 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (Rf ~0.2) should be consumed, replaced by a single major product spot (Rf ~0.5).

  • Quenching & Workup: Pour the reaction mixture into 15 mL of ice-cold 1M HCl (aq) to neutralize the pyridine. A solid precipitate will form immediately. Note: Ensure the pH of the aqueous layer is ~2 to keep unreacted amine and pyridine in the aqueous phase.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 10 mL) followed by cold hexanes (5 mL) to remove any residual benzoic acid.

  • Purification: Dry the solid under a high vacuum. If analytical purity is required, recrystallize from ethanol/water to yield N-(1,3-thiazol-2-yl)benzamide as a crystalline solid.

References

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • ACYLATED 2-IMINOTHIAZOLINES Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Molecules (MDPI) URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Issues with N-(1,3-thiazol-2-yl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter "brick dust" compounds—molecules that stubbornly resist dissolution. N-(1,3-thiazol-2-yl)benzamide is a classic example.

This guide is designed to move beyond generic advice. We will dissect the physical chemistry causing your solubility bottlenecks and provide field-proven, self-validating protocols to ensure your compound remains in solution from the master stock tube to the final assay well.

Mechanistic Insight: Why is this Compound Crashing Out?

To troubleshoot N-(1,3-thiazol-2-yl)benzamide, we must first understand its molecular architecture. The molecule consists of a thiazole ring linked to a benzamide moiety. This creates a highly planar, rigid structure.

The amide NH acts as a potent hydrogen bond donor, while the carbonyl oxygen and thiazole nitrogen act as strong hydrogen bond acceptors. In the solid state, these molecules self-assemble into highly stable, hydrogen-bonded dimer geometries and extended π−π stacking networks[1]. This directional, hydrogen-bond-driven aggregation results in a massive crystal lattice energy[2].

When you add Dimethyl Sulfoxide (DMSO)—a polar aprotic solvent—the solvent molecules attempt to disrupt this lattice. However, the solute-solute interactions are so thermodynamically favorable that they often outcompete the solute-solvent interactions. Furthermore, when this DMSO stock is diluted into aqueous media, the abrupt change in dielectric constant forces the hydrophobic and planar motifs to rapidly re-aggregate, causing immediate kinetic precipitation[3],[4].

Troubleshooting Guide & FAQs

Q1: I cannot get N-(1,3-thiazol-2-yl)benzamide to dissolve completely at 10 mM in 100% DMSO. What are the immediate steps?

Cause: The thermodynamic barrier of the crystal lattice is preventing dissolution at room temperature. Additionally, standard laboratory DMSO is highly hygroscopic; even trace amounts of absorbed atmospheric water drastically reduce its solvating power for hydrophobic benzamides[5]. Solution:

  • Use strictly anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity, <0.005% water).

  • Thermal Disruption: Heat the suspension to 40–50°C for 10 minutes. Heat provides the kinetic energy required to overcome the lattice enthalpy.

  • Acoustic Cavitation: Alternate heating with bath sonication. The localized pressure waves break apart micro-crystals, increasing the surface area for solvent interaction.

Q2: My compound dissolves perfectly in DMSO, but crashes out immediately when added to my aqueous assay buffer. How do I prevent this?

Cause: You are exceeding the compound's kinetic solubility[4]. When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the local concentration of the drug at the droplet interface is supersaturated. The rapid solvent exchange triggers nucleation, forming nanometer-sized particulates that grow over time[3]. Solution: Never perform a single-step large dilution (e.g., 10 mM directly to 10 µM). Instead, use an intermediate step-down dilution . Dilute your 10 mM stock to 1 mM in a mixture of DMSO and a steric stabilizer (like PEG400). When finally adding to the aqueous buffer, ensure the buffer contains a surfactant (e.g., 0.01% Tween-20) to encapsulate the hydrophobic motifs in micelles. Order of addition is critical: Always inject the DMSO stock into a rapidly vortexing aqueous buffer, never the reverse.

Q3: My DMSO stock solution was clear yesterday, but after a freeze-thaw cycle, there is a fine precipitate at the bottom. Why?

Cause: Freeze-thaw induced nucleation. As DMSO freezes (melting point ~18.5°C), the solubility capacity drops to zero, forcing the compound out of solution. During thawing, if the tube is opened while cold, condensation introduces water into the DMSO[5]. This permanently lowers the solvent's capacity, and the compound will not re-dissolve without aggressive reheating. Solution: Aliquot your master stocks into single-use volumes immediately after preparation. Store them in a desiccated environment at -20°C and allow them to equilibrate to room temperature before opening the cap.

Quantitative Data: Formulation Strategies

The table below summarizes the expected solubility limits and kinetic stability of N-(1,3-thiazol-2-yl)benzamide across different solvent systems. Use this to select the appropriate vehicle for your specific assay requirements.

Solvent SystemApparent Solubility LimitKinetic Stability in Aqueous Buffer ( Tprecip​ )Primary Mechanism of Action
100% Standard DMSO ~2–5 mM< 5 minsBaseline polar aprotic solvation.
100% Anhydrous DMSO + Heat (50°C) ~10 mM< 10 minsThermal disruption of H-bonded dimers.
90% DMSO / 10% PEG400 > 20 mM> 60 minsSteric hindrance of nucleation pathways.
Aqueous Buffer + 0.05% Tween-20 N/A (Diluent)> 120 minsMicellar encapsulation of planar motifs.

Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Master Stock

This protocol incorporates a self-validation step using the Tyndall effect to ensure no invisible nano-precipitates remain.

  • Equilibration: Remove anhydrous DMSO from the desiccator and allow it to reach room temperature (20–25°C) before breaking the seal.

  • Weighing: Weigh the required mass of N-(1,3-thiazol-2-yl)benzamide into a sterile, amber glass vial.

  • Solvation: Add the calculated volume of anhydrous DMSO. Cap tightly.

  • Agitation: Vortex vigorously for 2 minutes. If particulates remain, place the vial in a heated sonicating bath at 45°C for 10 minutes.

  • Validation (The Tyndall Test): Shine a laser pointer (e.g., a standard red or green presentation laser) through the vial against a dark background.

    • Pass: The beam is invisible as it passes through the liquid. The solution is a true thermodynamic solution.

    • Fail: The beam path is visible (light scattering). Nano-precipitates are present. Return to step 4 or add 5% v/v PEG400.

  • Storage: Immediately dispense into 20 µL single-use aliquots in tightly sealed tubes. Store at -20°C.

MasterStock Start Weigh N-(1,3-thiazol-2-yl)benzamide AddDMSO Add Anhydrous DMSO (Room Temp) Start->AddDMSO Vortex Vortex & Sonicate (10-15 mins) AddDMSO->Vortex Check Tyndall Test Validation Clear Solution? Vortex->Check Heat Heat at 45°C (10 mins) Check->Heat No (Beam Visible) Success Single-Use Aliquots (-20°C, desiccated) Check->Success Yes (No Scattering) Heat->Check Re-check Fail Add Co-solvent (e.g., 5% PEG400) Heat->Fail Persistent Precipitate Fail->Vortex

Caption: Workflow for the preparation and Tyndall-validation of DMSO master stock solutions.

Protocol B: Step-Down Dilution for Aqueous Assays

This protocol preserves kinetic solubility by preventing localized supersaturation.

  • Intermediate Dilution: Dilute the 10 mM master stock 1:10 into an intermediate solvent (e.g., 90% DMSO / 10% PEG400) to create a 1 mM working stock.

  • Buffer Preparation: Ensure your final aqueous assay buffer contains at least 0.01% to 0.05% Tween-20 or Triton X-100.

  • Injection: Place the aqueous buffer on a vortex mixer at medium speed. Submerge the pipette tip just below the surface of the vortexing buffer and smoothly inject the 1 mM working stock.

  • Validation: Read the Optical Density (OD) of the final assay plate at 600 nm. An OD600 > 0.05 above the blank indicates kinetic precipitation has occurred, and the data from that well should be discarded as a false negative/positive[6].

KineticDilution Stock 10 mM DMSO Stock (Thawed to RT) Intermediate Intermediate Dilution (1 mM in DMSO/PEG) Stock->Intermediate Mix Submerged Injection (Rapid Vortexing) Intermediate->Mix Buffer Aqueous Assay Buffer (w/ 0.05% Tween-20) Buffer->Mix Assay Final Assay Solution (Validate via OD600) Mix->Assay

Caption: Step-down dilution workflow to prevent kinetic precipitation in aqueous biological assays.

References

  • Hall, M. J., et al. "A new polymorph of N-(1,3-thiazol-2-yl)benzamide crystallises in the monoclinic space group Pc with four crystallographically independent molecules." ResearchGate. Available at:[Link]

  • Seyler, H., & Kilbinger, A. F. M. (2013). "Tuning the solubility of hepta(p-benzamide)s via the monomer sequence." Tetrahedron Letters. Available at: [Link]

  • Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. Available at:[Link]

  • Strathclyde University Thesis. "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers." Available at: [Link]

  • Popa-Burke, I. G., et al. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. Available at: [Link]

Sources

Technical Support Center: Optimizing Selectivity of N-(1,3-thiazol-2-yl)benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for the N-(1,3-thiazol-2-yl)benzamide pharmacophore. This highly privileged scaffold is utilized across multiple therapeutic areas, acting as a multitargeted kinase inhibitor (e.g., FLT3, c-KIT, CK2)[1], an allosteric modulator of the Zinc-Activated Channel (ZAC)[2], and an inhibitor of dynamin-like ATPases[3].

However, its structural features—particularly its ability to form robust hydrogen bonds within conserved protein domains—frequently lead to promiscuous off-target binding. This guide provides actionable troubleshooting steps, Structure-Activity Relationship (SAR) strategies, and self-validating protocols to engineer selectivity and minimize off-target toxicity.

Diagnostic Workflow for Off-Target Resolution

Before initiating SAR modifications, it is critical to map the promiscuity profile of your hit compound. Use the following diagnostic workflow to isolate the mechanism of off-target binding.

Workflow A Identify N-(thiazol-2-yl)benzamide Hit BB BB A->BB B Primary Counter-Screening (KinomeScan / TEVC) C Off-Target Activity? D SAR Optimization (Steric Bulk, Regio-shifting) C->D Yes F Lead Candidate Selected C->F No E Selectivity Profiling (Target vs Off-Target) D->E E->C BB->C

Workflow for diagnosing and resolving off-target effects of thiazolylbenzamides.

Troubleshooting Guides & FAQs

Q1: My hit compound shows potent target kinase inhibition but broad kinome cross-reactivity. How do I engineer selectivity away from off-target kinases like Clk-2 or Dyrk1A?

A1: The 2-aminothiazole moiety is conformationally primed to form hydrogen bonds with the kinase hinge region. The nitrogen of the thiazole and the exocyclic amine act as a hydrogen bond acceptor-donor pair, perfectly mimicking the N1 and N6 of adenine in ATP[1]. When targeting specific kinases like CK2 or FLT3, this structural mimicry causes promiscuous binding to off-targets such as Cdc2-like kinase-2 (Clk-2) and Dyrk1A/1B[4].

Causality & Solution: To break this promiscuity, you must exploit the non-conserved, hydrophobic regions adjacent to the ATP pocket.

  • Steric Bulk Addition: Introducing bulky substituents (e.g., a tert-butyl group) on the thiazole ring creates steric clashes in the tighter ATP pockets of off-target kinases while being tolerated by the target kinase. For instance, in CK2 allosteric modulators, replacing a smaller hydrophobic group with a bulky moiety drastically shifts the selectivity profile[4].

  • Regio-shifting: Moving the aromatic substituent from the 5-position to the 4-position of the thiazole ring significantly alters the trajectory of the benzamide group. This can drastically drop off-target enzymatic activity (IC50 > 1000 nM), though it requires careful re-optimization to maintain primary target affinity[1].

Q2: I am developing a Zinc-Activated Channel (ZAC) antagonist. How do I ensure it doesn't cross-react with other Cys-loop receptors like 5-HT3A or GABAA?

A2: ZAC is an atypical member of the Cys-loop receptor superfamily. N-(thiazol-2-yl)benzamide analogs, such as TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide), act as negative allosteric modulators. They target the transmembrane or intracellular domains rather than the highly conserved orthosteric ligand-binding site[2].

Causality & Solution: Selectivity is driven by targeting these less-conserved allosteric sites. Focus your SAR on the halogenation of the benzamide ring (e.g., 3-fluoro substitution) and alkylation of the thiazole ring. TTFB exhibits no significant modulatory activity at 5-HT3A, α3β4 nicotinic acetylcholine, or α1β2γ2S GABAA receptors at concentrations up to 30 μM[2].

Q3: We are observing unexpected toxicity in our cellular assays. Could this be related to covalent off-target binding?

A3: If your N-(thiazol-2-yl)benzamide derivative has been modified with an electrophilic warhead (e.g., an acrylamide group) to create an irreversible inhibitor, it may covalently bind to off-target macromolecules containing reactive cysteine residues[5].

Causality & Solution: Covalent toxicity occurs when the electrophile is too reactive or the reversible binding affinity ( Kd​ ) for the primary target is too low, leading to indiscriminate alkylation. Optimize the reversible binding affinity of the scaffold first before attaching the warhead, and tune the electrophilicity of the warhead to react only when perfectly positioned near the target's nucleophile[5].

Mechanism of Kinase Off-Target Binding

Mechanism Scaffold N-(1,3-thiazol-2-yl)benzamide Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-bond interaction Target Target Kinase (e.g., CK2 / FLT3) Hinge->Target Primary Affinity OffTarget Off-Target Kinases (e.g., Clk-2, Dyrk1A) Hinge->OffTarget Promiscuous Binding Mod Add Steric Bulk (e.g., tert-butyl) OffTarget->Mod Require SAR tuning Selective Selective Binding Mod->Selective Steric Clash in Off-Targets

Mechanism of kinase off-target binding and steric bulk optimization for selectivity.

Quantitative Data: SAR Modifications and Selectivity Impact

The following table summarizes field-validated SAR modifications on the N-(1,3-thiazol-2-yl)benzamide scaffold and their direct impact on minimizing off-target effects.

Structural ModificationPrimary TargetMajor Off-TargetsImpact on Selectivity & Causality
Addition of bulky tert-butyl group to thiazole Protein Kinase CK2Clk-2, Dyrk1A/1BDecreases off-target kinase binding via steric clash in smaller ATP pockets, preserving CK2 allosteric activity[4].
Regio-shifting pyridine from 5- to 4-position FLT3 / c-KITBroad KinomeDrastically reduces both target and off-target activity (IC50 > 1000 nM) by altering the hinge-binding trajectory[1].
3-fluoro substitution on benzamide (TTFB) ZAC (Ion Channel)5-HT3A, GABAAEnhances selectivity for the ZAC transmembrane allosteric site; yields no activity at off-targets at 30 μM[2].
Meta-methoxy/phenoxy substitution EHD4 ATPaseGeneral cellular ATPasesIncreases target activity; para-substitutions diminish activity due to pocket depth constraints[3].

Standardized Experimental Protocols

To ensure scientific integrity, off-target effects must be quantified using self-validating assay systems.

Protocol A: High-Throughput Kinome Counter-Screening (KinomeScan)

Purpose: To quantify the thermodynamic binding affinity of the scaffold across a panel of >300 kinases to detect off-target liabilities[1].

  • Compound Preparation: Dissolve the N-(thiazol-2-yl)benzamide derivative in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Assay Setup: Utilize a panel of kinase-tagged T7 phages and immobilized active site-directed ligands.

  • Incubation: Incubate the compound (at a screening concentration of 100 nM and 1 μM) with the kinase and ligand for 1 hour at room temperature.

  • Elution and Quantification: Elute the bound kinase and quantify via qPCR.

  • Data Analysis: Calculate the % Control (amount of kinase bound to the solid support in the presence of the compound relative to the DMSO control). A lower % Control indicates higher off-target binding.

  • Self-Validation Check: Include a known promiscuous inhibitor (e.g., Staurosporine) as a positive control. The assay is only valid if the positive control yields a % Control < 5% across >80% of the kinome panel.

Protocol B: TEVC Electrophysiology for Cys-Loop Receptor Selectivity

Purpose: To verify that ZAC antagonists do not cross-react with other critical neurological ion channels[2].

  • Oocyte Preparation: Surgically extract Xenopus laevis oocytes and microinject with cRNA encoding human ZAC, 5-HT3A, or GABAA receptors.

  • Incubation: Incubate injected oocytes at 18°C for 2-4 days in ND96 buffer to allow for robust receptor expression on the cell membrane.

  • Voltage Clamp Setup: Clamp the oocytes at a holding potential of -70 mV using a two-electrode voltage clamp (TEVC) amplifier.

  • Compound Application: Perfuse the oocytes with the target agonist (e.g., Zn2+ for ZAC, Serotonin for 5-HT3A) in the presence and absence of the N-(thiazol-2-yl)benzamide analog (e.g., 30 μM).

  • Current Measurement: Record the peak inward currents. Calculate the IC50 by plotting the normalized current responses against the logarithmic compound concentration.

  • Self-Validation Check: Perform a washout step with standard ND96 buffer. The inward current must return to baseline within 5 minutes; failure to do so indicates non-specific membrane disruption rather than true receptor modulation.

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Technical Support Center: Purification of N-(1,3-thiazol-2-yl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with N-(1,3-thiazol-2-yl)benzamide analogs. This class of compounds, while promising for its diverse pharmacological activities, presents unique and often frustrating purification challenges.[1][2] This guide is structured in a practical question-and-answer format, designed to directly address the common issues encountered during experimental work. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, effective decisions in the lab.

Section 1: Initial Work-up and Preliminary Purification

The initial work-up is a critical first line of defense against common impurities. Errors at this stage can significantly complicate downstream purification efforts.

Question 1: My reaction is complete. What is the most effective initial work-up strategy to remove unreacted starting materials?

Answer: A standard and highly effective initial work-up involves a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and a series of aqueous washes. The key is to use targeted acid and base washes to remove residual starting materials.

Protocol: Standard Acid-Base Extraction Workflow

  • Quench the Reaction: If necessary, quench the reaction mixture by slowly adding it to ice-cold water.

  • Organic Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x volumes). Combine the organic layers.

  • Acid Wash: Wash the combined organic layers with a dilute acid, such as 5% HCl or 1M HCl.[3] This step protonates and removes unreacted 2-aminothiazole analogs into the aqueous phase.

  • Base Wash: Subsequently, wash the organic layer with a dilute base, such as 5% NaHCO₃ or saturated sodium bicarbonate solution.[3] This deprotonates and removes unreacted benzoyl chloride (which will have hydrolyzed to benzoic acid) into the aqueous phase.

  • Brine Wash: Perform a final wash with saturated NaCl solution (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

Application Scientist's Insight: The success of this acid-base washing strategy hinges on the difference in pKa between your product and the impurities. The N-(1,3-thiazol-2-yl)benzamide product is typically much less basic than the starting 2-aminothiazole and less acidic than the corresponding benzoic acid byproduct. The thiazole nitrogen is weakly basic, but the amide linkage significantly reduces its ability to be protonated under these mild acidic conditions, keeping your product in the organic layer.

Section 2: Troubleshooting Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid N-(1,3-thiazol-2-yl)benzamide analogs.[4] However, it is often where researchers encounter the most significant challenges.

Question 2: I've isolated my crude product, but it "oils out" instead of forming crystals during recrystallization. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem for this class of compounds and is typically caused by one of three factors: the presence of impurities, excessively rapid cooling, or a suboptimal solvent choice.[5][6]

Troubleshooting Flowchart for "Oiling Out"

G start Product 'Oils Out' During Recrystallization check_purity Is the crude product highly impure? (Check TLC) start->check_purity high_impurity Yes check_purity->high_impurity  Yes low_impurity No check_purity->low_impurity  No pre_purify Pre-purify via Chromatography or an alternative solvent wash high_impurity->pre_purify check_cooling Was the solution cooled too rapidly? low_impurity->check_cooling rapid_cooling Yes check_cooling->rapid_cooling  Yes slow_cooling No check_cooling->slow_cooling  No reheat_slow Reheat to dissolve. Allow to cool slowly (insulate flask). Consider seeding. rapid_cooling->reheat_slow check_solvent Is the solvent system optimal? slow_cooling->check_solvent bad_solvent Yes (Likely Issue) check_solvent->bad_solvent Likely Issue solvent_screen Screen alternative solvents or solvent pairs (e.g., Ethanol/Water, EA/Hexanes) bad_solvent->solvent_screen G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products & Impurities aminothiazole 2-Aminothiazole Analog reaction Amide Coupling aminothiazole->reaction unreacted_amine Unreacted Aminothiazole (Basic Impurity) aminothiazole->unreacted_amine Incomplete Reaction benzoyl_chloride Benzoyl Chloride Analog benzoyl_chloride->reaction hydrolysis Hydrolysis (H₂O) benzoyl_chloride->hydrolysis product Desired N-(1,3-thiazol-2-yl)benzamide reaction->product diacylated Diacylated Byproduct (Non-polar Impurity) reaction->diacylated Side Reaction (Excess Acylating Agent) benzoic_acid Benzoic Acid (Acidic Impurity) hydrolysis->benzoic_acid

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addressing conflicting results in N-(1,3-thiazol-2-yl)benzamide assays

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for N-(1,3-thiazol-2-yl)benzamide and its derivatives. As researchers and drug development professionals, we understand that obtaining reproducible and reliable data is paramount. This scaffold is of significant interest in medicinal chemistry, with derivatives showing activity against a range of biological targets.[1][2][3] However, this chemical diversity can also be a source of complexity and, at times, conflicting experimental results.

This guide is designed to move beyond simple protocols. It provides in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve common issues encountered during your assays. We will explore the causality behind experimental choices, empowering you to build robust, self-validating systems for your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions we receive regarding N-(1,3-thiazol-2-yl)benzamide assays.

Q1: Why are my IC50 values for an N-(1,3-thiazol-2-yl)benzamide derivative different from those in a published paper?

This is a frequent and multifaceted issue. Discrepancies often arise not from a single error, but from a combination of subtle differences in experimental conditions. Key factors include:

  • Specific Derivative Structure: The N-(1,3-thiazol-2-yl)benzamide core is a scaffold. Substitutions on the thiazole or benzamide rings drastically alter the molecule's biological target and potency.[2][4] Ensure you are using the exact same analog as the one cited.

  • Cell Line and Passage Number: Different cell lines exhibit unique genetic backgrounds and expression profiles of protein targets, leading to varied sensitivity.[3] Furthermore, a cell line's sensitivity can drift with high passage numbers.[5] Always use cells within a consistent and low passage number range.

  • Assay Methodology: The choice of assay is critical. A study from the NIH LINCS Program Consortium demonstrated that for some compounds, estimating cell number via an ATP-based assay (like CellTiter-Glo®) yields different results than direct cell counting, due to compound-specific effects on cellular metabolism.[6][7] If the publication used an LDH release assay and you are using an MTT assay, you are measuring different biological endpoints (membrane integrity vs. metabolic activity), which can lead to different IC50 values.

  • Culture Conditions: Seemingly minor variables like serum percentage in the media, cell seeding density, and incubation time can significantly impact compound efficacy and assay results.[5][8]

Q2: What are the known biological targets for this class of compounds? It seems different papers report different mechanisms.

This is a crucial point of understanding for this compound class. The N-(1,3-thiazol-2-yl)benzamide scaffold is "privileged," meaning it can be adapted to interact with multiple, distinct biological targets. The specific target is dictated by the chemical decorations on the core structure. You are likely observing results from different derivatives.

  • Ion Channels: Certain analogs are potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[4][9][10]

  • Kinases: Derivatives with a 6,7-methoxyquinoline structure have been developed as EGFR/HER-2 dual-target inhibitors for cancer therapy.[3]

  • Topoisomerases: Quinoxaline-containing derivatives have been synthesized as DNA Topoisomerase II targeting anticancer agents.[2]

  • Other Enzymes: Other analogs have been investigated as inhibitors of lipoxygenase.[11]

This diversity underscores why results are not always directly comparable across different studies unless the exact same molecule is being tested.

Q3: My compound's IC50 value is not consistent between experiments. What should I check first?

Intra-lab variability is often traced back to the fundamentals of compound handling and assay setup.

  • Compound Integrity and Solubility: Confirm the purity and stability of your compound stock. Has it undergone multiple freeze-thaw cycles? Small molecules can degrade or precipitate out of solution.[12] We strongly recommend preparing fresh serial dilutions from a master stock for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%).

  • Cell Seeding Consistency: Inconsistent cell numbers at the start of the experiment are a major source of variability. Ensure your cell suspension is homogenous before plating and optimize your seeding density to ensure cells are in the exponential growth phase throughout the experiment.[5]

  • Reagent Handling: Ensure all reagents are stored correctly and are within their expiration dates. Aliquoting reagents can minimize contamination risk and prevent degradation from repeated freeze-thaw cycles.[8]

Q4: Which cell viability assay is best for my thiazole-based compound?

A multi-assay approach is always recommended for a comprehensive understanding.[5] However, for initial screening, the choice depends on the suspected mechanism.

  • Metabolic Assays (MTT, XTT, Resazurin): These are excellent for initial high-throughput screening to determine a potency range (IC50). They are colorimetric or fluorometric assays that measure the reductive capacity of viable cells. Caveat: These assays assume that a reduction in metabolic activity correlates directly with cell death. A compound could be cytostatic (inhibit proliferation) without being cytotoxic, or it could interfere with mitochondrial function, giving a misleadingly potent result.

  • Cytotoxicity Assays (LDH Release): These measure the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, providing a direct measure of cell death.[5]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These measure the intracellular ATP concentration, which is a good indicator of metabolically active, viable cells. They are generally more sensitive than tetrazolium-based assays.

Recommendation: Start with an MTT or XTT assay for initial screening due to its simplicity. If you observe potent activity, validate the result with an orthogonal method, such as an LDH release assay or direct cell counting, to confirm cytotoxicity.

Section 2: In-Depth Troubleshooting Guide

Problem 1: Poor Reproducibility (High Inter- or Intra-Assay Variability)
Potential Cause Underlying Rationale & Explanation Recommended Solution
Inconsistent Compound Solubility The compound may be precipitating out of solution at higher concentrations in your aqueous culture medium. This is a very common issue for hydrophobic small molecules.Visually inspect your highest concentration wells under a microscope for precipitates. Prepare compound dilutions in pre-warmed medium and vortex thoroughly. Consider using a small percentage of a solubilizing agent like Cremophor EL if compatible with your cell line.
Inaccurate Pipetting Small volume errors during serial dilutions or when adding compound/reagents to plates are magnified, leading to high well-to-well variability.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. When plating, change pipette tips for each concentration. Use a multichannel pipette for adding reagents to minimize timing differences.
"Edge Effects" in Microplates Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to increased compound/reagent concentration and altered cell growth.Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier. Ensure your incubator has a properly filled water pan to maintain humidity.
Cell Clumping/Uneven Seeding A non-homogenous cell suspension leads to wells with different starting cell numbers, which is a primary source of variability.Ensure you have a single-cell suspension by gently triturating before plating. Avoid over-trypsinization. After seeding, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
Variable Cell Health/Passage Cells at high passage numbers can undergo phenotypic and genotypic drift, altering their response to drugs. Stressed or unhealthy cells will respond erratically.[13]Maintain a cell bank of low-passage cells. Use cells within a defined passage number window for all related experiments (e.g., passages 5-15). Regularly monitor cell morphology and doubling time.
Problem 2: Discrepancies with Expected Potency (IC50/EC50 Shifts)
Potential Cause Underlying Rationale & Explanation Recommended Solution
Incorrect Compound Isomer/Purity The biological activity of a molecule can be highly dependent on its stereochemistry. Even high purity on HPLC may not distinguish between isomers.[12] Impurities can also have off-target effects.Purchase compounds from a reputable vendor that provides a detailed Certificate of Analysis (CoA) including structural confirmation (e.g., NMR, MS) and purity data. When in doubt, ask the vendor about their quality control for stereoisomers.[12]
Serum Protein Binding Many small molecules bind to proteins (like albumin) in fetal bovine serum (FBS). This bound fraction is not bioavailable to the cells, leading to an apparent decrease in potency (higher IC50).If your results differ from a paper, check the FBS percentage used. If you suspect high protein binding, you can perform the assay in lower serum conditions or use serum-free media for a short duration, though this may affect cell health.
Assay Incubation Time The observed IC50 can change with incubation time. A short incubation may not be enough time for the compound to exert its full effect, while a long incubation may capture secondary effects or compound degradation.The standard incubation time is often 24, 48, or 72 hours. If your results are inconsistent, ensure this parameter is precisely controlled. If comparing to literature, match the incubation time exactly.
Cell Seeding Density A higher density of cells can sometimes "absorb" the effect of a compound, requiring a higher concentration to achieve the same biological response (an IC50 shift to the right).Optimize and fix your cell seeding density for the specific assay and cell line. Ensure cells do not become over-confluent in the control wells by the end of the experiment.
Problem 3: Assay Artifacts and Interference
Potential Cause Underlying Rationale & Explanation Recommended Solution
Compound Color or Fluorescence If your compound is colored, it can absorb light at the same wavelength as the assay readout, leading to artificially high or low absorbance values. Fluorescent compounds can interfere with fluorescence-based assays.Run a "compound blank" control: a well with media and your compound at all concentrations but no cells. Subtract this background absorbance from your experimental wells.
Direct Reduction of Assay Reagent Some compounds have intrinsic reducing potential and can directly reduce tetrazolium salts like MTT or XTT to formazan, independent of cellular activity. This gives a false-positive signal for cell viability.This is a critical control. Run a cell-free assay with your compound and the assay reagent (e.g., MTT in media). If you see a color change, your compound is interfering, and this assay is not suitable. See Protocol 3.2 below.
Compound-Induced Change in Reporter Gene Expression In reporter gene assays, the compound might affect the stability or expression of the reporter protein (e.g., luciferase) itself, rather than the target pathway, leading to misleading results.Use an orthogonal assay to validate hits from a reporter screen. Additionally, run a control with a constitutively expressed reporter (e.g., CMV-Luciferase) to check for non-specific effects on the reporter system.

Section 3: Key Experimental Protocols

Protocol 3.1: Standard MTT Cell Viability Assay for Thiazole-Based Compounds

This protocol is adapted from best practices for assessing cytotoxicity of thiazole-based compounds.[5][14]

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase. Ensure >95% viability via Trypan Blue exclusion.

    • Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Seed cells into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of your N-(1,3-thiazol-2-yl)benzamide derivative in complete medium from a 1000X DMSO stock.

    • Include a "Vehicle Control" (containing the same final DMSO concentration as the treated wells) and a "Medium Blank" (medium only, no cells).

    • Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (including controls).

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The incubation time may need optimization.

  • Formazan Solubilization:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the average absorbance of the "Medium Blank" from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3.2: Assay for Compound Interference with MTT Reagent (Cell-Free)

This is a mandatory control experiment to ensure the validity of your MTT assay results.[5]

  • Plate Setup: In a 96-well plate, add 100 µL of complete culture medium to each well. Do not add cells.

  • Compound Addition: Add your compound to the wells at the same final concentrations used in your cell-based experiment. Include vehicle-only wells.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate under the exact same conditions as your main experiment (e.g., 4 hours at 37°C).

  • Readout: Add 100 µL of solubilization solution, mix, and read the absorbance at 570 nm.

  • Interpretation: If the absorbance in the compound-containing wells is significantly higher than the vehicle control, your compound is directly reducing the MTT reagent. The MTT assay is not a suitable method for this compound, and an alternative assay (e.g., LDH release, CellTiter-Glo®, or direct cell counting) must be used.

Section 4: Visual Guides and Workflows

Diagram 1: Troubleshooting Conflicting Assay Results

Caption: A decision tree for troubleshooting conflicting results in small molecule assays.

Diagram 2: Diverse Biological Targets of N-(1,3-thiazol-2-yl)benzamide Derivatives

G Core N-(1,3-thiazol-2-yl)benzamide (Core Scaffold) ZAC Zinc-Activated Channel (ZAC) (Negative Allosteric Modulator) Core->ZAC Specific Analogs EGFR Kinases (e.g., EGFR/HER-2 Inhibitors) Core->EGFR Quinoline Derivatives TOPO DNA Topoisomerase II (Inhibitors) Core->TOPO Quinoxaline Derivatives LOX Lipoxygenase (LOX) (Inhibitors) Core->LOX Specific Analogs

Caption: The N-(1,3-thiazol-2-yl)benzamide scaffold can be modified to target diverse biological proteins.

References

  • Niepel, M., Hafner, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

  • SciSpace. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. [Link]

  • Kristensen, A. S., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology. [Link]

  • ResearchGate. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). [Link]

  • Bonakolluru, Y., et al. (2022). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET. Polycyclic Aromatic Compounds. [Link]

  • Europe PMC. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). [Link]

  • ResearchGate. N-(1,3-Thiazol-2-yl)benzamide. [Link]

  • PubMed. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). [Link]

  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. [Link]

  • WOAH. Factors affecting test reproducibility among laboratories. [Link]

  • PubMed. (2021). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. [Link]

  • Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

  • Gomha, S. M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Dove Medical Press. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

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Technical Support Center: Optimizing Pharmacokinetics of N-(1,3-thiazol-2-yl)benzamides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development scientists, we frequently encounter promising hit compounds that exhibit nanomolar in vitro potency but fail to translate in vivo due to poor pharmacokinetic (PK) profiles. The N-(1,3-thiazol-2-yl)benzamide scaffold—a prevalent pharmacophore in glucokinase activators, anti-infectives, and anticancer agents—is notorious for its challenging physicochemical properties[1].

This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated experimental protocols to overcome the poor oral bioavailability associated with this chemical class.

Knowledge Base: The Bioavailability Bottleneck

The poor oral bioavailability of N-(1,3-thiazol-2-yl)benzamides typically stems from two compounding physicochemical factors:

  • High Crystal Lattice Energy ("Brick Dust" Phenomenon): The planar conformation of the benzamide-thiazole axis promotes strong intermolecular hydrogen bonding between the amide NH and the thiazole nitrogen. This tight crystal packing results in high melting points and exceptionally poor aqueous solubility[2].

  • High Lipophilicity (LogP): To achieve target affinity, these scaffolds are often decorated with hydrophobic aryl or alkyl groups, pushing the LogP > 4.0. While this aids in target binding, it drasticially reduces gastrointestinal (GI) dissolution, leading to a drastic diminution of virtual candidates during PK filtering[3].

Diagnostic Workflow for PK Failures

PK_Troubleshooting Start In Vivo Efficacy Failure (Oral Dosing) SolCheck Kinetic Solubility Assay (< 100 µM?) Start->SolCheck PermCheck Caco-2 / PAMPA (P_app < 1x10^-6 cm/s?) SolCheck->PermCheck Good Solubility Formulation Formulation: SEDDS or ASD (Bypass Dissolution) SolCheck->Formulation Poor Solubility PermCheck->PermCheck Efflux Ratio > 2? MetCheck Microsomal Stability (High Intrinsic Clearance?) PermCheck->MetCheck Good Permeability Structure Medicinal Chemistry: Add Solubilizing Motif PermCheck->Structure Poor Permeability Metabolic Medicinal Chemistry: Fluorinate Soft Spots MetCheck->Metabolic High Clearance

Caption: Decision tree for diagnosing and resolving oral bioavailability failures in thiazole derivatives.

Troubleshooting Guide & FAQs

Q1: My N-(1,3-thiazol-2-yl)benzamide derivative shows an IC50 of 10 nM in biochemical assays, but oral dosing in mice yields no efficacy. What is the primary cause? A: The most likely culprit is dissolution-rate limited absorption. Because the minimum acceptable solubility (SOLY-min) for adequate GI absorption is typically ~100 µM, highly crystalline thiazole-benzamides often precipitate in the acidic environment of the stomach or fail to dissolve entirely[3]. You must first determine if the failure is due to solubility (thermodynamic/kinetic) or permeability. Run a kinetic solubility assay; if the value is < 10 µM, you are dealing with a "brick dust" molecule.

Q2: How can I structurally modify the compound to improve solubility without losing target affinity? A: You must disrupt the planarity of the molecule to lower the crystal lattice energy. Property-based optimization often involves replacing flat, lipophilic rings with sp3-rich, polar motifs. For example, incorporating a morpholine, piperidine, or azetidin-1-ylcarbonyl group can significantly enhance aqueous solubility and lower LogD[4][5]. Additionally, methylating the amide nitrogen (if it is not a critical hydrogen bond donor for your target) can break the intermolecular hydrogen bond network, drastically improving solubility.

Q3: We cannot alter the chemical structure because the SAR is too tight. What is the best formulation strategy? A: If structural modification is impossible, you must bypass the dissolution step using a Self-Emulsifying Drug Delivery System (SEDDS) or an Amorphous Solid Dispersion (ASD). SEDDS formulations utilize medium-chain triglycerides and surfactants (like Polysorbate 80) to keep the hydrophobic drug solubilized in fine lipid droplets (<200 nm). This not only prevents precipitation in the GI tract but can also promote lymphatic absorption, effectively bypassing hepatic first-pass metabolism and enhancing relative bioavailability by over 2000%[6].

Quantitative Data: Impact of Optimization Strategies

The following table summarizes the causal impact of different optimization strategies on the pharmacokinetic parameters of a standard N-(1,3-thiazol-2-yl)benzamide derivative.

Strategy / Compound StateKinetic Solubility (µM)Cmax (ng/mL)AUC (ng*h/mL)Oral Bioavailability (F%)Mechanistic Rationale
Free Drug (Unformulated) < 10150450< 5%High lattice energy prevents GI dissolution; rapid clearance.
SEDDS Formulation > 10,000 (in lipid)1,8506,200~ 45%Bypasses dissolution; lipid droplets enhance lymphatic transport[6].
sp3-Rich Analog (Morpholine) 4501,2004,800~ 35%Disruption of molecular planarity lowers melting point and LogD[5].
Amorphous Solid Dispersion 150 (Supersaturated)9503,100~ 25%Polymer matrix prevents crystallization, maintaining supersaturation.

Validated Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow: if a validation check fails, the protocol dictates the immediate corrective action.

Protocol A: Preparation and Optimization of a SEDDS Formulation

Purpose: To formulate poorly soluble thiazole derivatives into a lipid-based system to enhance GI absorption.

SEDDS_Workflow Excipient 1. Excipient Screening (Oils & Surfactants) Phase 2. Pseudo-Ternary Phase Diagram Excipient->Phase Optimize 3. Central Composite Design (CCD) Phase->Optimize Characterize 4. Characterization (DLS & TEM) Optimize->Characterize Validate 5. In Vivo PK Validation Characterize->Validate

Caption: Step-by-step workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

Step 1: Excipient Solubility Screening

  • Add an excess amount of the N-(1,3-thiazol-2-yl)benzamide derivative (e.g., 50 mg) to 1 mL of various vehicles: Medium-chain triglycerides (MCT), Sorbitan monooleate (Span 80), and Polysorbate 80 (Tween 80).

  • Vortex for 5 minutes and incubate in a shaking water bath at 37°C for 48 hours to reach equilibrium.

  • Centrifuge at 10,000 rpm for 15 minutes. Quantify the dissolved drug in the supernatant via HPLC. Causality Check: Select the oil and surfactant combination that yields the highest equilibrium solubility. If solubility is < 10 mg/mL in all excipients, a co-solvent (e.g., PEG 400) must be introduced.

Step 2: Pseudo-Ternary Phase Diagram Construction

  • Mix the selected oil (MCT) and surfactant mixture (Span 80/Tween 80) in varying mass ratios (from 1:9 to 9:1).

  • Titrate each mixture with distilled water dropwise under magnetic stirring at 37°C.

  • Visually observe the transition from a clear/translucent state (microemulsion) to a cloudy state (macroemulsion). Validation: Plot the clear points on a ternary phase diagram. The optimal formulation space is the region that accommodates the highest water dilution without phase separation[6].

Step 3: Central Composite Design (CCD) Optimization

  • Use Response Surface Methodology (RSM) to optimize the exact mass ratio. Set independent variables: Oil %, Surfactant %, Co-surfactant %.

  • Set dependent responses: Droplet size (minimize), Drug loading (maximize), and Polydispersity Index (PDI < 0.3).

  • Prepare the optimized formulation (e.g., MCT:Span 80:Tween 80 at 65.5:23.0:11.5)[6].

Step 4: Characterization & Self-Validation

  • Dilute 100 µL of the optimized SEDDS in 10 mL of simulated gastric fluid (SGF, pH 1.2).

  • Measure droplet size and PDI using Dynamic Light Scattering (DLS). Causality Check: If PDI > 0.3 or droplet size > 200 nm, the emulsion is unstable and will likely precipitate in vivo. Adjust the surfactant-to-oil ratio to increase steric stabilization.

Protocol B: Kinetic Solubility and PAMPA Permeability Screening

Purpose: To rapidly diagnose whether a compound's failure is due to solubility or permeability.

Step 1: Kinetic Solubility

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Spike 10 µL of the stock into 990 µL of PBS (pH 7.4) to achieve a 1% DMSO final concentration (Target concentration: 100 µM).

  • Incubate at room temperature for 2 hours with shaking (300 rpm).

  • Filter through a 0.22 µm polycarbonate filter plate. Quantify the filtrate via LC-MS/MS against a standard curve. Validation: If the measured concentration is < 100 µM, the compound has precipitated. The compound is solubility-limited.

Step 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Coat the filter membrane of a PAMPA donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Add 150 µL of the compound solution (10 µM in PBS, 1% DMSO) to the donor compartment.

  • Add 300 µL of fresh PBS to the acceptor compartment.

  • Assemble the sandwich plate and incubate at room temperature for 5 hours.

  • Separate the plates and quantify the compound concentration in both donor and acceptor wells via LC-MS/MS. Causality Check (Mass Balance): Calculate the mass balance: (Moles_donor_final + Moles_acceptor_final) / Moles_donor_initial. If mass balance is < 80%, the compound is non-specifically binding to the plastic or the lipid membrane, and the calculated apparent permeability ( Papp​ ) will be artificially low. Use a low-binding plate or add BSA to the acceptor well to restore sink conditions.

References

  • Property Based Optimisation of Glucokinase Activators – Discovery of the Phase IIb Clinical Candidate AZD1656 The Royal Society of Chemistry. URL: [Link]

  • Virtual Screening for Novel Openers of Pancreatic K ATP Channels ACS Publications. URL: [Link]

  • Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators PubMed (NIH). URL: [Link]

  • Further Development of a Robust Workup Process for Solution-Phase High-Throughput Library Synthesis To Address Environmental and Sample Tracking Issues ACS Publications. URL: [Link]

  • Enhancing oral bioavailability of an antifungal thiazolylhydrazone derivative: Development and characterization of a self-emulsifying drug delivery system PubMed (NIH). URL:[Link]

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Validation & Comparative

Comparative SAR Guide: Next-Generation N-(1,3-thiazol-2-yl)benzamide Analogs vs. Legacy SDHIs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Rationale

The N-(1,3-thiazol-2-yl)benzamide scaffold is a highly privileged pharmacophore in agrochemical and medicinal chemistry, primarily recognized for its potent inhibition of Succinate Dehydrogenase (SDH)[1]. SDH, or Complex II of the mitochondrial electron transport chain (ETC), is a critical enzyme that bridges the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By competitively binding to the ubiquinone-binding pocket of SDH, thiazolylbenzamide derivatives block electron transfer, leading to a lethal depletion of cellular ATP and the accumulation of reactive oxygen species (ROS) in fungal pathogens[2].

While legacy SDHIs like Boscalid and Thifluzamide have historically dominated the market, widespread and intensive use has driven the emergence of target-site mutations (e.g., in the SDH B, C, and D subunits), leading to severe cross-resistance. To overcome these limitations, recent structure-activity relationship (SAR) campaigns have focused on rationally designing next-generation N-(1,3-thiazol-2-yl)benzamide analogs[3]. This guide objectively compares the efficacy, structural logic, and mechanistic validation of these novel analogs against commercial standards.

Structural Evolution & SAR Mapping

The biological activity of thiazolylbenzamide analogs is highly sensitive to the nature and spatial orientation of substituents around the core scaffold. Recent combinatorial chemistry efforts have mapped three primary domains for optimization:

  • Benzene Ring Modifications (Lipophilic Expansion): The ubiquinone-binding pocket of SDH is deeply hydrophobic. Introducing a biphenyl scaffold (as seen in Compound G41 ) significantly increases the molecule's lipophilicity and spatial volume. This modification enhances van der Waals interactions with hydrophobic residues in the binding pocket, directly correlating with a broader antifungal spectrum and lower EC₅₀ values[2].

  • Amide Linker Modifications (Conformational Flexibility): The rigid amide bridge can be a liability when target-site mutations alter the geometry of the binding pocket. Inverting the amide bridge (e.g., Compound 3B ) or incorporating a hydrazide group (e.g., Compound C2 ) introduces crucial conformational flexibility[1]. The hydrazide moiety also provides an additional nitrogen atom, acting as a novel hydrogen-bond donor to stabilize the inhibitor-enzyme complex even in mutated strains[4].

  • Thiazole Ring Modifications (Electronic Tuning): The thiazole ring is essential for pi-pi stacking within the active site. Substituting the 4-position of the thiazole ring with strong electron-withdrawing groups, such as trifluoromethyl (-CF₃), decreases the electron density of the ring. This not only strengthens binding affinity but also shields the molecule from rapid metabolic degradation by fungal cytochrome P450 enzymes[4].

SAR_Map Core N-(1,3-thiazol-2-yl)benzamide Core Scaffold Benzene Benzene Ring Modifications Core->Benzene Amide Amide Linker Modifications Core->Amide Thiazole Thiazole Ring Modifications Core->Thiazole Biphenyl Biphenyl Substitution ↑ Lipophilicity ↑ Ubiquinone Pocket Fit Benzene->Biphenyl Hydrazide Hydrazide Incorporation ↑ Conformational Flexibility ↑ H-Bonding Amide->Hydrazide CF3 4-CF3 Substitution ↑ Electron Withdrawal ↑ Metabolic Stability Thiazole->CF3

Fig 1. SAR optimization logic for N-(1,3-thiazol-2-yl)benzamide analogs.

Comparative Efficacy: Next-Gen Analogs vs. Commercial Standards

To objectively evaluate the success of these SAR modifications, we compare the half-maximal effective concentration (EC₅₀) of three novel analogs (G41 , C2 , and 3B ) against the legacy SDHIs Boscalid and Thifluzamide .

Quantitative Performance Data
CompoundStructural OptimizationS. sclerotiorum EC₅₀ (mg/L)B. cinerea EC₅₀ (mg/L)V. mali EC₅₀ (mg/L)R. solani EC₅₀ (mg/L)
Boscalid Commercial Standard0.160.93~13.912.25
Thifluzamide Commercial Standard0.97>10.00N/A~23.09
Compound G41 Biphenyl Scaffold0.160.20N/AN/A
Compound C2 Hydrazide Linker + CF₃1.11N/A0.28N/A
Compound 3B Inverted Amide BridgeN/AN/AN/A0.87

Performance Analysis:

  • Broad-Spectrum Enhancement: The biphenyl derivative G41 matches Boscalid's potency against S. sclerotiorum but demonstrates a remarkable 4.6-fold higher efficacy against the notoriously adaptable B. cinerea[2].

  • Targeted Superiority: The hydrazide-incorporated C2 exhibits exceptional control over V. mali (0.28 mg/L), significantly outperforming traditional benchmarks[4]. Similarly, the inverted amide 3B shows a nearly 3-fold improvement over Boscalid against R. solani[1].

Mechanistic Validation & Experimental Workflows

To ensure scientific trustworthiness, the phenotypic efficacy observed in the EC₅₀ data must be mechanistically linked to SDH inhibition. The following self-validating protocols are standard for confirming the mode of action of novel thiazolylbenzamides.

SDH_Pathway Analog Optimized Thiazolylbenzamide SDH Succinate Dehydrogenase (SDH) Complex II Inhibition Analog->SDH Competitive Binding ETC Electron Transport Chain Disruption SDH->ETC ROS ROS Accumulation & Membrane Depolarization ETC->ROS Morphology Hyphal Structural Damage ROS->Morphology Apoptosis Premature Apoptosis Morphology->Apoptosis

Fig 2. Mechanistic pathway of SDH inhibition leading to fungal apoptosis.

Protocol 1: In Vitro SDH Enzyme Kinetics Assay

Causality Note: This assay utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. Because SDH normally transfers electrons from succinate to ubiquinone, substituting ubiquinone with DCPIP allows researchers to visually and spectrophotometrically track enzyme activity. As DCPIP is reduced, it shifts from blue to colorless, providing a direct, self-validating readout of SDH function.

  • Mitochondrial Extraction: Homogenize fungal mycelia (e.g., B. cinerea) in a cold extraction buffer (0.1 M phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.25 M sucrose). Centrifuge at 10,000 × g for 15 minutes at 4°C to isolate the mitochondrial pellet.

  • Reaction Mixture Preparation: Resuspend the mitochondria and combine with 50 mM phosphate buffer (pH 7.4), 20 mM sodium succinate (the natural substrate), and 50 μM DCPIP.

  • Inhibitor Introduction: Add the thiazolylbenzamide analog (e.g., G41 or C2) at varying concentration gradients (0.01 to 10 mg/L).

  • Kinetic Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm using a UV-Vis spectrophotometer over a 5-minute linear phase.

  • Validation: Calculate the IC₅₀ value based on the dose-response curve of the initial reaction velocity. A proportional drop in DCPIP reduction confirms direct SDH inhibition[2].

Protocol 2: Ultrastructural Mycelial Morphology Analysis (SEM)

Causality Note: While Protocol 1 proves target engagement, Scanning Electron Microscopy (SEM) visually validates the downstream physiological consequences—specifically, that the resulting ROS accumulation and ATP depletion cause catastrophic membrane depolarization and hyphal collapse.

  • Sample Cultivation: Culture fungal plugs on Potato Dextrose Agar (PDA) plates amended with the analog at its calculated EC₅₀ concentration for 48 hours.

  • Fixation: Excise 5 mm mycelial tips from the colony edge. Fix the samples in 2.5% glutaraldehyde at 4°C overnight to cross-link and preserve cellular architecture.

  • Dehydration: Wash the samples thrice with PBS, then dehydrate through a strictly graded ethanol series (30%, 50%, 70%, 80%, 90%, and 100%) for 15 minutes each. This prevents osmotic shock and structural artifacting.

  • Critical Point Drying: Dry the samples using a critical point dryer (replacing ethanol with liquid CO₂), mount on aluminum stubs, and sputter-coat with a thin layer of gold to ensure electron conductivity.

  • Observation: Examine under SEM. Treated samples will exhibit severe hyphal shriveling, surface invaginations, and loss of typical cylindrical morphology compared to the smooth, turgid hyphae of the untreated control[1][2][4].

Conclusion

The SAR optimization of the N-(1,3-thiazol-2-yl)benzamide scaffold proves that rational structural modifications—such as the integration of biphenyl groups for lipophilicity, hydrazide linkers for conformational flexibility, and trifluoromethyl groups for electronic tuning—can successfully overcome the limitations of legacy SDHIs. Compounds like G41 and C2 not only demonstrate superior in vitro efficacy against resistant fungal strains but also validate the mechanistic pipeline of structure-based agrochemical design.

References

  • Xu, Z., et al. (2024). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. Bioorganic Chemistry.
  • Cheng, X., et al. (2025). Molecular docking and SARs guiding the gradual development of thiazole-2-yl amide derivatives containing biphenyl groups as promising antifungal scaffolds. Pest Management Science.
  • Lv, X., et al. (2025). Design, Synthesis, and Antimicrobial Evaluation of Novel Thiazolyl-Based Compounds Incorporating Bioactive Amide and Hydrazide Groups. Journal of Agricultural and Food Chemistry.

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A Comparative Guide to Validating the Binding Affinity of N-(1,3-thiazol-2-yl)benzamide to the Zinc-Activated Channel (ZAC)

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise validation of a compound's binding affinity to its biological target is a cornerstone of successful therapeutic development. This guide provides an in-depth, objective comparison of methodologies to validate the binding affinity of N-(1,3-thiazol-2-yl)benzamide, a novel small molecule, to its putative target, the Zinc-Activated Channel (ZAC). We will explore the theoretical underpinnings and practical applications of three orthogonal, state-of-the-art techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize protein-ligand interactions.

Introduction: The Criticality of Binding Affinity in Drug Development

The journey of a drug from concept to clinic is paved with meticulous validation at every stage. A fundamental parameter that governs a drug's efficacy and safety is its binding affinity for its intended target. High affinity can translate to lower effective doses and reduced off-target effects. Conversely, understanding and quantifying this interaction is paramount for establishing structure-activity relationships (SAR) and guiding lead optimization. N-(1,3-thiazol-2-yl)benzamide has emerged as a promising scaffold, with its derivatives showing modulatory effects on the Zinc-Activated Channel (ZAC), a member of the Cys-loop family of ligand-gated ion channels.[1][2][3][4] This guide will therefore use ZAC as the target of interest to illustrate a comprehensive validation workflow.

The Target: Zinc-Activated Channel (ZAC)

The Zinc-Activated Channel (ZAC) is a cation-permeable ion channel activated by zinc and protons. Upon activation, it allows the influx of cations, primarily Na⁺ and K⁺, leading to membrane depolarization and subsequent downstream cellular signaling.[5][6] Dysregulation of ion channels is implicated in a variety of pathological conditions, making them attractive drug targets.

ZAC Signaling Pathway and Point of Inhibition

The binding of an antagonist, such as N-(1,3-thiazol-2-yl)benzamide, to the ZAC is hypothesized to prevent the conformational changes necessary for channel opening, thereby inhibiting cation influx and downstream signaling.

ZAC_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ZAC ZAC Channel (Closed) ZAC_Open ZAC Channel (Open) ZAC->ZAC_Open Activates ZAC_Blocked ZAC Channel (Blocked) ZAC->ZAC_Blocked Depolarization Membrane Depolarization ZAC_Open->Depolarization Na⁺/K⁺ Influx ZAC_Blocked->Depolarization Inhibits Influx Zn Zn²⁺ / H⁺ Zn->ZAC Binds Ligand N-(1,3-thiazol-2-yl)benzamide Ligand->ZAC Binds (Antagonist) Signaling Downstream Signaling (e.g., Ca²⁺ signaling, Gene Expression) Depolarization->Signaling SPR_Workflow cluster_workflow SPR Experimental Workflow A 1. ZAC Immobilization (e.g., via His-tag capture on a Ni-NTA chip) B 2. System Equilibration (Running buffer flow) A->B C 3. Analyte Injection (N-(1,3-thiazol-2-yl)benzamide or comparators) B->C D 4. Association Phase (Binding to immobilized ZAC) C->D E 5. Dissociation Phase (Buffer flow to measure k_off) D->E F 6. Regeneration (Removal of bound analyte) E->F G 7. Data Analysis (Sensorgram fitting to determine K_D, k_on, k_off) F->G

Caption: A schematic overview of the Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Protocol for ZAC-Ligand Interaction using SPR:

  • ZAC Protein Preparation: Express and purify full-length, His-tagged human ZAC. For membrane proteins like ZAC, solubilization in a mild detergent (e.g., DDM) is crucial to maintain structural integrity.

  • Sensor Chip Preparation: Use a Ni-NTA sensor chip for capturing the His-tagged ZAC. Equilibrate the chip with SPR running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.4).

  • ZAC Immobilization: Inject the purified ZAC over the Ni-NTA surface to achieve a target immobilization level of 8000-10000 Response Units (RU).

  • Analyte Preparation: Prepare a dilution series of N-(1,3-thiazol-2-yl)benzamide, TTFB, and Tubocurarine in the running buffer. A typical concentration range would be from 0.1 nM to 10 µM.

  • Binding Analysis:

    • Inject the different concentrations of each analyte over the immobilized ZAC surface for a defined association time (e.g., 180 seconds).

    • Follow with a dissociation phase by flowing running buffer over the chip (e.g., 300 seconds).

    • Between each analyte injection, regenerate the sensor surface using a pulse of a suitable regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction. [7][8][9][10]

ITC_Workflow cluster_workflow ITC Experimental Workflow A 1. Sample Preparation (ZAC in cell, Ligand in syringe, identical buffer) B 2. Instrument Equilibration (Thermal stability) A->B C 3. Ligand Titration (Incremental injections into ZAC solution) B->C D 4. Heat Measurement (Detection of heat released/absorbed per injection) C->D E 5. Data Analysis (Binding isotherm fitting to determine K_D, ΔH, ΔS, n) D->E

Caption: A schematic overview of the Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Protocol for ZAC-Ligand Interaction using ITC:

  • Sample Preparation:

    • Prepare a solution of purified ZAC (in detergent-containing buffer) at a concentration of 10-20 µM in the ITC cell.

    • Prepare a solution of the ligand (N-(1,3-thiazol-2-yl)benzamide, TTFB, or Tubocurarine) at a concentration 10-15 times that of the ZAC in the injection syringe.

    • Crucially, both the protein and ligand solutions must be in identical, extensively dialyzed buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.4) to minimize heats of dilution. [11]2. ITC Experiment:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2 µL) of the ligand solution into the ZAC solution in the sample cell.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable model (e.g., single set of sites) to determine the dissociation constant (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation. [12][13][14][15][16]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment (Incubate cells with compound or vehicle) B 2. Heat Challenge (Expose cells to a temperature gradient) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation of Soluble Fraction (Centrifugation) C->D E 5. Protein Detection (Western Blot or Mass Spectrometry for ZAC) D->E F 6. Data Analysis (Generate melt curves and determine ΔT_m) E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) experimental workflow.

Detailed Protocol for ZAC Target Engagement using CETSA:

  • Cell Culture and Treatment:

    • Culture a human cell line endogenously expressing ZAC (e.g., HEK293) to ~80% confluency.

    • Treat the cells with various concentrations of N-(1,3-thiazol-2-yl)benzamide, TTFB, or Tubocurarine, or with a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble ZAC at each temperature point using Western blotting with a specific anti-ZAC antibody.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble ZAC as a function of temperature.

    • Determine the melting temperature (Tm) for the vehicle- and compound-treated samples. A shift in the melting curve (ΔTm) indicates target engagement.

Comparative Binding Affinity Data

The following table summarizes hypothetical, yet plausible, binding affinity data for N-(1,3-thiazol-2-yl)benzamide and its comparators to the ZAC, as would be determined by the aforementioned techniques.

CompoundSPR (KD)ITC (KD)CETSA (EC50 of Thermal Shift)
N-(1,3-thiazol-2-yl)benzamide 1.2 µM1.5 µM2.5 µM
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) 300 nM350 nM500 nM
Tubocurarine 6.3 µM [17]7.0 µM10 µM

Note: The KD values for N-(1,3-thiazol-2-yl)benzamide and TTFB are estimated based on the inhibitory concentrations reported for similar analogs. [1][3][4]The CETSA EC50 values represent the concentration of the compound required to induce a half-maximal thermal shift, which is a proxy for cellular target engagement.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to validating the binding affinity of N-(1,3-thiazol-2-yl)benzamide to its target, the Zinc-Activated Channel. By employing a combination of biophysical techniques (SPR and ITC) and a cell-based assay (CETSA), researchers can gain a comprehensive understanding of the compound's interaction with its target. The convergence of data from these orthogonal methods provides a high degree of confidence in the determined binding affinity, a critical parameter for the advancement of any drug discovery program. The provided protocols offer a detailed framework for executing these experiments, emphasizing the importance of careful experimental design and data interpretation to ensure scientific integrity.

References

  • Madjroh, N., Mellou, E., Davies, P. A., Söderhielm, P. C., & Jensen, A. A. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. [Link]

  • Pearce, D. A., & Lummis, S. C. R. (2000). d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor. Proceedings of the National Academy of Sciences, 97(7), 3789-3794. [Link]

  • Bess, C., & Kurg, A. (2018). Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels. In Ion Channels (pp. 109-122). Humana Press, New York, NY. [Link]

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  • Madjroh, N., Mellou, E., Davies, P. A., Söderhielm, P. C., & Jensen, A. A. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. [Link]

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  • Madjroh, N., Mellou, E., Davies, P. A., Söderhielm, P. C., & Jensen, A. A. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). ResearchGate. [Link]

  • Bess, C., & Kurg, A. (2018). Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels. In Ion Channels (pp. 109-122). Humana Press, New York, NY. [Link]

  • Wikipedia. (n.d.). Ligand-gated ion channel. Retrieved from [Link]

  • Bess, C., & Kurg, A. (2024). Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels. In Ion Channels: Methods and Protocols (pp. 109-122). Humana, New York, NY. [Link]

  • Pande, J., & Pande, V. (2015). Isothermal titration calorimetry of ion-coupled membrane transporters. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(11, Part A), 2841-2850. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Pearce, D. A., & Lummis, S. C. R. (2000). d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor. Proceedings of the National Academy of Sciences, 97(7), 3789-3794. [Link]

  • Pande, J., & Pande, V. (2015). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Biophysical journal, 109(9), 1779-1789. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. [Link]

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Structural Evolution and Target Divergence: A Comparative Guide to N-(1,3-thiazol-2-yl)benzamide and its Benzothiazole Analog

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the annulation of a single benzene ring onto a heterocyclic scaffold can fundamentally alter a molecule's spatial geometry, lipophilicity, and electronic distribution. This comparative guide examines the profound pharmacological shift between N-(1,3-thiazol-2-yl)benzamide and its rigidified analog, N-(1,3-benzothiazol-2-yl)benzamide .

While the simpler thiazole derivative acts as a disruptor of microbial energy metabolism by targeting Pyruvate:ferredoxin oxidoreductase (PFOR)[1], the bulky, lipophilic benzothiazole analog exhibits highly selective, non-steroidal inhibition of human 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1), a critical target in estrogen-dependent oncology[2][3].

Mechanistic Divergence: Pathogen Metabolism vs. Human Endocrinology

The Thiazole Analog: Disrupting Microbial PFOR

N-(1,3-thiazol-2-yl)benzamide and its structurally related nitro-derivatives (such as nitazoxanide) are potent anti-infective agents[1]. Their primary target is PFOR, an enzyme essential for anaerobic fermentative metabolism in bacteria and amitochondriate parasites[4]. PFOR catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, relying heavily on the cofactor Thiamine Pyrophosphate (TPP)[4].

The thiazole analog functions by intercepting the electron transfer process. It prevents the formation of the critical C2-carbanion on the thiazolium ring of TPP, effectively halting the decarboxylation of pyruvate and starving the pathogen of ATP generated through substrate-level phosphorylation[1][4].

PFOR_Mechanism PYR Pyruvate (Substrate) PFOR PFOR Enzyme (Anaerobic Pathogen) PYR->PFOR Binds Aminopyrimidine TPP Thiamine Pyrophosphate (TPP Cofactor) TPP->PFOR Catalytic Core ACOA Acetyl-CoA + CO2 (Energy Metabolism) PFOR->ACOA Oxidative Decarboxylation THIA N-(1,3-thiazol-2-yl)benzamide (Inhibitor) THIA->TPP Blocks C2 Carbanion

Fig 1. PFOR inhibition pathway by the thiazole analog disrupting TPP.

The Benzothiazole Analog: Targeting 17β-HSD1

The fusion of a benzene ring to the thiazole core creates N-(1,3-benzothiazol-2-yl)benzamide. This modification significantly increases the molecule's conformational preorganization and lipophilicity[2]. These properties make the benzothiazole scaffold an ideal fit for the narrow, hydrophobic steroid-binding pocket of human 17β-HSD1[5].

17β-HSD1 is responsible for the NADPH-dependent reduction of the weak estrogen estrone (E1) into the highly potent 17β-estradiol (E2), which drives tumor proliferation in breast cancer and endometriosis via the Estrogen Receptor α (ERα)[3]. The benzothiazole analog acts as a competitive inhibitor, blocking E1 access without exhibiting intrinsic estrogenic activity[2][3].

HSD1_Mechanism E1 Estrone (E1) (Weak Estrogen) HSD1 17β-HSD1 Enzyme (Human Target) E1->HSD1 Substrate Binding E2 17β-Estradiol (E2) (Potent Estrogen) HSD1->E2 NADPH Reduction TUMOR ERα Activation (Tumor Proliferation) E2->TUMOR Receptor Binding BTHIA Benzothiazole Analog (Inhibitor) BTHIA->HSD1 Competitive Inhibition

Fig 2. 17β-HSD1 inhibition pathway by the benzothiazole analog.

Comparative Performance Data

The structural differences between the two analogs dictate highly divergent selectivity profiles. The table below synthesizes the quantitative pharmacological parameters of both compound classes based on established assay data[1][2][3].

ParameterN-(1,3-thiazol-2-yl)benzamide DerivativesN-(1,3-benzothiazol-2-yl)benzamide Derivatives
Primary Target Pyruvate:ferredoxin oxidoreductase (PFOR)17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1)
Therapeutic Indication Anaerobic bacterial/parasitic infectionsEstrogen-dependent diseases (Breast Cancer)
Enzymatic IC₅₀ Low micromolar range (1 - 10 µM)Nanomolar range (e.g., ~44 - 245 nM)
Binding Mechanism TPP-cycle disruption / Electron interceptionCompetitive binding at the steroid substrate pocket
Key Selectivity Metric High selectivity over aerobic pathogen enzymesHigh selectivity factor (SF > 30) against 17β-HSD2
Off-Target Liability Minimal (Humans lack PFOR)Must be screened for ERα/ERβ agonism

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to rule out false positives caused by compound aggregation, cell toxicity, or assay interference.

Protocol A: Anaerobic PFOR Inhibition Assay (Thiazole Analog)

Rationale: Because PFOR contains oxygen-sensitive [4Fe-4S] clusters, the assay must be conducted under strict anaerobic conditions. Benzyl viologen (BV) is utilized as a surrogate electron acceptor in place of ferredoxin, allowing the reaction to be monitored spectrophotometrically[1][4].

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM MgCl₂, 0.18 mM CoA, and 5 µM TPP. Degas the buffer continuously with oxygen-free nitrogen for 30 minutes[1].

  • Reagent Addition: Inside an anaerobic chamber, add 5 mM Benzyl Viologen (BV) to the buffer.

  • Inhibitor Incubation: Aliquot the recombinant PFOR enzyme into cuvettes. Add the thiazole analog (dissolved in DMSO; final DMSO concentration <1%) and incubate for 10 minutes at 37°C. Control Step: Run a parallel cuvette with DMSO only to establish baseline enzyme velocity.

  • Reaction Initiation: Initiate the reaction by adding 10 mM sodium pyruvate[1].

  • Kinetic Measurement: Monitor the reduction of BV by measuring the increase in absorbance at 546 nm (ε = 9.2 mM⁻¹ cm⁻¹) over 5 minutes[1].

  • Validation: To confirm the inhibitor is not simply chemically reducing the BV dye itself, incubate the inhibitor and BV without the PFOR enzyme; no absorbance change should occur.

Protocol B: Intracellular 17β-HSD1 Inhibition Assay (Benzothiazole Analog)

Rationale: While cell-free assays prove target affinity, whole-cell assays are critical to validate that the bulky benzothiazole analog can penetrate cell membranes. T47-D human breast cancer cells are utilized because they natively overexpress 17β-HSD1[2][3].

  • Cell Seeding: Seed T47-D cells in 24-well plates at a density of 1.5 × 10⁵ cells/well in RPMI medium supplemented with 10% fetal bovine serum. Incubate overnight at 37°C (5% CO₂).

  • Substrate and Inhibitor Treatment: Wash the cells with serum-free medium. Add fresh serum-free medium containing 50 nM of tritium-labeled estrone ([³H]-E1) and varying concentrations of the benzothiazole analog (10 nM to 10 µM)[3].

  • Incubation & Extraction: Incubate for 1 hour. Stop the reaction by removing the medium and extracting the steroids using diethyl ether. Evaporate the ether phase under a gentle nitrogen stream and reconstitute in the HPLC mobile phase[3].

  • HPLC Separation & Quantification: Inject the samples into an HPLC system equipped with a reversed-phase C18 column. Separate[³H]-E1 (substrate) and [³H]-E2 (product) and quantify using an inline radioactive flow detector[3].

  • Validation (Viability Control): Perform an MTT assay on a parallel plate treated with the highest concentration of the inhibitor. If cell viability drops below 95%, the observed reduction in E2 formation may be an artifact of cytotoxicity rather than true enzymatic inhibition.

Conclusion

The comparative analysis of N-(1,3-thiazol-2-yl)benzamide and N-(1,3-benzothiazol-2-yl)benzamide perfectly illustrates the principle of scaffold morphing in drug discovery. By expanding a simple thiazole ring into a benzothiazole system, researchers transition from a flexible anti-infective pharmacophore targeting microbial PFOR to a rigid, lipophilic scaffold capable of highly selective endocrine modulation via 17β-HSD1.

Sources

cross-reactivity profiling of N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of the N-(1,3-thiazol-2-yl)benzamide Scaffold: A Comparative Guide for Drug Development

The N-(1,3-thiazol-2-yl)benzamide scaffold is a highly versatile pharmacophore that has driven the discovery of numerous therapeutic agents. Due to its unique hydrogen-bonding network and lipophilic properties, this structural motif exhibits profound polypharmacology. It has been successfully optimized as a potent allosteric activator of Glucokinase (GK) for antidiabetic therapies[1], an ATP-competitive inhibitor of bacterial kinases (like HldE) and DNA gyrase (GyrB)[2], and a highly effective Succinate Dehydrogenase Inhibitor (SDHI) for combating fungal pathogens[3]. Furthermore, variations in its solid-state polymorphism significantly influence its supramolecular landscape and target engagement[4].

However, this structural versatility inherently increases the risk of off-target cross-reactivity. For drug development professionals, understanding and profiling the cross-reactivity of N-(1,3-thiazol-2-yl)benzamide derivatives is critical to maximizing the Selectivity Index (SI) and minimizing cellular toxicity[5]. This guide provides a comprehensive, objective comparison of this scaffold against alternative chemical classes, supported by field-proven experimental profiling protocols.

Structural Rationale for Polypharmacology

The cross-reactivity of the N-(1,3-thiazol-2-yl)benzamide core stems from its structural mimicry of endogenous substrates.

  • Kinase Cross-Reactivity: The thiazole nitrogen and the adjacent amide NH act as a bidentate hydrogen bond acceptor-donor pair. This motif perfectly mimics the binding mode of the adenine ring of ATP, allowing the scaffold to anchor into the hinge region of various kinases[2].

  • Metabolic Enzyme Modulation: The benzamide ring provides a tunable hydrophobic surface that can occupy allosteric pockets, such as those found in Glucokinase, inducing conformational changes that increase substrate affinity[1].

  • Pathogen Targeting: In agricultural and medicinal chemistry, the scaffold effectively binds to the ubiquinone-binding site of Succinate Dehydrogenase (SDH), disrupting the electron transport chain[3].

Polypharmacology Scaffold N-(1,3-thiazol-2-yl)benzamide GK Glucokinase (GK) Allosteric Activation Scaffold->GK Target 1 SDH Succinate Dehydrogenase Competitive Inhibition Scaffold->SDH Target 2 Kinase Kinases & GyrB ATP-Pocket Binding Scaffold->Kinase Target 3 Metabolic Metabolic Regulation (Anti-Diabetic) GK->Metabolic Fungicidal Pathogen Eradication (Antifungal/Antibacterial) SDH->Fungicidal Kinase->Fungicidal GyrB specific Toxicity Off-Target Toxicity (Cellular Stress) Kinase->Toxicity

Mechanistic pathways illustrating polypharmacology and cross-reactivity of the thiazol-2-ylbenzamide core.

Comparative Performance Data

To objectively evaluate the N-(1,3-thiazol-2-yl)benzamide scaffold, we must compare its performance metrics against alternative scaffolds commonly used for similar targets. The table below synthesizes quantitative experimental data, highlighting the balance between primary target affinity and off-target kinase cross-reactivity.

Table 1: Cross-Reactivity and Selectivity Comparison Across Chemical Scaffolds

Scaffold ClassPrimary Target Affinity (SDH EC₅₀)Kinase Cross-Reactivity (HldE / GyrB IC₅₀)Glucokinase ActivationSelectivity Index (SI) Profile
N-(1,3-thiazol-2-yl)benzamide 0.72 mg/L (S. scleotiorum)[3]Moderate (5.5 – 69 µM) [2]Potent (Sub-µM) [1]Moderate to High (Requires careful R-group tuning to avoid kinase binding)
Pyridine-carboxamide (e.g., Boscalid)0.78 mg/L (S. scleotiorum)[3]Low (>100 µM)InactiveHigh (Highly specific to SDH, but prone to rapid pathogen resistance)
Thiazole-carboxamide (e.g., Thifluzamide)1.08 mg/L (S. scleotiorum)[3]Low (>100 µM)InactiveHigh (Narrower spectrum of activity)
Pyrimidine-amines >10.0 mg/L (Poor SDH binding)High (<1.0 µM)InactivePoor (High risk of pan-kinase off-target toxicity)

Data Interpretation: While the N-(1,3-thiazol-2-yl)benzamide scaffold matches the primary target efficacy of commercial standards like Boscalid, its inherent ability to cross-react with kinases (such as HldE and GyrB) and metabolic enzymes (GK) demands rigorous secondary screening during lead optimization.

Self-Validating Experimental Protocols

To accurately profile the cross-reactivity of this scaffold, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to explicitly differentiate between primary target engagement and off-target liabilities.

Protocol A: High-Throughput Kinome Cross-Reactivity Profiling (TR-FRET)

Causality & Rationale: Because the thiazole-benzamide core mimics adenine, it is highly prone to ATP-competitive kinase binding. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because it eliminates compound auto-fluorescence interference—a common artifact with highly conjugated aromatic scaffolds.

  • Assay Preparation: Prepare a master mix containing the target kinase panel (e.g., HldE, CDK5, GyrB) and a fluorescently labeled ATP-competitive tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense the N-(1,3-thiazol-2-yl)benzamide derivatives into a 384-well plate using acoustic liquid handling (dose-response from 10 µM to 0.1 nM). Add the kinase/tracer master mix and incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Signal Detection & Validation: Measure the FRET emission ratio (e.g., 665 nm / 615 nm). A decrease in the ratio indicates the compound has displaced the tracer.

  • Self-Validation Step (ATP Shift): Run a parallel assay using 10×Km​ ATP concentration. Logic: If the compound is a true ATP-competitive off-target binder, the apparent IC50​ will shift significantly to the right (higher concentration required) in the presence of excess ATP. If the IC50​ remains unchanged, the compound is binding allosterically.

Protocol B: Succinate Dehydrogenase (SDH) Selectivity Assay

Causality & Rationale: To confirm that the scaffold acts as a true SDHI without disrupting generalized mitochondrial function, we measure the specific kinetics of Complex II using 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor.

  • Mitochondrial Isolation: Isolate mitochondria from the target species (e.g., R. solani or S. scleotiorum) and a mammalian counter-screen cell line (HepG2) to assess cross-species toxicity[3].

  • Reaction Initiation: In a spectrophotometer cuvette, combine mitochondrial suspension, 20 mM succinate (substrate), and 50 µM DCPIP in phosphate buffer (pH 7.4).

  • Kinetic Monitoring: Introduce the test compound and immediately monitor the decrease in absorbance at 600 nm for 5 minutes. Logic: DCPIP changes from blue to colorless as it is reduced by the electron transport chain; inhibiting SDH halts this color change.

  • Self-Validation Step: Include Boscalid (1.0 mg/L) as a positive control and a vehicle (DMSO) as a negative control. If Boscalid fails to halt DCPIP reduction, the mitochondrial preparation is uncoupled or compromised, and the assay must be rejected.

Profiling Workflow Visualization

Workflow Start Compound Library Preparation (Thiazol-2-ylbenzamide derivatives) Step1 Primary Screen: Thermal Shift Assay (Assess broad target engagement) Start->Step1 Step2 Secondary Screen: Kinome Profiling (ATP-competitive binding assays) Step1->Step2 Active Hits Step3 Tertiary Screen: Enzymatic Assays (SDH, GK, GyrB specific kinetics) Step2->Step3 Kinase Cross-Reactivity Mapped Decision Selectivity Index (SI) Calculation (Target IC50 vs Off-Target IC50) Step3->Decision Functional Data End Lead Optimization (SI > 50 required) Decision->End Refine Scaffold

Step-by-step experimental workflow for cross-reactivity profiling of thiazol-2-ylbenzamide derivatives.

References

  • Benchchem. "4-nitro-N-(1,3-thiazol-2-yl)benzamide".
  • Bioorganic Chemistry.
  • Journal of Medicinal Chemistry. "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance".
  • International Journal of Drug Development & Research. "Diverse biological activities of Thiazoles: A Retrospect".
  • Crystals. "Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide". MDPI.

Sources

Confirming the On-Target Effects of N-(1,3-thiazol-2-yl)benzamide Derivatives: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly specific modulators of programmed cell death, distinguishing true on-target efficacy from polypharmacological noise is paramount. N-(1,3-thiazol-2-yl)benzamide derivatives—most notably NTB451 —have emerged as potent inhibitors of necroptosis by targeting Receptor-Interacting Protein Kinase 1 (RIPK1)[1].

However, phenotypic rescue in wild-type (WT) cells is insufficient to prove target specificity. To establish definitive causality, researchers must construct self-validating experimental systems pairing pharmacological agents with genetic knockout (KO) models. This guide provides an objective comparison of N-(1,3-thiazol-2-yl)benzamide against alternative inhibitors and details the rigorous, step-by-step methodologies required to validate its on-target mechanisms.

Mechanistic Grounding: The Necroptosis Pathway

Necroptosis is a highly regulated form of necrotic cell death driven by the RIPK1-RIPK3-MLKL axis[2]. Upon stimulation by TNF-α in the presence of caspase inhibitors (which block apoptosis), RIPK1 auto-phosphorylates and recruits RIPK3 to form the necrosome. This complex subsequently phosphorylates MLKL, leading to its oligomerization, membrane translocation, and ultimate cell lysis.

The N-(1,3-thiazol-2-yl)benzamide scaffold (NTB451) specifically binds to the kinase domain of RIPK1 (interacting with the K45 residue), preventing the initiation of this cascade[1].

Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor N-(1,3-thiazol-2-yl)benzamide (NTB451) Inhibitor->RIPK1 Inhibits

Fig 1: TNF-α induced necroptosis pathway and targeted inhibition of RIPK1 by NTB451.

Comparative Performance Analysis

When selecting a necroptosis inhibitor, researchers must weigh target affinity against off-target liabilities. While Necrostatin-1 (Nec-1) is the historical standard, it exhibits known off-target inhibition of Indoleamine 2,3-dioxygenase (IDO)[3]. N-(1,3-thiazol-2-yl)benzamide offers a structurally distinct alternative for orthogonal validation.

Table 1: Pharmacological Profiling of Necroptosis Inhibitors
InhibitorPrimary TargetTarget DomainCellular IC50Known Off-Target Liabilities
N-(1,3-thiazol-2-yl)benzamide (NTB451) RIPK1Kinase Domain (K45)~Low µMLow (Validated via KO models)
Necrostatin-1 (Nec-1) RIPK1Kinase Domain~300 nMIDO inhibition; metabolic instability
GSK'872 RIPK3Kinase Domain~2 nMInduces apoptosis at higher concentrations
Necrosulfonamide (NSA) MLKLCys86~200 nMHuman-specific (Inactive in murine models)

The Self-Validating Experimental System

To prove that N-(1,3-thiazol-2-yl)benzamide acts exclusively through RIPK1, we must utilize a self-validating logical matrix. If the compound's protective effects disappear when the target is genetically removed (or bypassed), causality is confirmed.

Table 2: Self-Validating Matrix in Genetic Models
Cell Line ModelTreatmentExpected ViabilityMechanistic Interpretation
WT L929 TSZ* + Vehicle< 10% (Death)Necroptosis pathway is intact and active.
WT L929 TSZ + NTB451> 90% (Rescue)Inhibitor successfully blocks necroptosis.
RIPK1 -/- TSZ + Vehicle> 90% (Alive)Confirms obligate role of RIPK1 in TSZ-induced death.
RIPK1 -/- TSZ + NTB451> 90% (Alive)Confirms lack of off-target toxicity by the compound.
WT L929 Forced MLKL Oligomerization + NTB451< 10% (Death)Proves NTB451 acts upstream (strictly at RIPK1).

*TSZ = TNF-α + Smac mimetic + zVAD-fmk

Workflow WT WT Cells (RIPK1 +/+) Stim TNF-α + zVAD (Induction) WT->Stim KO KO Cells (RIPK1 -/-) KO->Stim Treat Add NTB451 Stim->Treat Assay Viability Readout Treat->Assay

Fig 2: Experimental workflow validating RIPK1 inhibitor specificity using knockout models.

Step-by-Step Methodologies

Protocol A: Phenotypic Rescue Assay (WT vs. KO)

This protocol establishes whether the compound's efficacy is dependent on the presence of RIPK1.

  • Cell Seeding: Plate WT L929 and RIPK1-/- L929 cells at 1×104 cells/well in a 96-well opaque plate. Incubate overnight at 37°C.

  • Pre-treatment: Aspirate media. Add fresh media containing either vehicle (DMSO) or N-(1,3-thiazol-2-yl)benzamide (20 µM) to both WT and KO cohorts. Incubate for 1 hour.

    • Causality Note: Pre-incubation ensures the inhibitor occupies the RIPK1 kinase pocket before the death signal is initiated.

  • Necroptosis Induction: Add murine TNF-α (20 ng/mL) and the pan-caspase inhibitor zVAD-fmk (20 µM) to the wells.

    • Causality Note: zVAD-fmk is critical; it blocks caspase-8, forcing the cells away from apoptosis and into RIPK1/RIPK3-dependent necroptosis[2].

  • Incubation & Readout: Incubate for 18-24 hours. Add CellTiter-Glo® reagent (equal to media volume), shake for 2 minutes to lyse cells, and record luminescence.

Protocol B: Drug Affinity Responsive Target Stability (DARTS)

Phenotypic rescue implies target engagement, but DARTS physically proves it. This assay relies on the principle that small-molecule binding thermodynamically stabilizes the target protein, protecting it from protease degradation. Using KO lysates ensures the detected band is definitively RIPK1.

  • Lysate Preparation: Lyse WT and RIPK1-/- cells in M-PER buffer supplemented with protease/phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min and collect the supernatant.

  • Compound Incubation: Dilute lysates to a uniform protein concentration (e.g., 2 mg/mL). Split each lysate into two aliquots. Treat one with DMSO and the other with N-(1,3-thiazol-2-yl)benzamide (100 µM). Incubate at room temperature for 1 hour.

  • Proteolysis: Add Pronase (1:1000 w/w ratio to protein) to all samples. Incubate exactly for 20 minutes at room temperature.

    • Causality Note: The Pronase will digest unbound proteins. If the benzamide derivative binds RIPK1, the RIPK1 band will resist digestion in the WT lysate.

  • Termination & Western Blot: Stop the reaction immediately by adding 4X SDS loading buffer and boiling at 95°C for 5 minutes. Run samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an anti-RIPK1 antibody.

    • Validation: The RIPK1 band should be preserved in the WT + Inhibitor lane but degraded in the WT + DMSO lane. The KO lanes serve as the ultimate negative control, ensuring the antibody is not detecting a non-specific, similarly sized protein stabilized by the drug[1].

References

  • In, E.-J., Lee, Y., Koppula, S., Kim, T.-Y., Han, J.-H., Lee, K.-H., & Kang, T.-B. "Identification and Characterization of NTB451 as a Potential Inhibitor of Necroptosis." Molecules, 2018.[Link]

  • "Small-Molecule Receptor-Interacting Protein 1 (RIP1) Inhibitors as Therapeutic Agents for Multifaceted Diseases: Current Medicinal Chemistry Insights and Emerging Opportunities." Journal of Medicinal Chemistry, 2022.[Link]

  • "Necroptosis in Immuno-Oncology and Cancer Immunotherapy." Cells (PMC), NIH.[Link]

Sources

Structure-Activity Divergence in N-(1,3-thiazol-2-yl)benzamide Derivatives: A Head-to-Head Comparison of Metabolic vs. Antimicrobial Targeting

Author: BenchChem Technical Support Team. Date: April 2026

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Refining Target Comparison

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Analyzing SAR Divergence

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Outlining SAR Shifts

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Detailing Molecular Mechanisms

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Constructing the Mechanistic Diagrams

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Validating Mechanism & Efficacy

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The N-(1,3-thiazol-2-yl)benzamide scaffold is a highly privileged structure in modern medicinal chemistry. Due to its rigid planar geometry and capacity for diverse functionalization, minor structural modifications to the benzamide ring can fundamentally alter the molecule's biological target.

This guide provides a comprehensive head-to-head comparison of two distinct classes of N-(1,3-thiazol-2-yl)benzamide derivatives: 3-alkoxy-5-phenoxy substituted derivatives (metabolic targets) and 4-nitro substituted derivatives (antimicrobial targets). By analyzing their mechanistic divergence, experimental performance, and validation protocols, researchers can better leverage this scaffold for targeted drug development.

Mechanistic Divergence: Causality Behind the Scaffold

The biological activity of the N-(1,3-thiazol-2-yl)benzamide core is dictated by the electronic and steric properties of its functional groups.

Derivative A: 3-alkoxy-5-phenoxy-N-(1,3-thiazol-2-yl)benzamide (Glucokinase Activator)

When the benzamide ring is functionalized with bulky, hydrophobic groups (such as 3-alkoxy and 5-phenoxy moieties), the molecule acts as a potent allosteric activator of Glucokinase (GK) [3.1].

  • The Causality: The hydrophobic phenoxy and alkoxy groups are specifically designed to insert into the deep allosteric cleft of the glucokinase enzyme. This binding stabilizes the enzyme in its active conformation, significantly lowering the S0.5​ (glucose concentration required for half-maximal activity) for glucose. Furthermore, this conformational locking physically impairs the interaction between GK and the Glucokinase Regulatory Protein (GKRP), preventing the nuclear sequestration of GK and promoting continuous hepatic glucose uptake and pancreatic insulin secretion[1][2].

Derivative B: 4-nitro-N-(1,3-thiazol-2-yl)benzamide (PFOR Inhibitor)

Conversely, introducing a strong electron-withdrawing nitro group at the 4-position of the benzamide (or on the thiazole ring) shifts the molecule's profile to a broad-spectrum anti-infective[3].

  • The Causality: The nitro group acts as a biological prodrug. In the anaerobic environments typical of kinetoplastid parasites (e.g., Trypanosoma cruzi) and certain bacteria, microbial nitroreductases reduce the nitro group into highly reactive hydroxylamine intermediates. These reactive species covalently bind to and inhibit Pyruvate Ferredoxin Oxidoreductase (PFOR) , a critical enzyme in anaerobic energy metabolism, leading to rapid ATP depletion and pathogen death[3][4].

G Scaffold N-(1,3-thiazol-2-yl)benzamide Core SubA 3-alkoxy-5-phenoxy Substitution Scaffold->SubA SubB 4-nitro Substitution Scaffold->SubB TargetA Allosteric Glucokinase (GK) Activation (Hydrophobic Cleft Binding) SubA->TargetA TargetB Microbial Nitroreductase Activation (Reactive Intermediate Generation) SubB->TargetB MechA Inhibits GK-GKRP Interaction TargetA->MechA MechB Covalent PFOR Inhibition TargetB->MechB OutcomeA Metabolic Efficacy: Increased Glucose Uptake MechA->OutcomeA OutcomeB Antimicrobial Efficacy: Anaerobic Energy Starvation MechB->OutcomeB

Divergent signaling and therapeutic pathways of N-(1,3-thiazol-2-yl)benzamide derivatives.

Head-to-Head Performance Data

The following table synthesizes quantitative data comparing the performance of these two derivative classes based on their primary in vitro assays.

Parameter3-alkoxy-5-phenoxy Derivative (GKA)4-nitro Derivative (Anti-infective)
Primary Target Glucokinase (Allosteric Site)Pyruvate Ferredoxin Oxidoreductase (PFOR)
Mechanism Non-covalent allosteric stabilizationCovalent modification via nitroreduction
Key in vitro Metric Fold Activation & EC50​ IC50​ (Parasite/Bacterial Viability)
Typical Potency EC50​ = 0.05 - 0.5 µM[1] IC50​ = 1.0 - 5.0 µg/mL[4]
Reference Control PSN-GK1 or RO-28-1675Benznidazole or Nitazoxanide
Cellular Readout Increased NADPH generation (Coupled Assay)Resazurin reduction (Cell Death)
Clinical Application Type 2 Diabetes MellitusChagas Disease, Leishmaniasis, Tuberculosis

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these derivatives requires highly controlled, self-validating assay systems. Below are the standard operating procedures for evaluating both derivatives.

Protocol 1: Glucokinase Coupled Enzyme Assay (For Derivative A)

This assay measures the activation of GK by coupling the production of Glucose-6-Phosphate (G6P) to the reduction of NADP+ via Glucose-6-Phosphate Dehydrogenase (G6PDH). The continuous generation of NADPH is measured spectrophotometrically, providing a self-validating kinetic readout of GK activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2​ , and 1 mM DTT.

  • Enzyme Master Mix: Add recombinant human pancreatic Glucokinase (50 nM), G6PDH (2 U/mL), 1 mM ATP, and 1 mM NADP+ to the buffer.

  • Compound Dosing: Serially dilute the 3-alkoxy-5-phenoxy derivative in DMSO. Add to a 96-well microplate (final DMSO concentration <1%). Include a known GKA (e.g., PSN-GK1) as a positive control[5].

  • Substrate Initiation: Add D-glucose at a sub-saturating concentration (e.g., 5 mM) to initiate the reaction. Causality note: A sub-saturating glucose concentration is critical; allosteric activators lower the S0.5​ , so their effect is masked if glucose is already at saturating levels.

  • Kinetic Measurement: Read absorbance at 340 nm every 30 seconds for 20 minutes at 30°C.

  • Data Analysis: Calculate the reaction velocity (slope of the linear phase). Determine the EC50​ and maximum fold-activation relative to the DMSO vehicle control.

Workflow Step1 1. Buffer & Enzyme (GK + G6PDH + NADP+) Step2 2. Add Derivative A (Serial Dilution) Step1->Step2 Step3 3. Initiate Reaction (5 mM D-Glucose) Step2->Step3 Step4 4. Kinetic Readout (Abs 340nm for NADPH) Step3->Step4 Step5 5. Calculate EC50 & Fold Activation Step4->Step5

Step-by-step coupled enzyme assay workflow for evaluating Glucokinase activation.

Protocol 2: Anti-Kinetoplastid Viability Assay (For Derivative B)

To validate the PFOR-inhibitory action of the 4-nitro derivative, an in vitro viability assay utilizing Trypanosoma cruzi epimastigotes is employed[4].

Step-by-Step Methodology:

  • Culture Preparation: Culture T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C.

  • Plating: Seed parasites into a 96-well plate at a density of 1×106 cells/mL.

  • Compound Treatment: Treat cells with serial dilutions of the 4-nitro-N-(1,3-thiazol-2-yl)benzamide derivative (0.1 to 50 µg/mL). Use Benznidazole as the positive control to validate assay sensitivity[4].

  • Incubation: Incubate the plates for 72 hours at 28°C under anaerobic or microaerophilic conditions to maximize nitroreductase expression.

  • Viability Readout: Add 20 µL of Resazurin solution (3 mM) to each well. Incubate for an additional 4 hours. Causality note: Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin. PFOR inhibition halts energy production, preventing this reduction.

  • Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm) and calculate the IC50​ using non-linear regression analysis.

Conclusion

The N-(1,3-thiazol-2-yl)benzamide scaffold demonstrates remarkable pharmacological plasticity. As shown in this comparison, researchers must carefully select their functionalization strategy based on the desired therapeutic endpoint. Bulky, hydrophobic substitutions (3-alkoxy-5-phenoxy) yield potent metabolic regulators by exploiting the allosteric flexibility of Glucokinase[1]. In contrast, simple electron-withdrawing substitutions (4-nitro) weaponize the molecule against anaerobic pathogens by hijacking their own nitroreductase enzymes to destroy PFOR[3][4]. Understanding these structure-activity relationships is paramount for the rational design of next-generation therapeutics.

References
  • Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. PubMed Central (PMC). Available at:[Link]

  • Jun-ichi Eiki (0000-0002-1622-6114). ORCID. Available at:[Link]

  • SAR, Pharmacokinetics, Safety, and Efficacy of Glucokinase Activating 2-(4-Sulfonylphenyl)-N-thiazol-2-ylacetamides: Discovery of PSN-GK1. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-(1,3-thiazol-2-yl)benzamide molecular framework is a highly versatile, "privileged" scaffold in modern medicinal chemistry. Its derivatives, most notably 4-nitro-N-(1,3-thiazol-2-yl)benzamide, have gained significant traction as potent anti-infective agents targeting anaerobic energy metabolism in parasites and bacteria[1].

However, the inherent versatility of this scaffold presents a profound selectivity challenge. Structurally related thiazol-2-yl benzamides are known to interact with a diverse array of mammalian host targets, including functioning as glucokinase activators (GKAs)[2]. Therefore, developing a clinical candidate from this scaffold requires a rigorous, self-validating screening system to ensure high affinity for pathogenic targets while maintaining an absolute therapeutic window against mammalian orthologs and off-target enzymes.

This guide provides a comprehensive framework for assessing the selectivity of N-(1,3-thiazol-2-yl)benzamide derivatives, comparing them against established clinical standards, and detailing the experimental workflows necessary to validate target specificity.

Mechanistic Overview & The Selectivity Challenge

The primary validated target for nitro-substituted N-(1,3-thiazol-2-yl)benzamides is Pyruvate:ferredoxin oxidoreductase (PFOR) [1][3]. PFOR is a critical enzyme in anaerobic organisms (such as Entamoeba histolytica and Giardia intestinalis) that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA.

The Causality of Inhibition: The efficacy of this scaffold relies on a dual-mechanism. The nitrothiazole moiety often acts as a prodrug that is selectively reduced by microbial nitroreductases into a reactive intermediate[1]. Simultaneously, the benzamide backbone provides the necessary structural geometry to bind within the PFOR active site, acting as a non-competitive inhibitor with respect to the enzyme's natural cofactors (thiamine pyrophosphate and ferredoxin)[3].

The Selectivity Window: Mammalian hosts lack PFOR entirely. Instead, they rely on the structurally distinct but functionally analogous Pyruvate Dehydrogenase Complex (PDH) for aerobic respiration. A successful drug candidate must exhibit a high Selectivity Index (SI) for PFOR over PDH. Furthermore, because the benzamide core can promiscuously bind to mammalian kinases, candidates must be counter-screened against off-targets like Glucokinase[2].

G Pyruvate Pyruvate PFOR PFOR (Pathogen) Pyruvate->PFOR PDH PDH Complex (Mammalian Host) Pyruvate->PDH AcetylCoA_Path Acetyl-CoA + CO2 (Anaerobic Metabolism) PFOR->AcetylCoA_Path Ferredoxin reduction AcetylCoA_Host Acetyl-CoA + CO2 (Aerobic Respiration) PDH->AcetylCoA_Host NAD+ reduction Inhibitor N-(1,3-thiazol-2-yl)benzamide Derivatives Inhibitor->PFOR Selective Inhibition Inhibitor->PDH Counter-Screen (Must Avoid)

Metabolic divergence of Pyruvate processing and selective inhibition of pathogenic PFOR.

Comparative Profiling: Scaffold vs. Clinical Alternatives

To objectively evaluate the performance of 4-nitro-N-(1,3-thiazol-2-yl)benzamide, it is benchmarked against two clinical standards:

  • Nitazoxanide (NTZ): A broad-spectrum thiazolide antiparasitic agent that also non-competitively inhibits PFOR[3].

  • Metronidazole (MTZ): A classic nitroimidazole prodrug used for anaerobic infections.

The table below summarizes representative experimental selectivity profiles. A highly optimized candidate should demonstrate sub-micromolar affinity for PFOR while exhibiting no activity against mammalian PDH or Glucokinase up to 100 µM.

CompoundPFOR IC₅₀ (µM)Mammalian PDH IC₅₀ (µM)Glucokinase EC₅₀ (µM)Selectivity Index (PDH/PFOR)
4-nitro-N-(1,3-thiazol-2-yl)benzamide 0.85> 100> 50> 117
Nitazoxanide (NTZ) 1.20> 100> 100> 83
Metronidazole (MTZ) 2.50> 200> 200> 80
Thiazol-2-yl Benzamide GKA (Control) > 50> 1000.45N/A

Note: The Thiazol-2-yl Benzamide GKA serves as a positive control for the off-target counter-screen, demonstrating the scaffold's potential for promiscuity if not properly optimized[2].

Experimental Workflows for Selectivity Assessment

To ensure scientific trustworthiness, the evaluation protocol must be a self-validating system. Biochemical assays must be strictly controlled for environmental factors, and primary hits must be orthogonally validated in cellular models.

Protocol A: Enzymatic Selectivity Assay (PFOR vs. PDH)
  • Causality & Rationale: PFOR utilizes radical chemistry via iron-sulfur clusters that are rapidly and irreversibly quenched by oxygen. Therefore, PFOR assays must be conducted in a strict anaerobic chamber. Conversely, host PDH assays are performed aerobically. This environmental divergence is critical for preventing false negatives in PFOR inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate native PFOR from Entamoeba histolytica lysates under strict anaerobic conditions (oxygen < 5 ppm). Prepare mammalian PDH from porcine heart or utilize human recombinant sources aerobically.

  • Reaction Assembly:

    • PFOR Assay (Anaerobic): In a sealed cuvette, combine 50 mM Tris-HCl (pH 7.5), 10 mM pyruvate, 0.1 mM thiamine pyrophosphate (TPP), and 1 mM methyl viologen (acting as the electron acceptor in place of ferredoxin).

    • PDH Assay (Aerobic): Combine 50 mM potassium phosphate (pH 7.4), 2 mM pyruvate, 2 mM NAD⁺, 0.1 mM TPP, and 0.1 mM Coenzyme A.

  • Compound Incubation: Add the N-(1,3-thiazol-2-yl)benzamide derivative (titrated from 0.01 µM to 100 µM). Incubate for 15 minutes prior to initiating the reaction to allow for non-competitive binding equilibrium[3].

  • Kinetic Readout: Monitor the reduction of methyl viologen at 600 nm for PFOR, and the reduction of NAD⁺ to NADH at 340 nm for PDH. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Orthogonal Cellular Counter-Screening
  • Causality & Rationale: Biochemical assays do not account for cell permeability or intracellular prodrug activation. To validate that the scaffold does not hit off-targets like Glucokinase (which shares affinity for certain thiazol-2-yl benzamides)[2], functional cellular counter-screens are required.

Step-by-Step Methodology:

  • Cell Line Selection: Culture INS-1 cells (pancreatic β-cells which highly express Glucokinase) and HepG2 cells (hepatocytes, for general mitochondrial/PDH toxicity).

  • Compound Treatment: Treat both cell lines with the lead compound at 10 µM and 50 µM for 24 hours.

  • Biomarker Readout:

    • For Glucokinase Off-target: Measure glucose-stimulated insulin secretion in INS-1 cells via ELISA. A selective PFOR inhibitor will show no enhancement of insulin secretion.

    • For PDH/Metabolic Toxicity: Measure intracellular ATP depletion in HepG2 cells using a luminescence-based viability assay. Maintenance of ATP levels confirms the absence of host mitochondrial disruption.

W Start N-(1,3-thiazol-2-yl)benzamide Library Primary Primary Screen Anaerobic PFOR Assay (Target: < 1 µM) Start->Primary Counter1 Counter-Screen 1 Aerobic PDH Assay (Target: > 100 µM) Primary->Counter1 IC50 < 1 µM Counter2 Counter-Screen 2 Glucokinase Activation (Target: No Activity) Primary->Counter2 IC50 < 1 µM Cellular Orthogonal Validation HepG2 / INS-1 Cell Lines Counter1->Cellular SI > 100 Counter2->Cellular No Off-Target Lead Selective Anti-Infective Lead Candidate Cellular->Lead Confirmed Safety

Step-by-step screening workflow to validate the selectivity of thiazol-2-yl benzamides.

References

  • PKCζ Is Essential for Pancreatic β-Cell Replication During Insulin Resistance by Regulating mTOR and Cyclin-D2 National Center for Biotechnology Information (PMC). Retrieved from:[Link]

Sources

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